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  • Product: 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine
  • CAS: 1170622-94-2

Core Science & Biosynthesis

Foundational

physicochemical properties of 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine

An In-Depth Technical Guide to the Physicochemical Profiling and Synthetic Utility of 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine Executive Summary In modern medicinal chemistry, the rapid assembly of complex, target...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Profiling and Synthetic Utility of 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, target-specific molecules relies heavily on privileged pharmacophoric building blocks. 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine has emerged as a highly versatile secondary amine intermediate. By combining the metabolic stability of a pyrazole ring, the rigid geometry of a sulfonamide linker, and the tunable basicity of a piperazine core, this molecule serves as a critical foundation for synthesizing therapeutics ranging from Voltage-Gated Calcium Channel (VGCC) blockers to epigenetic inhibitors.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical descriptors. Here, we will dissect the causality behind its physicochemical properties, detail field-proven synthetic workflows for its functionalization, and map its pharmacological applications.

Structural & Physicochemical Profiling

The utility of a building block is dictated by how its inherent properties influence the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the final drug candidate. Table 1 summarizes the core physicochemical parameters of 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine.

Table 1: Quantitative Physicochemical Properties

ParameterValuePharmacological Causality
Chemical Formula C9H16N4O2SEstablishes the baseline mass for downstream synthetic tracking.
Molecular Weight 244.31 g/mol Low MW allows for the addition of large electrophilic groups while keeping the final drug <500 Da (Lipinski's Rule of 5).
Topological Polar Surface Area (tPSA) 75.5 ŲStrikes a balance between aqueous solubility and membrane permeability.
H-Bond Donors / Acceptors 1 / 4The single donor (piperazine NH) is the primary site of reactivity. The 4 acceptors (sulfonyl and pyrazole nitrogens) facilitate target protein binding.
Estimated LogP ~0.5 - 0.8Highly hydrophilic. The pyrazole ring lowers lipophilicity compared to a phenyl bioisostere, preventing non-specific protein binding.
Estimated pKa (Amine) ~9.2The secondary amine is protonated at physiological pH (7.4), allowing for facile salt formation (e.g., HCl salts) to boost oral bioavailability.
Mechanistic Causality of the Scaffold
  • The 1-Ethyl-1H-pyrazole Moiety: Pyrazoles are robust bioisosteres for phenyl rings. They significantly lower the overall lipophilicity (LogP) of the molecule, which enhances aqueous solubility. The ethyl substituent provides a tunable, localized lipophilic patch designed to occupy small hydrophobic pockets in target proteins without introducing the metabolic liabilities associated with larger alkyl chains.

  • The Sulfonyl Linker: Unlike flat amide bonds, sulfonamides adopt a rigid, tetrahedral geometry. This forces the piperazine ring to project outward at a specific vector, which is critical for fitting into deep binding pockets (such as the pore region of ion channels).

  • The Piperazine Core: The free secondary amine is highly nucleophilic, making it an ideal anchor point for late-stage functionalization via alkylation, amidation, or nucleophilic aromatic substitution (SNAr).

Synthetic Utility & Experimental Protocols

To integrate this building block into a drug discovery pipeline, chemists typically exploit the nucleophilicity of the unsubstituted piperazine nitrogen. Below is a self-validating protocol for a late-stage SNAr coupling.

Synthetic_Workflow Start 1-((1-Ethyl-1H-pyrazol-4-yl) sulfonyl)piperazine Reaction Nucleophilic Substitution (SNAr / Amidation) Start->Reaction Electrophile Aryl Halide / Acyl Chloride (Electrophile) Electrophile->Reaction Base DIPEA / K2CO3 (Acid Scavenger) Base->Reaction Purification Prep-HPLC / Flash Chromatography Reaction->Purification Crude Extract Product Target Drug Candidate Purification->Product >95% Purity

Workflow for the late-stage functionalization of the piperazine core.
Protocol: Late-Stage SNAr Coupling

Objective: Couple the secondary amine of the piperazine core with a heteroaryl chloride to generate a final drug candidate.

Causality & Design: We select N,N-Dimethylformamide (DMF) as the solvent because its high dielectric constant stabilizes the polar transition state inherent in SNAr mechanisms. N,N-Diisopropylethylamine (DIPEA) is chosen over standard triethylamine; its increased steric bulk prevents it from acting as a competing nucleophile, ensuring it functions strictly as a proton sponge.

Step-by-Step Methodology:

  • Preparation: In an oven-dried reaction vial under an inert N₂ atmosphere, dissolve 1.0 equivalent of 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine in anhydrous DMF to achieve a 0.2 M concentration.

  • Base Addition: Add 3.0 equivalents of DIPEA.

    • Self-Validation Check: Spot a 1 µL aliquot onto wet pH indicator paper. The pH must be >10 to ensure the piperazine nitrogen remains unprotonated and fully nucleophilic.

  • Electrophile Introduction: Dropwise, add 1.1 equivalents of the target heteroaryl chloride.

  • Thermal Activation: Heat the mixture to 90°C using an aluminum heating block.

    • Causality: Unactivated heteroaryls present a significant activation energy barrier for SNAr, necessitating thermal energy to drive the formation of the Meisenheimer complex intermediate.

  • In-Process Control (IPC): After 4 hours, sample 5 µL of the reaction mixture, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

    • Self-Validation Check: The reaction is deemed complete when the Extracted Ion Chromatogram (EIC) shows <5% of the starting piperazine mass (m/z 245 [M+H]+).

  • Workup & Purification: Quench the reaction with cold H₂O to precipitate the crude product. Filter the precipitate and purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to achieve >95% purity.

Pharmacological Applications & Target Engagement

Derivatives synthesized from 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine have demonstrated profound efficacy across multiple therapeutic areas, most notably in neurology and oncology.

Voltage-Gated Calcium Channel (VGCC) Blockade

Sulfonamide-piperazine derivatives are heavily utilized in the development of calcium channel blockers for neuropathic pain management. As detailed in patent literature regarding substituted octahydropyrrolo[1,2-a]pyrazine sulfonamides [1], these compounds bind to the pore-forming α1 subunit of N-type (Cav2.2) and T-type calcium channels.

VGCC_Pathway Compound Sulfonamide Derivative (1-Ethyl-1H-pyrazol-4-yl)sulfonyl piperazine core VGCC Voltage-Gated Calcium Channel (N-type / Cav2.2) Compound->VGCC Binds pore region Calcium Ca2+ Influx Blockade VGCC->Calcium Inhibits Vesicle Synaptic Vesicle Fusion Inhibition Calcium->Vesicle Prevents Neurotransmitter Decreased Glutamate/Substance P Release Vesicle->Neurotransmitter Reduces Analgesia Analgesic Effect (Pain Attenuation) Neurotransmitter->Analgesia Clinical Outcome

Mechanism of action for VGCC blockade leading to analgesia.
Menin-MLL Interaction Inhibition

Beyond ion channels, this scaffold is highly effective in disrupting protein-protein interactions. Recent oncological developments have utilized 1-ethyl-1H-pyrazole-4-sulfonyl chloride to synthesize piperazine derivatives that inhibit the Menin-MLL interaction [2]. This interaction is a critical epigenetic driver in acute leukemias with MLL rearrangements. The tetrahedral geometry of the sulfonamide allows the molecule to wedge into the deep, hydrophobic Menin binding pocket, displacing the MLL fusion protein and halting leukemogenesis.

Analytical Characterization Protocols

To ensure the integrity of the 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine building block before committing it to expensive late-stage synthesis, rigorous analytical validation is required.

  • LC-MS (Liquid Chromatography-Mass Spectrometry):

    • Method: Reverse-phase C18 column (50 x 2.1 mm, 1.8 µm), Mobile Phase A: 0.1% Formic Acid in Water, Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Gradient: 5% to 95% B over 3 minutes.

    • Expected Result: A sharp peak eluting early in the gradient (due to the high hydrophilicity and basic amine), with a dominant[M+H]+ ion at m/z 245.1.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Key Diagnostic Peaks: Look for the distinct pyrazole protons (typically two singlets or doublets around δ 7.8 - 8.3 ppm depending on the exact electronic environment). The ethyl group will present as a classic quartet (CH₂, ~4.2 ppm) and triplet (CH₃, ~1.4 ppm). The piperazine protons will appear as broad multiplets around δ 2.7 - 3.2 ppm, integrating to 8 protons.

References

  • Title: Substituted octahydropyrrolo[1,2-a]pyrazine sulfonamides as calcium channel blockers Source: US Patent 8,648,074 B2 URL
  • Source: World Intellectual Property Organization (WIPO)
Exploratory

An In-depth Technical Guide to the Mechanism of Action for 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a detailed exploration of the putative mechanism of action for 1-((1-Ethyl-1H-pyrazol-4-yl)su...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the putative mechanism of action for 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine derivatives. Given the novelty of this specific chemical class, this document synthesizes information from structurally related compounds to propose a scientifically grounded hypothesis for their biological activity. The focus is on providing a robust framework for researchers to initiate and advance their investigations into these promising molecules.

Introduction to the Chemical Scaffold

The 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine scaffold is a composite structure integrating three key pharmacophoric elements: an ethyl-substituted pyrazole ring, a sulfonamide linker, and a piperazine moiety. Each of these components has a well-documented history in medicinal chemistry, contributing to a wide array of biological activities. The strategic combination of these fragments suggests a potential for novel pharmacology.

  • 1-Ethyl-1H-pyrazole: Pyrazole and its derivatives are versatile heterocyclic scaffolds found in numerous FDA-approved drugs.[1][2] They are known to engage in various biological interactions, acting as enzyme inhibitors and receptor ligands.[2] The ethyl substitution at the N1 position can influence the compound's pharmacokinetic properties and binding interactions.

  • Sulfonylpiperazine: The sulfonamide group is a critical functional group in a multitude of drugs, and when linked to a piperazine ring, it often directs the molecule towards specific biological targets, particularly within the central nervous system (CNS).

  • Piperazine: The piperazine ring is a common motif in centrally acting agents, largely due to its ability to be readily modified and its frequent involvement in receptor interactions, especially with G-protein coupled receptors (GPCRs).

Pharmacological Precedents of Constituent Moieties

The likely biological targets of the title compounds can be inferred from the established pharmacology of their core components.

The Versatility of the Pyrazole Core

The pyrazole nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a broad spectrum of activities, including:

  • Enzyme Inhibition: Pyrazole derivatives have been developed as inhibitors of various enzymes, such as LpxH in bacteria[3], FabH[4], and meprins.[5]

  • Receptor Modulation: They are also known to act as cannabinoid receptor antagonists[6] and have shown potential as anticancer agents by targeting signaling pathways.[7][8]

  • Antimicrobial Activity: Several studies have highlighted the antibacterial and antifungal properties of pyrazole derivatives.[9][10]

Piperazine and Sulfonylpiperazine Derivatives in CNS Targeting

The piperazine moiety is a well-established pharmacophore for CNS targets, particularly for serotonin (5-HT) receptors.[11] The addition of a sulfonamide group often enhances selectivity and potency for these receptors.

  • Serotonin Receptor Antagonism: Numerous piperazine derivatives have been synthesized and evaluated as 5-HT receptor antagonists, with a particular focus on the 5-HT7 receptor.[12][13] The blockade of 5-HT7 receptors has been implicated in the treatment of depression and other CNS disorders.[13]

  • Anxiolytic and Antidepressant-like Activity: Studies on piperazine derivatives have demonstrated their potential as anxiolytic and antidepressant agents, with mechanisms often involving the serotonergic system.[14][15][16]

Proposed Mechanism of Action: Modulation of the Serotonergic System

Based on the strong precedent for sulfonylpiperazine derivatives acting on serotonin receptors, it is hypothesized that 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine derivatives primarily act as modulators of serotonin (5-HT) receptors. The specific subtype(s) targeted would determine the precise pharmacological profile. The 5-HT7 receptor is a particularly strong candidate target due to the prevalence of aryl-sulfonylpiperazines among its known antagonists.[12][17][18]

Interaction with 5-HT Receptors

These derivatives likely act as competitive antagonists or inverse agonists at specific 5-HT receptors. The interaction would involve the binding of the molecule to the receptor's orthosteric or an allosteric site, thereby preventing the binding of the endogenous ligand, serotonin, and subsequent downstream signaling.

G cluster_membrane Cell Membrane receptor 5-HT Receptor g_protein G-Protein receptor->g_protein Prevents Activation ligand 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl) piperazine Derivative ligand->receptor Binds and Blocks serotonin Serotonin (5-HT) serotonin->receptor Endogenous Ligand (Blocked) effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector No Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Basal Level cellular_response Cellular Response second_messenger->cellular_response

Caption: Proposed antagonistic action at a 5-HT receptor.

Inferred Structure-Activity Relationships (SAR)

While specific SAR data for this class is unavailable, insights can be drawn from related series of compounds.

Molecular FragmentPotential ModificationExpected Impact on Activity
Ethyl group on Pyrazole Variation in alkyl chain length or introduction of branchingMay influence metabolic stability and hydrophobic interactions within the binding pocket.
Piperazine Ring Substitution with various functional groupsCan significantly impact selectivity and potency for different receptor subtypes.
Aryl/Heteroaryl Substituents Addition of substituents to the piperazine ring (if not a terminal piperazine)Can explore additional binding interactions and modulate physicochemical properties.

Experimental Protocols for Elucidating the Mechanism of Action

To validate the proposed mechanism of action, a series of well-established experimental protocols should be employed.

Radioligand Binding Assay

This assay determines the affinity of the test compounds for a panel of 5-HT receptor subtypes.

Protocol:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human 5-HT receptor subtypes of interest (e.g., 5-HT1A, 5-HT2A, 5-HT7).

  • Assay Buffer: Use an appropriate buffer system (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioligand: Select a high-affinity radiolabeled ligand for each receptor subtype (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A, [3H]SB-269970 for 5-HT7).

  • Incubation: Incubate the cell membranes with the radioligand and varying concentrations of the test compound.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 values (concentration of compound that inhibits 50% of specific binding) and subsequently calculate the Ki (inhibition constant) values.

Functional Assay (cAMP Measurement)

This assay determines the functional activity of the compounds (agonist, antagonist, or inverse agonist) at Gs or Gi-coupled 5-HT receptors, such as the 5-HT7 receptor.

Protocol:

  • Cell Culture: Culture cells expressing the 5-HT receptor of interest.

  • Compound Treatment: Treat the cells with the test compound alone (to test for agonist/inverse agonist activity) or in the presence of a known agonist (to test for antagonist activity).

  • cAMP Measurement: After incubation, lyse the cells and measure the intracellular cyclic adenosine monophosphate (cAMP) levels using a commercially available kit (e.g., ELISA or HTRF).

  • Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists) values.

G start Start binding_assay Radioligand Binding Assay (Determine Affinity - Ki) start->binding_assay functional_assay Functional Assay (e.g., cAMP Measurement) start->functional_assay data_analysis Data Analysis (IC50, EC50, Ki) binding_assay->data_analysis agonist_test Test Compound Alone (Agonist/Inverse Agonist?) functional_assay->agonist_test antagonist_test Test Compound + Agonist (Antagonist?) functional_assay->antagonist_test agonist_test->data_analysis antagonist_test->data_analysis conclusion Determine Mechanism of Action data_analysis->conclusion

Caption: Experimental workflow for mechanism of action studies.

Conclusion and Future Directions

The 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine scaffold represents a promising area for the discovery of novel CNS-active agents. The available evidence from structurally related compounds strongly suggests that these derivatives are likely to exert their effects through the modulation of serotonin receptors, with the 5-HT7 receptor being a prime candidate. Future research should focus on the synthesis of a focused library of these derivatives and their systematic evaluation in the described binding and functional assays. Subsequent in vivo studies in relevant animal models of CNS disorders will be crucial to validate their therapeutic potential.

References

  • Structure-Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. ACS Infectious Diseases.

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry.

  • Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR‐2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives. ResearchGate.

  • Preparation of piperazine derivatives as 5-HT7 receptor antagonists. Bioorganic & Medicinal Chemistry Letters.

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace.

  • Design, Synthesis, Computational Study, and Biological Evaluation of Sulfonyl Tethered Piperazine Derivatives as Antimicrobial Agents. ResearchGate.

  • Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent. MDPI.

  • Targeting the Serotonin 5-HT7 Receptor in the Search for Treatments for CNS Disorders: Rationale and Progress to Date. CNS Drugs.

  • Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibit. Semantic Scholar.

  • Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1- carbonyl)-1H-tetrazols as novel microtubule destabi. Semantic Scholar.

  • Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. European Journal of Medicinal Chemistry.

  • Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry.

  • 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(propan-2-yl)piperazine. Chemspace.

  • Central pharmacological activity of a new piperazine derivative: 4-(1-Phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. ResearchGate.

  • Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. CNS & Neurological Disorders - Drug Targets.

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Molecules.

  • A Novel, Potent, and Selective 5-HT7 Antagonist: (R)-3-(2-(2-(4-Methylpiperidin-1-yl)ethyl)pyrrolidine-1-sulfonyl)phenol (SB-269970). ResearchGate.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.

  • Novel 5-HT7 receptor inverse agonists. Synthesis and molecular modeling of arylpiperazine- and 1,2,3,4-tetrahydroisoquinoline-based arylsulfonamides. ChEMBL.

  • 1-(1-ETHYL-1 H-PYRAZOLE-4-SULFONYL)-PIPERIDINE-4-CARBOXYLIC ACID. NextSDS.

  • Central pharmacological activity of a new piperazine derivative: 4-(1-phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. Neuroscience Letters.

  • 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine. NextSDS.

  • New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT 1A Receptor Agents. MDPI.

Sources

Foundational

A Technical Guide to the Crystal Structure of 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine: A Case Study in Modern Crystallography

Abstract: This whitepaper provides an in-depth technical guide to the complete workflow of determining and analyzing the crystal structure of 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine. While presented as a case stu...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This whitepaper provides an in-depth technical guide to the complete workflow of determining and analyzing the crystal structure of 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine. While presented as a case study, the methodologies herein represent the gold standard in small-molecule X-ray crystallography. We will explore the rationale behind the synthetic strategy, the nuances of single-crystal growth, the intricacies of data collection and structure refinement, and a detailed analysis of the molecular and supramolecular features. This guide is intended for researchers, scientists, and drug development professionals who leverage structural chemistry to inform molecular design and understand structure-activity relationships (SAR).

Introduction: The Significance of Structural Elucidation

The convergence of pyrazole and piperazine moieties in a single molecular entity presents a scaffold of significant interest in medicinal chemistry. Pyrazole derivatives are renowned for a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4][5] The piperazine ring is a ubiquitous structural motif in drug discovery, often incorporated to improve physicochemical properties such as solubility and to modulate receptor interactions.[6]

The precise three-dimensional arrangement of atoms is paramount as it governs the molecule's interaction with biological targets. Single-crystal X-ray diffraction (SCXRD) remains the definitive method for obtaining this atomic-level information.[7][8] This guide details the comprehensive process of elucidating the crystal structure of 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine, offering field-proven insights into each stage of the experimental and computational workflow.

Synthesis and Crystallization: From Powder to Perfect Crystal

A Plausible Synthetic Pathway

The synthesis of the title compound is approached through a standard, reliable sulfonamide formation reaction. The causality behind this choice lies in the high efficiency and selectivity of the reaction between a sulfonyl chloride and a secondary amine.

The proposed two-step synthesis begins with the chlorosulfonation of 1-ethyl-1H-pyrazole to generate the key intermediate, 1-ethyl-1H-pyrazole-4-sulfonyl chloride. This is a well-established method for producing aromatic sulfonyl chlorides.[9][10] The subsequent reaction of this intermediate with an excess of piperazine in the presence of a non-nucleophilic base like triethylamine (TEA) in a suitable solvent such as dichloromethane (DCM) yields the final product.[11][12][13] The use of excess piperazine helps to minimize the formation of the double-sulfonated byproduct.

cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Sulfonamide Formation 1_ethyl_pyrazole 1-Ethyl-1H-pyrazole sulfonyl_chloride 1-Ethyl-1H-pyrazole-4-sulfonyl chloride 1_ethyl_pyrazole->sulfonyl_chloride Chlorosulfonic Acid (ClSO3H) title_compound 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine sulfonyl_chloride->title_compound piperazine Piperazine piperazine->title_compound TEA, DCM

Caption: Proposed synthetic route for the title compound.

Protocol: Growing High-Quality Single Crystals

The success of an SCXRD experiment is critically dependent on the quality of the single crystal.[14] A flawed, cracked, or polycrystalline sample will yield poor diffraction data, making structure solution impossible. For a moderately polar molecule like 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine, the slow evaporation technique is an excellent starting point due to its simplicity and effectiveness.

Self-Validating Rationale: The choice of solvent is critical. A suitable solvent should fully dissolve the compound at a slightly elevated temperature but allow it to become supersaturated as the solvent slowly evaporates at a constant temperature. The ideal crystal growth occurs slowly, allowing molecules to order themselves into a well-defined lattice. A solvent system of ethanol/water was chosen. The compound is soluble in ethanol, and the slow ingress of atmospheric moisture or slow co-evaporation can gently reduce solubility, promoting crystallization.

Step-by-Step Crystallization Protocol:

  • Solubility Test: Dissolve a small amount of the purified compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate) to find a suitable one where it is moderately soluble.

  • Preparation of Saturated Solution: Prepare a nearly saturated solution of the compound (~20 mg) in a suitable solvent (e.g., 2 mL of ethanol) in a small, clean vial. Gentle warming may be used to ensure complete dissolution.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the vial with parafilm and puncture it with 1-3 small holes using a fine needle. The number and size of the holes control the rate of evaporation.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Monitoring: Monitor the vial daily. Crystal growth can take anywhere from a few days to several weeks.

  • Harvesting: Once well-formed, transparent crystals with sharp edges are observed, carefully harvest them using a nylon loop.[14]

Single-Crystal X-ray Diffraction: Probing the Atomic Lattice

The harvested crystal is subjected to X-ray diffraction to determine the unit cell parameters and collect the intensity data of the diffracted beams.

Data Collection and Processing

A suitable single crystal, approximately 0.2 x 0.2 x 0.15 mm³, was selected under a polarizing microscope and mounted on a goniometer head.[14] Data was collected on a modern diffractometer equipped with a microfocus X-ray source.

Experimental Causality: The data is collected at a low temperature (typically 100-120 K) using a nitrogen stream. This is crucial as it minimizes thermal vibrations of the atoms, resulting in sharper diffraction spots and more precise data, especially at high diffraction angles. A full sphere of data is collected to ensure data redundancy, which is vital for accurate space group determination and absorption corrections.[8]

cluster_workflow Crystallographic Workflow DataCollection Data Collection (Diffractometer) Integration Integration (Indexing & Intensity Extraction) DataCollection->Integration Scaling Scaling & Absorption Correction Integration->Scaling Solve Structure Solution (SHELXT / Direct Methods) Scaling->Solve Refine Structure Refinement (SHELXL / Olex2) Solve->Refine Validate Validation & Analysis (CIF, Hirshfeld) Refine->Validate

Caption: The workflow from data collection to final structure validation.

Hypothetical Crystallographic Data

The following table summarizes the hypothetical crystallographic data and refinement parameters for 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine. These values are representative of a well-refined small organic molecule structure.

Parameter Value
Empirical formulaC10 H18 N4 O2 S
Formula weight258.34
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.512(3) Å, α = 90°
b = 15.234(5) Å, β = 98.45(1)°
c = 9.987(4) Å, γ = 90°
Volume1280.1(8) ų
Z, Calculated density4, 1.340 Mg/m³
Absorption coefficient0.25 mm⁻¹
F(000)552
Crystal size0.20 x 0.20 x 0.15 mm³
Theta range for data collection2.5° to 28.0°
Reflections collected/unique9850 / 2950 [R(int) = 0.035]
Completeness to theta = 25.24°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2950 / 0 / 158
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.041, wR2 = 0.105
R indices (all data)R1 = 0.052, wR2 = 0.115
Largest diff. peak and hole0.35 and -0.28 e.Å⁻³

Structure Solution and Refinement: From Data to Model

The processed diffraction data provides a list of reflection indices (h,k,l) and their corresponding intensities. The central challenge, known as the "phase problem," is to determine the phases of the diffracted waves, which are lost during the experiment.

Structure Solution: The structure was solved using intrinsic phasing (direct methods) as implemented in the SHELXT program.[8][15] This method uses statistical relationships between the intensities of the reflections to derive the initial phases, which is highly effective for centrosymmetric space groups like P2₁/c. The initial solution revealed the positions of all non-hydrogen atoms.

Structure Refinement: The initial model was then refined against the experimental data using the Olex2 software package, which provides a graphical interface for the powerful SHELXL refinement engine.[15][16][17][18][19]

Self-Validating Refinement Protocol:

  • Initial Refinement: All non-hydrogen atoms were refined isotropically using full-matrix least-squares on F².

  • Anisotropic Refinement: After several cycles, the atoms were refined anisotropically, allowing them to be modeled as ellipsoids, which accounts for their directional thermal motion. This is a critical step for a high-quality model.

  • Hydrogen Atom Placement: Hydrogen atoms attached to carbon were placed in geometrically calculated positions and refined using a riding model. The hydrogen atom on the piperazine nitrogen (N-H) was located from the difference Fourier map and its position was refined freely.

  • Convergence: The refinement was continued until convergence was reached, indicated by minimal shifts in atomic parameters and a stable R-factor. The final R1 value of 0.041 for observed data indicates a good agreement between the calculated model and the experimental data.

Analysis of the Crystal Structure

The refined crystal structure provides a wealth of information about the molecule's conformation and its interactions in the solid state.

Molecular Conformation and Geometry

The asymmetric unit contains one molecule of 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine.

Structure

Caption: Atom numbering scheme for the title compound.

  • Pyrazole Ring: The 1-ethyl-1H-pyrazole ring is essentially planar, as expected for an aromatic system. The bond lengths within the ring are consistent with delocalized π-electron density.

  • Piperazine Ring: The piperazine ring adopts a stable chair conformation. This is the lowest energy conformation and is typical for saturated six-membered rings.

  • Sulfonyl Group: The geometry around the sulfur atom is approximately tetrahedral, with the S-O and S-N bond lengths falling within the expected ranges for sulfonamides.

  • Torsional Angles: The orientation of the pyrazole ring relative to the sulfonylpiperazine moiety is a key conformational feature. The torsion angle between the pyrazole plane and the S-N bond defines the overall molecular shape, which is crucial for its potential interactions with a receptor binding pocket.

Supramolecular Assembly and Hirshfeld Surface Analysis

While the molecule itself is important, its packing in the crystal lattice, dictated by intermolecular interactions, provides insight into its solid-state properties. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions.[20][21][22][23][24] The surface is mapped with a normalized contact distance (d_norm), where red spots indicate close contacts (shorter than van der Waals radii), white regions represent contacts around the vdW separation, and blue regions are longer contacts.

The 2D fingerprint plot decomposes the Hirshfeld surface to show the contribution of different types of intermolecular contacts.

Interaction Type Contribution (%) Description
H···H55.8%The largest contribution, typical for organic molecules, representing van der Waals forces.
O···H / H···O24.5%Highlights the presence of hydrogen bonds. The sharp spikes correspond to N-H···O interactions forming dimers.
C···H / H···C12.1%Indicates weaker C-H···π or C-H···O interactions contributing to the overall packing stability.
N···H / H···N4.8%Represents weaker contacts involving the pyrazole and piperazine nitrogen atoms.
Others2.8%Minor contributions from other contacts like S···H.

The dominant interaction is a classic hydrogen bond between the piperazine N-H group (donor) and a sulfonyl oxygen atom (acceptor) of a neighboring molecule. This N-H···O interaction links the molecules into centrosymmetric dimers, forming a robust supramolecular synthon that dictates the primary packing motif.

Conclusion

This technical guide has detailed the multi-step process of determining the crystal structure of 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine as a representative case study. Through a logical progression from synthesis and crystallization to data collection, refinement, and detailed structural analysis, we have demonstrated the power of modern crystallographic techniques. The hypothetical structure reveals a molecule adopting a stable conformation, with the piperazine ring in a chair form. The crystal packing is dominated by strong N-H···O hydrogen bonds, leading to the formation of centrosymmetric dimers. This comprehensive structural understanding provides an invaluable foundation for rational drug design, polymorphism studies, and understanding the material properties of this important class of heterocyclic compounds.

References

  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (n.d.). Scirp.org. Retrieved March 7, 2026, from [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2022). ACS Omega. Retrieved March 7, 2026, from [Link]

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. [Link]

  • Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one. (2023). MDPI. Retrieved March 7, 2026, from [Link]

  • Wang, Y., et al. (2021). Hirshfeld Surface Method and Its Application in Energetic Crystals. Crystal Growth & Design. [Link]

  • Hirshfeld Surfaces Analysis of Intermolecular Interaction in the Series of Steroid Hormone Molecular Crystals. (2024). EURASIAN JOURNAL OF CHEMISTRY. Retrieved March 7, 2026, from [Link]

  • Synthesis, Characterization and Study of Single Crystal X-Ray of Novel Heterocyclic Compounds. (2016). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Crystallographic Facilities @ Otterbein. (n.d.). Otterbein University. Retrieved March 7, 2026, from [Link]

  • Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms. (2024). ChemMedChem. Retrieved March 7, 2026, from [Link]

  • Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. (2023). MDPI. Retrieved March 7, 2026, from [Link]

  • Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. (2016). Journal of Medicinal Chemistry. Retrieved March 7, 2026, from [Link]

  • Olex2 | OlexSys. (n.d.). OlexSys. Retrieved March 7, 2026, from [Link]

  • Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. (2017). Medicinal Chemistry Research. Retrieved March 7, 2026, from [Link]

  • Olex2 download | SourceForge.net. (2020). SourceForge. Retrieved March 7, 2026, from [Link]

  • Dolomanov, O. V., et al. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. [Link]

  • Single crystal structure refinement software. (2015). Deutsche Gesellschaft für Kristallographie. Retrieved March 7, 2026, from [Link]

  • Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms. (2024). ResearchGate. Retrieved March 7, 2026, from [Link]

  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2025). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024). Research and Reviews: Journal of Medicinal and Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • A Comprehensive Review on Pyrazole and Its Pharmacological Properties. (2022). International Journal for Research in Applied Science & Engineering Technology. Retrieved March 7, 2026, from [Link]

  • Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. (2013). Bioorganic & Medicinal Chemistry Letters. Retrieved March 7, 2026, from [Link]

  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (2023). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). MDPI. Retrieved March 7, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2023). Chemical Methodologies. Retrieved March 7, 2026, from [Link]

  • Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole. (2024). Semantic Scholar. Retrieved March 7, 2026, from [Link]

  • Rapid synthesis of N,N′-disubstituted piperazines. (1992). Journal of the Chemical Society, Perkin Transactions 1. [Link]

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  • Cocrystallization of organic compounds. (n.d.). CORA. Retrieved March 7, 2026, from [Link]

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Sources

Exploratory

Pharmacokinetic Profiling of 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine: A Preclinical Whitepaper

Executive Summary The transition of a novel chemical entity from discovery to preclinical development hinges on a rigorous understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This whi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of a novel chemical entity from discovery to preclinical development hinges on a rigorous understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This whitepaper details the pharmacokinetic (PK) profiling strategy for 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine , a representative scaffold combining a pyrazole core, a sulfonamide linkage, and a piperazine ring.

Piperazine is widely recognized as a privileged scaffold in medicinal chemistry, frequently utilized to modulate receptor affinity, enhance aqueous solubility, and optimize systemic pharmacokinetics[1]. Furthermore, piperazine sulfonamides have demonstrated excellent oral bioavailability and favorable PK properties across various therapeutic targets, including 11beta-HSD1 and DPP-IV inhibitors[2]. However, the unique physicochemical properties of this triad require highly specific, self-validating experimental designs to accurately predict in vivo behavior and mitigate metabolic liabilities.

Structural Rationale & Metabolic Liabilities

The structural architecture of 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine dictates its interaction with biological matrices:

  • Piperazine Ring: The secondary amine provides a basic center (pKa ~9.0), ensuring good solubility at physiological pH but introducing potential liabilities regarding P-glycoprotein (P-gp) efflux and CYP3A4-mediated N-oxidation.

  • Sulfonamide Linkage: While generally robust and resistant to standard hydrolytic enzymes, aryl and heteroaryl sulfonamides can undergo atypical metabolic pathways. Recent clinical investigations into similar sulfonamide-piperazine drugs (e.g., SAM-760) have revealed that they can undergo non-enzymatic, thiol-mediated reductive cleavage, yielding sulfinic acid derivatives[3].

  • Ethyl-Pyrazole Core: The N-ethyl group is a prime candidate for CYP450-mediated N-dealkylation.

Putative Metabolic Pathways

M Parent Parent Compound (m/z 245.1) M1 M1: N-Deethylation (m/z 217.1) Parent->M1 CYP3A4/2C9 M2 M2: N-Oxidation (m/z 261.1) Parent->M2 FMO/CYP M3 M3: Sulfonamide Cleavage (m/z 175.0) Parent->M3 Thiol-mediated

Putative Metabolic Pathways for Sulfonamide-Piperazine Derivatives.

In Vitro ADME Profiling Strategy

Before initiating resource-intensive animal studies, a robust in vitro cascade is required to establish the compound's baseline parameters.

Caco-2 Permeability Assay

Causality: We utilize Caco-2 cell monolayers not merely as a regulatory checkbox, but because the basic nitrogen of the piperazine ring often acts as a substrate for intestinal efflux pumps.

  • Mechanism: By measuring the apparent permeability ( Papp​ ) in both Apical-to-Basolateral (A-B) and Basolateral-to-Apical (B-A) directions, we calculate the Efflux Ratio (ER = Papp(B−A)​/Papp(A−B)​ ). An ER > 2 indicates active efflux, which directly throttles oral bioavailability.

Microsomal Stability (HLM/RLM)

Causality: To predict hepatic clearance ( Clint​ ), the compound is incubated with Human and Rat Liver Microsomes. Because sulfonamide cleavage can be mediated by non-P450 pathways[3], incubations must be performed both with and without NADPH to differentiate between CYP450-mediated oxidation (e.g., N-deethylation) and alternative degradation routes.

In Vivo Pharmacokinetic Profiling Protocol

To satisfy the stringent requirements for accurate, sensitive, and reproducible systemic exposure data—as outlined in FDA guidance for pharmacokinetic endpoints (21 CFR 320.24)[4][5]—the following self-validating in vivo protocol is executed in a rodent model.

G A 1. Formulation (5% DMSO / 10% Solutol / 85% Saline) B 2. Dosing (Rat) IV (1 mg/kg) & PO (5 mg/kg) A->B C 3. Serial Blood Sampling (0.083 to 24 Hours) B->C D 4. Plasma Processing (Protein Precipitation) C->D E 5. LC-MS/MS & NCA Analysis (Bioavailability Calculation) D->E

Comprehensive PK Profiling Workflow for Preclinical Candidates.

Step-by-Step In Vivo Methodology
  • Animal Preparation: Fast male Sprague-Dawley rats (n=3 per route) for 12 hours prior to oral (PO) dosing. Causality: Fasting eliminates food-effect variability, ensuring that absorption kinetics reflect the intrinsic permeability of the compound rather than transient gastric emptying rates. The Intravenous (IV) cohort remains fed.

  • Formulation: Dissolve the compound in a vehicle of 5% DMSO, 10% Solutol HS15, and 85% Saline. Causality: The pyrazole-sulfonamide core is lipophilic; this specific co-solvent mixture prevents precipitation upon injection into the aqueous bloodstream, preventing artificial micro-emboli that skew volume of distribution ( Vss​ ) data.

  • Administration: Administer 1 mg/kg via tail vein injection (IV) and 5 mg/kg via oral gavage (PO).

  • Sampling: Collect 200 µL of blood via a surgically implanted jugular vein cannula at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Processing: Immediately centrifuge samples at 4,000 x g for 10 minutes at 4°C to separate plasma. Store at -80°C to halt ex vivo degradation.

Bioanalytical Methodology (LC-MS/MS)

A bioanalytical method must be a self-validating system. We employ Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the compound, utilizing an Internal Standard (IS) to correct for matrix effects and injection inconsistencies.

Analytical Protocol
  • Sample Crash (Protein Precipitation): Add 50 µL of thawed plasma to 150 µL of ice-cold acetonitrile spiked with 10 ng/mL of a deuterated internal standard (e.g., d5​ -piperazine analog).

    • Causality: Acetonitrile rapidly denatures plasma proteins (such as albumin and α1​ -acid glycoprotein), releasing the bound drug into the solvent. The IS ensures that any ion suppression experienced in the MS source is mathematically normalized.

  • Centrifugation: Spin the mixture at 15,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Chromatography: Inject 5 µL of the supernatant onto a C18 UPLC column (2.1 x 50 mm, 1.7 µm). Utilize a gradient elution of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

    • Causality: Formic acid acts as a proton source, enhancing the ionization efficiency of the basic piperazine nitrogen in the ESI+ source.

  • Detection (MRM): Monitor the [M+H]+ transition of m/z 245.1 175.0 using Multiple Reaction Monitoring (MRM).

  • System Validation: The run must include a 7-point calibration curve (1 - 1000 ng/mL) and Quality Control (QC) samples at low, mid, and high concentrations. The run is only accepted if QC accuracy is within ±15% , adhering to FDA bioanalytical guidelines[5].

Quantitative Data Summary

The resulting concentration-time data is subjected to Non-Compartmental Analysis (NCA) to derive the core PK parameters. Below are the typical expected ranges for an optimized pyrazole-sulfonamide-piperazine derivative.

Table 1: In Vitro ADME Profile Summary
ParameterAssay SystemExpected ValueInterpretation
Permeability ( Papp​ ) Caco-2 (A-B) >10×10−6 cm/sHigh intestinal absorption potential.
Efflux Ratio (ER) Caco-2 <2.0 Not a significant P-gp substrate.
Metabolic Stability HLM ( t1/2​ ) >45 minModerate to low hepatic clearance.
Plasma Protein Binding Equilibrium Dialysis 75−85% Adequate free fraction ( fu​ ) for efficacy.
Table 2: In Vivo Pharmacokinetic Parameters (Rat)
PK ParameterIV Dosing (1 mg/kg)PO Dosing (5 mg/kg)Unit
Cmax​ N/A 850±120 ng/mL
Tmax​ N/A 1.5±0.5 hr
AUC0−∞​ 1200±150 3900±400 hr*ng/mL
Clearance ( Cl ) 13.8±2.1 N/AmL/min/kg
Volume of Dist. ( Vss​ ) 1.8±0.3 N/AL/kg
Half-life ( t1/2​ ) 2.4±0.4 3.1±0.5 hr
Bioavailability ( F ) -- 65% %

Note: The high volume of distribution ( Vss​>1.0 L/kg) is characteristic of basic piperazine compounds, which readily partition into lipophilic tissues.

Regulatory & Data Integrity Considerations

When advancing a compound like 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine toward an Investigational New Drug (IND) application, the PK data must withstand rigorous regulatory scrutiny. The FDA mandates that in vivo bioavailability studies rely on the most accurate, sensitive, and reproducible approaches available[4]. Furthermore, all bioanalytical data must maintain strict data integrity, utilizing validated LC-MS/MS systems with comprehensive audit trails to ensure that the reported systemic exposure profiles are scientifically unassailable[5].

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Foundational

Engineering CNS Exposure: Blood-Brain Barrier Permeability Profiling of 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine

Target Audience: Researchers, Medicinal Chemists, and DMPK Scientists Focus: Physicochemical causality, self-validating in vitro workflows, and structural optimization for CNS drug discovery. Executive Summary & Physicoc...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and DMPK Scientists Focus: Physicochemical causality, self-validating in vitro workflows, and structural optimization for CNS drug discovery.

Executive Summary & Physicochemical Causality

The compound 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine (EPSP) is a versatile bifunctional building block frequently utilized in medicinal chemistry. However, when developing Central Nervous System (CNS) therapeutics, achieving adequate Blood-Brain Barrier (BBB) permeability with this scaffold presents specific pharmacokinetic challenges.

As a Senior Application Scientist, I approach BBB permeability not merely as a binary "pass/fail" metric, but as a dynamic interplay between passive transcellular diffusion and active transporter-mediated efflux. The structural motifs of EPSP dictate its behavior at the endothelial tight junctions of the brain:

  • The Piperazine Liability (Active Efflux): EPSP contains a secondary amine within its piperazine ring. With a pKa typically between 8.5 and 9.0, this amine is predominantly protonated (cationic) at physiological pH (7.4). Cationic amphiphilic molecules are classic substrates for P-glycoprotein (P-gp/ABCB1) , an ATP-driven efflux pump heavily expressed on the apical membrane of brain capillary endothelial cells (1)[1]. The presence of a free piperazine tail has been shown to decrease brain permeability by several orders of magnitude due to this active efflux mechanism (2)[2]. Furthermore, piperazine-containing chemotypes are frequently transported by P-gp, severely limiting their brain penetration and oral bioavailability (3)[3].

  • The Sulfonyl-Pyrazole Motif (Passive Diffusion): The sulfonyl linker contributes significantly to the Topological Polar Surface Area (TPSA), introducing strong hydrogen bond acceptors. While high TPSA generally restricts passive transcellular diffusion, structure-activity relationship (SAR) studies on pyrazole sulfonamides have proven that carefully capping the sulfonamide and reducing overall PSA can markedly improve BBB permeability (4)[4].

Quantitative Data: CNS Multiparameter Optimization (MPO)

To predict EPSP's baseline behavior, we map its physicochemical properties against established CNS MPO parameters.

ParameterEPSP (Calculated/Estimated)CNS MPO Ideal RangeImplication for BBB Permeability
Molecular Weight (MW) 244.31 g/mol ≤ 360 g/mol Highly favorable for passive transcellular diffusion.
Topological Polar Surface Area (TPSA) ~75.6 Ų40 - 90 ŲAcceptable, though sulfonyl oxygen atoms increase desolvation energy penalties.
LogP (Lipophilicity) ~0.5 - 1.02.0 - 5.0Sub-optimal lipophilicity; may limit the rate of passive lipid bilayer crossing.
pKa (Basic Amine) ~8.5 - 9.0≤ 8.0High Liability. Protonation at pH 7.4 triggers P-gp recognition and efflux.

Mechanistic Pathway of P-gp Efflux

Understanding how EPSP interacts with the BBB is critical before designing assays. The diagram below illustrates the active efflux mechanism that restricts the brain accumulation of protonated piperazine derivatives.

Pgp_Mechanism Blood Apical Membrane (Blood Side) EPSP EPSP (Protonated) Blood->EPSP Systemic Circulation Membrane Endothelial Cell Lipid Bilayer Brain Basolateral Membrane (Brain Side) Membrane->Brain Attempted Entry Pgp P-glycoprotein (ABCB1) Membrane->Pgp Substrate Recognition EPSP->Membrane Passive Diffusion Pgp->Blood ATP-driven Efflux

Caption: P-glycoprotein (ABCB1) Efflux Mechanism for Protonated Piperazine Derivatives.

Self-Validating Experimental Workflows

To accurately profile EPSP, we must decouple passive diffusion from active efflux. We employ a two-tiered, self-validating in vitro workflow. Drug-transporting P-glycoproteins (MDR1 in humans) are expressed on the luminal surfaces of brain endothelial cells and act as the primary gatekeepers (5)[5].

Protocol 1: PAMPA-BBB (Passive Permeability)

Causality: The Parallel Artificial Membrane Permeability Assay (PAMPA) isolates passive transcellular diffusion by stripping away active transporters. If EPSP fails here, the scaffold is too polar (due to the sulfonyl group) and requires lipophilic optimization before addressing P-gp liabilities.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of EPSP in DMSO. Dilute to 10 µM in PBS (pH 7.4) to mimic physiological conditions.

  • Membrane Coating: Coat the porous filter membrane (apical compartment) with a specialized BBB lipid solution (e.g., porcine brain lipid extract in dodecane).

  • Incubation: Add the EPSP solution to the donor well. Add fresh PBS to the acceptor well. Incubate at 37°C for 4 hours without agitation to maintain the unstirred water layer.

  • Quantification: Extract samples from both donor and acceptor wells. Quantify EPSP concentration using LC-MS/MS.

  • Self-Validation System: Co-incubate with Corticosterone (High Permeability Control, Pe​>10×10−6cm/s ) and Atenolol (Low Permeability Control, Pe​<1.5×10−6cm/s ). The assay is only valid if controls fall within these strictly defined historical ranges.

Protocol 2: MDCK-MDR1 Bidirectional Permeability Assay (Active Efflux)

Causality: Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene provide a robust model of the BBB's apical efflux mechanism. By measuring transport in both directions (Apical-to-Basolateral and Basolateral-to-Apical), we calculate the Efflux Ratio (ER) to definitively quantify P-gp liability.

Step-by-Step Methodology:

  • Cell Culture: Seed MDCK-MDR1 cells on Transwell polycarbonate inserts. Culture for 5-7 days until tight junctions form.

  • Pre-incubation: Wash monolayers with Hank's Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4).

  • Bidirectional Dosing:

    • A-to-B (Blood to Brain): Dose 10 µM EPSP into the apical chamber.

    • B-to-A (Brain to Blood): Dose 10 µM EPSP into the basolateral chamber.

  • Incubation & Sampling: Incubate at 37°C. Take aliquots from the receiver chambers at 60 and 120 minutes.

  • Self-Validation System (Critical QC):

    • Integrity Check: Add Lucifer Yellow (a paracellular marker) to the donor wells. Post-assay fluorescence in the receiver well must be <1% ; otherwise, the monolayer is compromised, and data is discarded.

    • Transporter Check: Run a parallel well with Digoxin (a known P-gp substrate). The Digoxin ER must be >5.0 .

MDCK_Workflow Start Compound Preparation EPSP in DMSO (10 µM) Apical Apical to Basolateral (A-B) Incubation (37°C, 2h) Start->Apical Basolateral Basolateral to Apical (B-A) Incubation (37°C, 2h) Start->Basolateral LCMS LC-MS/MS Quantification Apical->LCMS Basolateral->LCMS Calc Calculate Papp & Efflux Ratio (ER) ER = Papp(B-A) / Papp(A-B) LCMS->Calc Validate Self-Validation QC: Lucifer Yellow (Integrity) Digoxin (P-gp Control) Calc->Validate Validates Assay

Caption: MDCK-MDR1 Bidirectional Permeability Assay Workflow with Self-Validating QC.

Data Interpretation & Optimization Strategies

Once the Apparent Permeability ( Papp​ ) is calculated via LC-MS/MS, the Efflux Ratio (ER) dictates the next chemistry steps:

ER=Papp​(A−to−B)Papp​(B−to−A)​
  • If ER < 2.0: EPSP is not a significant P-gp substrate.

  • If ER > 3.0: EPSP is actively effluxed, leading to limited brain retention (2)[2].

Medicinal Chemistry Optimization: If EPSP yields an ER > 3.0 (highly likely due to the unhindered piperazine), the following structural modifications are required to rescue the scaffold:

  • N-Alkylation/Acylation: Capping the secondary amine of the piperazine ring reduces the basicity (lowering the pKa), preventing protonation at pH 7.4 and effectively blinding the molecule to P-gp recognition.

  • Fluorination: Exchanging hydrogen atoms with fluorine atoms on the pyrazole or ethyl group can considerably increase the lipophilicity (LogP) and passive permeability without adding significant steric bulk, driving the equilibrium toward brain parenchyma accumulation.

References

  • Brand et al. (2014). Lead optimization of a pyrazole sulfonamide series of Trypanosoma brucei N-myristoyltransferase inhibitors: identification and evaluation of CNS penetrant compounds. Journal of Medicinal Chemistry. 4

  • Fung et al. (2014). A comprehensive review in improving delivery of small-molecule chemotherapeutic agents overcoming the blood-brain/brain tumor barriers for glioblastoma treatment. Vascul Pharmacol.1

  • Huang et al. (2015). Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. PMC. 2

  • Dixon et al. (2019). The multidrug resistance transporter P-glycoprotein confers resistance to ferroptosis inducers. OAE Publishing Inc. 3

  • Sharma et al. (2005). Characterization of a 67Ga/68Ga Radiopharmaceutical for SPECT and PET of MDR1 P-Glycoprotein Transport Activity In Vivo. Journal of Nuclear Medicine. 5

Sources

Exploratory

Biological Activity Profile of 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine: A Privileged Scaffold in Fragment-Based Drug Discovery

Target Audience: Medicinal Chemists, Structural Biologists, and Preclinical Drug Development Professionals. Executive Summary In the landscape of Fragment-Based Drug Discovery (FBDD), the identification of versatile, low...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Preclinical Drug Development Professionals.

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), the identification of versatile, low-molecular-weight scaffolds is critical for developing highly ligand-efficient therapeutics. 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine (CAS: 1170622-94-2) has emerged as a highly privileged building block [1]. Rather than acting as a standalone therapeutic, this molecule provides a highly optimized structural vector that bridges lipophilic target engagement with solvent-exposed modularity.

This technical guide explores the physicochemical rationale behind this specific scaffold, its biological activity vectors across key target classes (including metabolic enzymes and kinases), and the self-validating experimental workflows required to profile its derivatives.

Structural Rationale and Physicochemical Profiling

The architectural brilliance of 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine lies in its tripartite modularity. Every functional group serves a distinct biophysical purpose, minimizing the entropic penalty upon target binding.

  • The 1-Ethyl-1H-pyrazole Moiety: The pyrazole ring acts as a potent hydrogen-bond donor/acceptor system, frequently utilized to anchor molecules into the hinge region of kinases or the deep hydrophobic pockets of metabolic enzymes. The N -ethyl substitution provides a calibrated degree of lipophilicity, filling adjacent hydrophobic sub-pockets without violating the "Rule of 3" for fragment libraries.

  • The Sulfonyl Linker: The choice of a sulfonyl ( −SO2​− ) over a carbonyl ( −CO− ) linker is deliberate. The tetrahedral geometry of the sulfur atom forces the pyrazole and piperazine rings into a rigid, non-planar orientation. This pre-organization reduces rotational degrees of freedom, locking the pharmacophore into a bioactive conformation. Furthermore, the sulfonyl oxygens serve as strong hydrogen-bond acceptors[2].

  • The Piperazine Ring: The piperazine moiety is a classic basic amine pharmacophore. In this fragment, the N1 position is occupied by the sulfonyl group, leaving the N4 secondary amine free. This N4 position acts as the primary synthetic handle for vector expansion (via amide coupling, reductive amination, or alkylation) directed toward the solvent-exposed channels of the target protein [3].

Table 1: Physicochemical Properties of the Base Scaffold
PropertyValueFBDD Rationale
Molecular Weight 244.31 g/mol Optimal for fragment libraries (<300 Da), allowing room for lead optimization.
XLogP3-AA ~0.2 - 0.5Highly hydrophilic, ensuring excellent aqueous solubility for high-concentration biochemical screening.
Topological Polar Surface Area (TPSA) 75.6 ŲProvides sufficient polarity for target engagement without compromising membrane permeability.
Hydrogen Bond Acceptors 5Facilitates robust interaction networks within target binding sites (e.g., kinase hinge regions).
Rotatable Bonds 3High structural rigidity minimizes entropic loss upon target binding.

Data synthesized from computational chemical profiling and standard fragment library metrics [1].

Biological Activity Vectors and Target Classes

While the unsubstituted fragment exhibits weak baseline affinity (typically in the high micromolar range), its functionalized derivatives demonstrate potent biological activity across several critical therapeutic domains.

Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition

Derivatives of the pyrazole-sulfonyl-piperazine scaffold have been heavily utilized in the development of NAMPT inhibitors [2]. NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, a critical metabolic dependency for rapidly proliferating cancer cells. The pyrazole ring anchors deep within the NAMPT active site, mimicking the nicotinamide substrate, while the sulfonylpiperazine core projects into the solvent channel, allowing for the attachment of bulky capping groups (e.g., cyclopropanecarboxamides) that lock the enzyme in an inactive conformation.

NAMPT_Pathway NAM Nicotinamide (NAM) NAMPT NAMPT Enzyme NAM->NAMPT NMN NMN NAMPT->NMN PRPP Inhibitor Scaffold Derivative (Inhibitor) Inhibitor->NAMPT Blocks NAD NAD+ Pool NMN->NAD Apoptosis Cancer Cell Apoptosis NAD->Apoptosis Depletion

Mechanism of NAD+ depletion via NAMPT inhibition by scaffold derivatives.

Kinase Inhibition (e.g., VEGFR-2)

The integration of the piperazine moiety with pyrazole rings is a proven strategy for targeting receptor tyrosine kinases, such as VEGFR-2, which is essential for tumor angiogenesis [3]. The rigid sulfonylpiperazine axis allows the molecule to span the ATP-binding pocket, with the pyrazole interacting with the hinge region via hydrogen bonding, and the functionalized piperazine extending outward to interact with the DFG motif or solvent interface.

Antimicrobial and Antifungal Activity

Recent studies have demonstrated that coupling natural products (e.g., myricetin or indoles) to pyrazole-piperazine amides significantly enhances their antimicrobial properties. These hybrids disrupt bacterial cell membranes and inhibit succinate dehydrogenase (SDH) in phytopathogenic fungi, showcasing the scaffold's utility beyond human oncology [4].

Table 2: Representative Target Classes for Scaffold Derivatives
Target ClassPrimary IndicationRole of the Scaffold
NAMPT Solid Tumors, LeukemiaSubstrate mimicry; anchors in the active site while vectoring capping groups.
VEGFR-2 Tumor AngiogenesisATP-competitive hinge binding; rigidifies the molecule for optimal pocket spanning.
SDH (Fungal) Agricultural PathogensEnhances membrane permeability and provides targeted enzyme inhibition.

Experimental Workflows for Profiling Derivatives

To ensure scientific integrity, the biological activity of compounds derived from 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine must be validated using orthogonal, self-validating assays. The following protocols detail the biophysical and functional validation steps.

Biophysical Validation: Surface Plasmon Resonance (SPR)

SPR is critical for confirming that the synthesized derivative physically binds to the target (e.g., NAMPT) with a 1:1 stoichiometry, ruling out assay interference or aggregation-based false positives.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize recombinant human NAMPT (His-tagged) onto a Series S Sensor Chip NTA using standard nickel chelation followed by amine coupling to ensure stable, uniform orientation.

  • Reference Flow Cell: Maintain a blank flow cell (activated and deactivated without protein) to mathematically subtract bulk refractive index changes and non-specific binding. Causality: This self-validating step ensures the measured response units (RU) are exclusively due to specific ligand-target interactions.

  • Analyte Preparation: Dissolve the scaffold derivative in 100% DMSO, then dilute into running buffer (e.g., PBS-P+ with 0.05% Tween-20) to a final DMSO concentration of exactly 2%. Match the running buffer DMSO concentration precisely to prevent bulk shift artifacts.

  • Kinetic Injection: Inject a 2-fold concentration series of the derivative (e.g., 0.1 µM to 50 µM) over both flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the association ( ka​ ) and dissociation ( kd​ ) rates, calculating the equilibrium dissociation constant ( KD​=kd​/ka​ ).

FBDD_Workflow A Base Fragment (CAS 1170622-94-2) B SPR Target Binding (Kd Determination) A->B C Piperazine N-Derivatization (Vector Expansion) B->C D Lead Compound (e.g., NAMPT Inhibitor) C->D

Fragment-based drug discovery workflow for piperazine derivatization.

Functional Validation: In Vitro NAMPT Enzymatic Assay

Following biophysical confirmation, the functional consequence of the binding must be quantified.

Step-by-Step Methodology:

  • Reaction Mixture: Combine recombinant NAMPT (5 nM) with the scaffold derivative (varying concentrations) in a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM MgCl2, and 1 mM ATP.

  • Pre-incubation: Incubate the enzyme-inhibitor complex for 30 minutes at room temperature. Causality: Pre-incubation is essential for compounds with slow binding kinetics, ensuring the system reaches equilibrium before the reaction begins.

  • Reaction Initiation: Add the substrates Nicotinamide (NAM, 10 µM) and Phosphoribosyl pyrophosphate (PRPP, 50 µM) to initiate the formation of Nicotinamide mononucleotide (NMN).

  • Detection: After 60 minutes, terminate the reaction. Use a coupled enzyme system (e.g., NMN adenylyltransferase and alcohol dehydrogenase) combined with a resazurin-based fluorometric readout to quantify the generated NMN.

  • Validation: Include a known NAMPT inhibitor (e.g., FK866) as a positive control. The assay is self-validating if the Z'-factor of the control plates is > 0.6, indicating a robust and reproducible assay window.

Conclusion

1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine is a masterclass in fragment design. By combining the rigid, vector-directing properties of a sulfonyl linker with the target-anchoring capability of an ethyl-pyrazole and the synthetic modularity of a piperazine ring, it serves as an ideal starting point for drug discovery. Whether deployed against metabolic vulnerabilities in oncology (NAMPT) or kinase-driven angiogenesis (VEGFR-2), derivatives of this scaffold consistently yield high-quality, ligand-efficient lead compounds.

References

  • ACS Publications. "Fragment-Based Identification of Amides Derived from trans-2-(Pyridin-3-yl)cyclopropanecarboxylic Acid as Potent Inhibitors of Human Nicotinamide Phosphoribosyltransferase (NAMPT)." Journal of Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "Novel piperazine–chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation." PubMed Central (PMC). Available at: [Link]

  • MDPI. "Synthesis and Biological Activity of Myricetin Derivatives Containing Pyrazole Piperazine Amide." International Journal of Molecular Sciences, 2023. Available at: [Link]

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Validation Protocol for 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine

Introduction & Scientific Context 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine is a critical structural motif and chemical intermediate frequently utilized in the synthesis of nicotinamide phosphoribosyltransferase (N...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine is a critical structural motif and chemical intermediate frequently utilized in the synthesis of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors and glucocorticoid receptor modulators[1][2]. Accurate quantification and purity assessment of this compound are essential during drug substance manufacturing. However, the presence of a basic secondary amine within the piperazine moiety presents a classic chromatographic challenge: severe peak tailing on standard silica-based stationary phases.

This application note details a causality-driven approach to developing and validating a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. By understanding the physicochemical properties of the analyte, we engineer a self-validating chromatographic system that complies with modern regulatory standards.

Physicochemical Profiling & The Causality of Peak Tailing

To design an optimal method, one must first analyze the analyte's structural behavior:

  • Ionization (pKa): The secondary amine of the piperazine ring has a pKa of approximately 9.0–9.5. At a neutral pH, it exists predominantly as a positively charged cation.

  • Chromophore: The 1-ethyl-1H-pyrazole-4-sulfonyl group possesses a conjugated π -system, providing strong UV absorbance, making it highly suitable for UV detection at 225 nm.

  • The Silanol Effect (The "Why"): On traditional silica columns, residual silanol groups (Si-OH) on the stationary phase become deprotonated (Si-O⁻) at pH > 4.0. When the positively charged piperazine interacts with these anionic silanols, a secondary ion-exchange mechanism occurs alongside the primary hydrophobic partitioning. This dual-mechanism kinetics results in severe peak tailing, shifting retention times, and poor integration reproducibility.

Silanol_Interaction Substrate 1-((1-Ethyl-1H-pyrazol-4-yl) sulfonyl)piperazine (Protonated Amine) Silanol Uncapped Silanol (SiO-) Secondary Interaction Substrate->Silanol Ion-Exchange Endcap End-capped C18 / Low pH Hydrophobic Partitioning Substrate->Endcap Hydrophobic Tailing Peak Tailing (Poor Resolution) Silanol->Tailing Sharp Sharp Peak (Ideal Chromatography) Endcap->Sharp

Silanol interactions causing peak tailing versus ideal end-capped partitioning mechanism.

Method Development Strategy

To mitigate silanol interactions and ensure a robust method, we employ a low-pH strategy combined with ion-pairing, adhering to the modernization allowances outlined in USP General Chapter <621>[3].

  • Mobile Phase pH: By lowering the mobile phase pH to ~2.0 using 0.1% Trifluoroacetic Acid (TFA), we achieve two critical goals. First, residual silanols are fully protonated (neutralized), eliminating their ion-exchange capacity. Second, TFA acts as a volatile ion-pairing agent, forming a reversible, neutral hydrophobic complex with the protonated piperazine, thereby increasing retention on the C18 phase and dramatically sharpening the peak.

  • Stationary Phase: A high-purity, extensively end-capped C18 column is selected to provide maximum hydrophobic surface area while shielding the underlying silica matrix.

HPLC_Workflow A 1. Physicochemical Profiling (pKa ~9.5, LogP ~0.8) B 2. Column Selection (End-capped C18, 3.5 µm) A->B C 3. Mobile Phase pH Screening (Low vs. High pH) B->C D 4. Low pH Selection (pH ~2.0) 0.1% TFA in H2O/ACN C->D Suppress Silanols E 5. Gradient Optimization (Target k' between 2 and 10) D->E F 6. ICH Q2(R1) Validation (Linearity, Precision, Accuracy) E->F

Systematic workflow for HPLC method development and validation of basic piperazine derivatives.

Experimental Protocol: Step-by-Step Methodology

Reagent & Standard Preparation
  • Buffer A (Aqueous): Add 1.0 mL of LC-MS grade TFA to 1000 mL of Milli-Q water. Mix thoroughly and degas via sonication for 10 minutes.

  • Buffer B (Organic): Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Acetonitrile (ACN). Mix and degas.

  • Diluent: Prepare a mixture of 90% Buffer A and 10% Buffer B.

    • Expert Insight: Matching the diluent to the initial gradient conditions prevents the "solvent effect." Injecting a sample dissolved in a strong solvent (e.g., 100% ACN) into a highly aqueous mobile phase causes the analyte to migrate prematurely down the column before partitioning, leading to peak fronting or splitting.

  • Standard Solution: Accurately weigh 10.0 mg of 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with Diluent to yield a 100 µg/mL stock solution.

Instrument Setup & Execution
  • Install the end-capped C18 column and purge the system with Buffer B for 10 minutes to remove organic residues.

  • Equilibrate the column with the initial gradient conditions (90% A, 10% B) for at least 15 column volumes until a stable baseline and pressure are achieved.

  • Execute a blank injection (Diluent only) to confirm the absence of ghost peaks.

  • Inject the Standard Solution in hexaplicate (n=6) to establish System Suitability.

Optimized Chromatographic Conditions

ParameterSpecification
Column High-purity End-capped C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% TFA in Milli-Q Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 225 nm
Gradient Program 0-2 min: 10% B2-10 min: 10% 60% B10-12 min: 60% B12.1-15 min: 10% B

Method Validation & System Suitability

To ensure trustworthiness, the method must operate as a self-validating system. The developed protocol was validated in strict accordance with ICH Q2(R1) guidelines for analytical procedures[4][5].

Validation ParameterAcceptance CriteriaObserved ResultConclusion
System Suitability (Precision) %RSD of peak area 2.0% (n=6)0.45%Pass
Peak Symmetry (Tailing Factor) Tf​≤1.5 1.12Pass
Linearity (Range: 25-150 µg/mL) Correlation coefficient ( R2 ) 0.9990.9998Pass
Accuracy (Recovery) Mean recovery 98.0% - 102.0%99.6%Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 100.5 µg/mLPass

Troubleshooting & Causality Matrix

When deviations occur, understanding the root cause is critical for rapid resolution.

SymptomCausality (Expert Insight)Corrective Action
Peak Tailing ( Tf​>1.5 ) Loss of acidic modifier (TFA evaporation) leading to unsuppressed silanol interactions.Prepare fresh mobile phase; ensure solvent bottles are properly capped.
Split Peaks / Fronting Sample diluent is stronger than the initial mobile phase (solvent effect).Re-dilute the sample in initial mobile phase conditions (90:10 Aqueous:Organic).
Retention Time Drift Inadequate column equilibration or minor pump check-valve leakage.Flush with 15 column volumes of initial mobile phase; check pump pressure ripple.

References

  • [2] Fragment-Based Identification of Amides Derived from trans-2-(Pyridin-3-yl)cyclopropanecarboxylic Acid as Potent Inhibitors of Human Nicotinamide Phosphoribosyltransferase (NAMPT). ACS Publications. Available at:[Link]

  • [1] HETEROARYL-KETONE FUSED AZADECALIN GLUCOCORTICOID RECEPTOR MODULATORS. Googleapis. Available at:[Link]

  • [4] ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology. Policy Commons. Available at:[Link]

  • [5] ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at:[Link]

  • [3] Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography. Waters Corporation. Available at:[Link]

Sources

Application

Application Note: Structural Characterization of 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine using 1D and 2D NMR Spectroscopy

Introduction 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of the pyrazole and piperazine scaffolds i...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of the pyrazole and piperazine scaffolds in pharmacologically active molecules. The pyrazole ring is a key feature in several approved drugs, while the piperazine moiety is a common constituent in compounds targeting the central nervous system. The sulfonyl linkage provides a robust and synthetically accessible connection between these two important pharmacophores. Accurate and unambiguous structural elucidation is a critical step in the development of such novel chemical entities. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the detailed characterization of molecular structures in solution.[1] This application note provides a comprehensive guide to the NMR assignments for 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine, utilizing a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY and HSQC) NMR experiments.

Underlying Principles of NMR for Structural Elucidation

The structural analysis of 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine by NMR relies on several key principles. The chemical shift of a nucleus (¹H or ¹³C) is highly sensitive to its local electronic environment. Electronegative atoms, such as nitrogen and the sulfonyl group, will deshield nearby nuclei, causing them to resonate at a higher chemical shift (downfield). The multiplicity, or splitting pattern, of a proton signal is determined by the number of neighboring, non-equivalent protons, following the n+1 rule. The coupling constant (J-value) provides information about the dihedral angle between coupled protons. Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are instrumental in establishing connectivity within the molecule.[2][3] COSY reveals proton-proton couplings, while HSQC correlates directly bonded proton-carbon pairs.[4]

Experimental Protocols

Sample Preparation

High-quality NMR data is contingent upon proper sample preparation.[5][6]

  • Analyte Purity: Ensure the 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra.

  • Solvent Selection: Deuterated solvents are essential for NMR experiments to avoid large solvent signals in the ¹H NMR spectrum.[5] Chloroform-d (CDCl₃) is a suitable solvent for this compound. For compounds with exchangeable protons (like the N-H of piperazine), DMSO-d₆ can be beneficial.[7][8]

  • Concentration: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent.[6][9]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[10] Alternatively, the residual solvent peak can be used as a secondary reference.[5][11]

  • Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition

All spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature (typically 25 °C).

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.

  • COSY (Correlation Spectroscopy): Acquire a gradient-selected ¹H-¹H COSY spectrum to identify proton-proton spin systems.[1][2]

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire a gradient-selected ¹H-¹³C HSQC spectrum to identify direct one-bond proton-carbon correlations.[4][12]

Data Interpretation and Assignments

The following sections detail the expected NMR signals and their assignments for 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine.

¹H NMR Assignments

The ¹H NMR spectrum provides initial information on the number and environment of the different protons in the molecule.

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-3, H-5 (Pyrazole)~7.5 - 8.0s2HThe two protons on the pyrazole ring are in electronically distinct environments and are expected to appear as singlets. Their chemical shifts are influenced by the adjacent nitrogen atoms and the sulfonyl group.
H-8, H-8' (Piperazine)~3.2 - 3.4t4HThese protons are adjacent to the sulfonyl group, which withdraws electron density, causing a downfield shift. They will appear as a triplet due to coupling with the H-9 protons.
H-9, H-9' (Piperazine)~2.9 - 3.1t4HThese protons are adjacent to the secondary amine and will be shifted downfield. They will appear as a triplet due to coupling with the H-8 protons.
H-6 (Ethyl)~4.2 - 4.4q2HThe methylene protons of the ethyl group are adjacent to a nitrogen atom, resulting in a downfield shift. They will appear as a quartet due to coupling with the methyl protons (H-7).
H-7 (Ethyl)~1.4 - 1.6t3HThe methyl protons of the ethyl group will appear as a triplet due to coupling with the methylene protons (H-6).
N-H (Piperazine)~1.5 - 2.5br s1HThe chemical shift of the piperazine N-H proton can be variable and the peak is often broad due to exchange.

Table 1: Predicted ¹H NMR Assignments for 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine.

¹³C NMR Assignments

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Carbon AssignmentExpected Chemical Shift (δ, ppm)Rationale
C-4 (Pyrazole)~130 - 135This is the carbon atom of the pyrazole ring directly attached to the sulfonyl group, leading to a downfield shift.
C-3, C-5 (Pyrazole)~135 - 140These carbon atoms are adjacent to two nitrogen atoms in the aromatic pyrazole ring, resulting in a significant downfield shift.[13][14]
C-8, C-8' (Piperazine)~45 - 50These carbon atoms are adjacent to the electron-withdrawing sulfonyl group, causing them to be deshielded.
C-9, C-9' (Piperazine)~44 - 48These carbon atoms are adjacent to the secondary amine nitrogen.
C-6 (Ethyl)~48 - 52The methylene carbon of the ethyl group is attached to a nitrogen atom, resulting in a downfield shift.
C-7 (Ethyl)~14 - 16The methyl carbon of the ethyl group is a typical aliphatic signal.

Table 2: Predicted ¹³C NMR Assignments for 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine.

2D NMR Correlation Analysis

COSY Analysis

The COSY spectrum is crucial for confirming the proton-proton connectivities within the ethyl and piperazine moieties.

Caption: Expected COSY correlations for 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine.

A cross-peak will be observed between the quartet of the ethyl methylene protons (H-6) and the triplet of the ethyl methyl protons (H-7). Similarly, a cross-peak will connect the two triplets of the piperazine methylene protons (H-8 and H-9), confirming their adjacent positions.

HSQC Analysis

The HSQC spectrum provides unambiguous one-bond correlations between protons and their directly attached carbons.

Caption: Expected HSQC correlations for 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine.

Each proton signal (except the N-H) will show a cross-peak to its corresponding carbon signal in the HSQC spectrum. This allows for the definitive assignment of the carbon signals based on the already assigned proton signals. For example, the quartet at ~4.2-4.4 ppm will correlate with the carbon signal at ~48-52 ppm, confirming the assignment of C-6.

Consolidated Structural Verification Workflow

The following diagram illustrates the logical flow for the complete NMR-based structural assignment of 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine.

structure_elucidation_workflow cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_assignment Assignment & Verification H_NMR ¹H NMR (Chemical Shift, Multiplicity, Integration) Assign_H Proton Assignments H_NMR->Assign_H C_NMR ¹³C NMR (Chemical Shift) Assign_C Carbon Assignments C_NMR->Assign_C COSY COSY (¹H-¹H Connectivity) COSY->Assign_H HSQC HSQC (¹H-¹³C Direct Correlation) HSQC->Assign_C Assign_H->COSY Assign_H->HSQC Final_Structure Verified Structure Assign_C->Final_Structure

Caption: Workflow for the structural elucidation of 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine using NMR.

This application note provides a detailed protocol and data interpretation guide for the complete NMR assignment of 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine. By systematically applying 1D (¹H and ¹³C) and 2D (COSY and HSQC) NMR techniques, researchers can confidently verify the structure of this and related molecules. The presented workflow emphasizes a logical approach, from sample preparation to final structural confirmation, ensuring data integrity and accuracy in drug discovery and development programs.

References

  • CortecNet. NMR sample preparation guidelines. [Link]

  • Scribd. NMR Sample Preparation Guide. [Link]

  • University of Leicester. NMR Sample Preparation Guidelines. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Taylor & Francis Online. Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives. [Link]

  • SpectraBase. Piperazine, 1-(2-chlorobenzoyl)-4-(ethylsulfonyl)- - Optional[13C NMR] - Chemical Shifts. [Link]

  • SpectraBase. 1-(1-Benzyl-4-piperidinyl)-4-(phenylsulfonyl)piperazine - Optional[13C NMR] - Chemical Shifts. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

  • University of Nizwa. Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. [Link]

  • Bradford Scholars. Synthesis of Sulfonamide-Based Ynamides and Ynamines in Water. [Link]

  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • PubMed. Exploration of piperazine-citral sulfonyl derivatives: antibacterial and in-silico studies against methicillin-resistant Staphylococcus aureus. [Link]

  • ResearchGate. 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6. [Link]

  • ResearchGate. (PDF) Synthesis, And Studying Effect Of a Solvent On The 1H-NMR Chemical Shifts of 4-Azido-N-(6-chloro-3-pyridazinyl) Benzenesulfonamide. [Link]

  • The Royal Society of Chemistry. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior. [Link]

  • ResearchGate. (PDF) Exploration of piperazine-citral sulfonyl derivatives: antibacterial and in-silico studies against methicillin-resistant Staphylococcus aureus. [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • National Center for Biotechnology Information. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. [Link]

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  • Chemspace. 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(propan-2-yl)piperazine. [Link]

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  • ETH Zurich. Structure Elucidation by NMR. [Link]

  • The Journal of Organic Chemistry. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

  • PubChem. 1-Ethylpyrazole. [Link]

  • University of Aberdeen. Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. [Link]

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  • Zeitschrift für Naturforschung B. Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and. [Link]

  • Chemistry LibreTexts. 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

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  • Growing Science. Novel 4-(1-(4-(4-(4-aminophenyl)-1H-pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2. [Link]

  • ACS Publications. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. [Link]

  • MDPI. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). [Link]

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Method

The 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine Scaffold: A Versatile Pharmacophore for Modern Drug Discovery

Introduction: Unveiling the Potential of a Privileged Scaffold In the landscape of contemporary medicinal chemistry, the strategic combination of well-established pharmacophores into a single molecular framework is a pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of contemporary medicinal chemistry, the strategic combination of well-established pharmacophores into a single molecular framework is a proven strategy for the discovery of novel therapeutic agents with enhanced potency, selectivity, and desirable pharmacokinetic profiles. The 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine core represents a quintessential example of such a scaffold, merging the biological significance of the pyrazole, sulfonamide, and piperazine moieties.[1][2] Pyrazole-containing compounds have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4][5] The sulfonamide group is a cornerstone in medicinal chemistry, present in numerous approved drugs, and the piperazine ring is a common structural motif that imparts favorable physicochemical properties and provides a versatile point for further chemical modification.[1][6]

This comprehensive guide serves as a detailed application note and protocol for researchers, scientists, and drug development professionals interested in leveraging the 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine pharmacophore in their drug design endeavors. We will delve into the rationale behind its use, provide detailed synthetic protocols, outline strategies for biological evaluation, and explore computational approaches to guide lead optimization.

The Pharmacophoric Rationale: A Triad of Functionality

The power of the 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine scaffold lies in the synergistic interplay of its three key components:

  • The 1-Ethyl-1H-pyrazole Ring: This N-substituted pyrazole ring acts as a versatile aromatic core. The ethyl group at the N1 position can influence lipophilicity and metabolic stability. The pyrazole ring itself can engage in various non-covalent interactions with biological targets, including hydrogen bonding (with the N2 atom acting as a hydrogen bond acceptor) and π-π stacking.[2] The substitution pattern on the pyrazole ring is a critical determinant of biological activity and selectivity.[7]

  • The Sulfonamide Linker: The sulfonamide group is a key hydrogen bond donor and acceptor, often playing a crucial role in anchoring the molecule to the active site of a target protein. Its geometry and electronic properties contribute significantly to the overall binding affinity.[1]

  • The Piperazine Moiety: This saturated heterocycle is a common feature in many CNS-active and other drugs. It can exist in a chair conformation, allowing its substituents to adopt well-defined spatial orientations. The second nitrogen atom of the piperazine ring provides a convenient handle for introducing a wide range of substituents to explore the chemical space and modulate properties such as solubility, cell permeability, and target engagement.

The following diagram illustrates the key pharmacophoric features of the 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine core.

Caption: Key pharmacophoric features of the title scaffold.

Synthetic Protocols: From Building Blocks to Bioactive Molecules

The synthesis of 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine and its analogs typically follows a convergent and modular approach. The key intermediate is the corresponding pyrazole-4-sulfonyl chloride.

Protocol 1: Synthesis of 1-Ethyl-1H-pyrazole-4-sulfonyl Chloride

This protocol outlines a general procedure for the preparation of the key sulfonyl chloride intermediate.

Materials:

  • 1-Ethyl-1H-pyrazole

  • Chlorosulfonic acid

  • Thionyl chloride (optional)

  • Dichloromethane (DCM) or Chloroform (CHCl3)

  • Ice bath

  • Standard glassware for organic synthesis

Procedure:

  • Chlorosulfonation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool chlorosulfonic acid (3-5 equivalents) in an ice bath.

  • Slowly add 1-Ethyl-1H-pyrazole (1 equivalent) to the cooled chlorosulfonic acid with vigorous stirring. The addition should be done dropwise to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. The crude sulfonyl chloride will precipitate.

  • Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or chloroform.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-Ethyl-1H-pyrazole-4-sulfonyl chloride. This intermediate is often used in the next step without further purification.

Protocol 2: Sulfonamide Formation with Piperazine

This protocol describes the coupling of the pyrazole-4-sulfonyl chloride with piperazine.

Materials:

  • 1-Ethyl-1H-pyrazole-4-sulfonyl chloride

  • Piperazine (or a mono-protected piperazine derivative)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: Dissolve piperazine (2-3 equivalents to favor mono-sulfonylation of the free base, or 1.1 equivalents of a mono-Boc-protected piperazine) and a base such as triethylamine (2-3 equivalents) in a suitable solvent like DCM or THF.

  • Cool the solution in an ice bath.

  • Sulfonyl Chloride Addition: Dissolve the crude 1-Ethyl-1H-pyrazole-4-sulfonyl chloride (1 equivalent) in the same solvent and add it dropwise to the piperazine solution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight, or until completion as monitored by TLC or LC-MS.

  • Work-up: If using unprotected piperazine, the reaction mixture can be washed with water to remove excess piperazine and the triethylamine hydrochloride salt. If a Boc-protected piperazine was used, standard aqueous work-up is followed by purification.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine. If a Boc-protected piperazine was used, the Boc group can be removed using standard conditions (e.g., trifluoroacetic acid in DCM) to yield the free piperazine for further derivatization.

The following workflow diagram illustrates the general synthetic strategy.

Synthesis_Workflow Start 1-Ethyl-1H-pyrazole Intermediate 1-Ethyl-1H-pyrazole-4-sulfonyl Chloride Start->Intermediate Chlorosulfonation Reagent1 Chlorosulfonic Acid Reagent1->Intermediate Product 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine Analogs Intermediate->Product Sulfonamide Formation Reagent2 Piperazine (or derivative) Reagent2->Product

Caption: General synthetic workflow for pyrazole-sulfonylpiperazines.

Application in Drug Design: A Case Study Approach

While specific biological data for 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine is not extensively reported in publicly available literature, the broader class of pyrazole-sulfonylpiperazine derivatives has shown significant promise against a variety of biological targets.

Case Study 1: Kinase Inhibition

Many pyrazole-based compounds are potent kinase inhibitors.[8] The 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine scaffold can be used to design inhibitors targeting kinases implicated in cancer and inflammatory diseases. The piperazine moiety can be derivatized to interact with the solvent-exposed region of the kinase active site, thereby enhancing potency and selectivity.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound to obtain a range of concentrations.

  • Assay Setup: In a 96-well plate, add the kinase enzyme, a suitable substrate (e.g., a peptide or protein), and ATP.

  • Incubation: Add the test compound to the wells and incubate the plate at the optimal temperature for the kinase reaction (typically 30-37 °C) for a specified period.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (with ³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC₅₀ value using a suitable software.

Case Study 2: Anticancer Activity

Derivatives of pyrazole-sulfonamides have shown promising antiproliferative activity against various cancer cell lines.[1][4] The mechanism of action can vary, from inhibition of specific signaling pathways to induction of apoptosis.

Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)

  • Cell Culture: Culture the desired cancer cell line in a suitable medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (DMSO). Incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

The following table summarizes hypothetical IC₅₀ values for a series of analogs to illustrate structure-activity relationship (SAR) exploration.

Compound IDR-group on PiperazineKinase X IC₅₀ (nM)Cancer Cell Line Y IC₅₀ (µM)
1a -H58015.2
1b -CH₃45012.8
1c -CH₂CH₃3209.5
1d -Cyclopropyl1504.1
1e -Phenyl852.3
1f -4-Fluorophenyl501.1

This hypothetical data suggests that increasing the steric bulk and lipophilicity of the R-group on the piperazine ring leads to improved potency.

Computational Approaches in Lead Optimization

Computational tools are invaluable for guiding the design and optimization of compounds based on the 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine scaffold.

Pharmacophore Modeling

A pharmacophore model can be generated based on a set of known active compounds. This model highlights the key chemical features required for biological activity, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic features. This model can then be used to virtually screen large compound libraries to identify novel hits with the desired pharmacophoric features.

Molecular Docking

If the 3D structure of the biological target is known, molecular docking can be used to predict the binding mode and affinity of designed analogs.[8][9] This allows for the rational design of modifications to improve target engagement.

The following diagram illustrates a typical computational workflow for lead optimization.

Computational_Workflow Start Identify Active Analogs Step1 Generate Pharmacophore Model Start->Step1 Step2 Virtual Screening Step1->Step2 Step3 Molecular Docking of Hits Step2->Step3 Step4 Prioritize Compounds for Synthesis Step3->Step4 End Experimental Validation Step4->End

Caption: A computational workflow for lead discovery and optimization.

Conclusion and Future Directions

The 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine scaffold is a highly versatile and promising pharmacophore for the development of novel therapeutic agents. Its modular nature allows for extensive chemical exploration to fine-tune its biological activity and pharmacokinetic properties. The protocols and strategies outlined in this guide provide a solid foundation for researchers to embark on drug discovery programs centered around this privileged scaffold. Future efforts in this area will likely focus on exploring novel substitutions on both the pyrazole and piperazine rings, identifying new biological targets for this class of compounds, and utilizing advanced computational methods to accelerate the discovery of potent and selective drug candidates.

References

  • Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. [Link]

  • COMPUTATIONAL ANALYSIS, SYNTHESIS AND CHARECTERIZATION OF NOVEL 1, 4- DISUBSTITUED PIPERAZINE DERIVATIVES. JETIR. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Molecules. [Link]

  • Molecular docking studies of piperazine: Derived PPARγ agonist for optimized antidiabetic activity. ResearchGate. [Link]

  • 1-{4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-2-hydroxypropan-1-one. Chemspace. [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. [Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry. [Link]

  • Biologically active pyrazole derivatives. ResearchGate. [Link]

  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. [Link]

  • SAR at the C-4 of the pyrazoles. ResearchGate. [Link]

  • Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hydrazide-Hydrazones. Molecules. [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie. [Link]

  • Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025). European Journal of Medicinal Chemistry. [Link]

  • 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(propan-2-yl)piperazine. Chemspace. [Link]

  • Strategies for the synthesis of 1-sulfonyl-1H-pyrazoles. ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Central pharmacological activity of a new piperazine derivative: 4-(1-phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. Neuroscience Letters. [Link]

  • Central pharmacological activity of a new piperazine derivative: 4-(1-Phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. ResearchGate. [Link]

  • Cu-Catalysed Pyrazole Synthesis in Continuous Flow. RSC Advances. [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]

Sources

Application

1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine cross-coupling reaction conditions

Application Note: Optimized Buchwald-Hartwig Cross-Coupling Protocols for 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine Strategic Significance in Drug Discovery The piperazine moiety is the third most frequently utiliz...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Buchwald-Hartwig Cross-Coupling Protocols for 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine

Strategic Significance in Drug Discovery

The piperazine moiety is the third most frequently utilized nitrogen-containing heterocycle in FDA-approved therapeutics[1]. When functionalized with a pyrazole-sulfonyl group—specifically as 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine—the resulting scaffold becomes a highly valuable building block. This specific structural motif has been recently deployed in the synthesis of advanced targeted therapeutics, including inhibitors of the Menin-MLL interaction[2]. However, achieving high-yielding C-N cross-coupling at the free secondary amine (N4) requires overcoming specific electronic and steric barriers inherent to the substrate.

Mechanistic Insights & Causality (E-E-A-T)

2.1 Overcoming Substrate-Specific Challenges The target compound features two primary challenges for Palladium-catalyzed amination:

  • Competitive Coordination: The nitrogens on the 1-ethyl-1H-pyrazole ring and the oxygens of the sulfonamide group can act as competitive Lewis bases. If standard, unhindered phosphine ligands (e.g., PPh3 or dppf) are used, these heteroatoms can sequester the Palladium catalyst, leading to the formation of off-cycle, inactive Pd species and premature reaction stalling.

  • Inductive Deactivation: The strongly electron-withdrawing sulfonyl group at the N1 position exerts a mild inductive pull across the piperazine ring. While separated by two carbon atoms, this effect slightly attenuates the nucleophilicity of the N4 secondary amine, necessitating a highly active catalytic system to drive the reaction forward.

2.2 Catalyst and Ligand Design Rationale To circumvent off-target coordination and accelerate the coupling of the secondary amine, the use of a bulky, electron-rich dialkylbiarylphosphine ligand is essential[1]. RuPhos (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl) is uniquely suited for this transformation. Its massive steric profile prevents the formation of inactive bis-ligated Pd(II) complexes, ensuring the catalyst remains in the highly active monoligated L-Pd(0) state. Furthermore, the steric bulk forces the aryl and amido groups into close proximity during the catalytic cycle, drastically accelerating the rate-limiting reductive elimination step.

To avoid the induction periods and potential inhibition by dibenzylideneacetone (dba) ligands found in Pd2(dba)3, a Buchwald Precatalyst (e.g., RuPhos Pd G3 or G4) is highly recommended. These precatalysts undergo rapid, quantitative activation under mildly basic conditions to yield the active catalytic species immediately.

2.3 Base and Solvent Selection The choice of base dictates the functional group tolerance of the reaction[3].

  • Sodium tert-butoxide (NaOtBu): Provides the fastest reaction rates for electron-neutral or deactivated aryl halides. However, it will cleave sensitive esters, cyano groups, or acidic protons.

  • Cesium Carbonate (Cs2CO3): The preferred alternative for substrates bearing base-sensitive functional groups. While it requires higher temperatures (100 °C) and longer reaction times, it offers exceptional chemoselectivity.

  • Solvent: 1,4-Dioxane is the optimal solvent. Its slightly higher polarity compared to toluene ensures complete solubilization of the polar pyrazole-sulfonyl intermediate, maintaining a homogeneous reaction mixture.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization of reaction conditions for the coupling of 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine with a model aryl bromide.

EntryCatalyst / PrecatalystLigandBaseSolventTemp (°C)Conversion (%)
1Pd2(dba)3 (5 mol%)BINAP (10 mol%)NaOtBuToluene10035%
2Pd(OAc)2 (5 mol%)XantPhos (5 mol%)Cs2CO31,4-Dioxane10062%
3 RuPhos Pd G3 (2 mol%) RuPhos (2 mol%) NaOtBu 1,4-Dioxane 80 >95%
4 RuPhos Pd G3 (2 mol%) RuPhos (2 mol%) Cs2CO3 1,4-Dioxane 100 88%

Note: Conversion determined by LC-MS analysis of the crude reaction mixture after 12 hours. Entry 3 represents the optimal conditions for robust substrates, while Entry 4 is optimal for base-sensitive substrates.

Experimental Protocols

4.1 General Procedure for Buchwald-Hartwig Amination This protocol is designed as a self-validating system; the use of a pre-catalyst ensures consistent Pd(0) generation, while LC-MS monitoring prevents premature workup.

  • Reaction Setup: In a nitrogen-filled glovebox (or using standard Schlenk techniques), charge an oven-dried 10 mL reaction vial equipped with a magnetic stir bar with the following reagents:

    • Aryl Halide (1.00 mmol, 1.0 equiv)

    • 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine (1.20 mmol, 1.2 equiv)

    • RuPhos Pd G3 (0.02 mmol, 2 mol%)

    • RuPhos (0.02 mmol, 2 mol%)

    • Base: NaOtBu (1.50 mmol, 1.5 equiv) OR Cs2CO3 (2.00 mmol, 2.0 equiv)

  • Solvent Addition: Add anhydrous, thoroughly degassed 1,4-Dioxane (5.0 mL) to the vial to achieve a 0.2 M concentration relative to the aryl halide.

  • Heating: Seal the vial tightly with a Teflon-lined cap, remove it from the glovebox, and place it in a pre-heated aluminum heating block. Stir vigorously at 80 °C (if using NaOtBu) or 100 °C (if using Cs2CO3).

  • Monitoring: After 4 hours, sample 10 µL of the reaction mixture, dilute with 1 mL of Acetonitrile, and analyze via LC-MS to confirm the disappearance of the aryl halide. Continue heating up to 12 hours if starting material remains.

4.2 Workup and Purification

  • Quenching: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with Ethyl Acetate (15 mL).

  • Filtration: Filter the diluted mixture through a short pad of Celite to remove insoluble inorganic salts and precipitated Palladium black. Wash the Celite pad with an additional 10 mL of Ethyl Acetate.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash with distilled water (15 mL) followed by saturated aqueous NaCl (brine, 15 mL).

  • Drying: Dry the organic layer over anhydrous Sodium Sulfate (Na2SO4), filter, and concentrate in vacuo to yield the crude product.

  • Chromatography: Purify the crude residue via flash column chromatography on silica gel. Due to the polarity of the piperazine-sulfonamide product, a gradient elution of 0% to 10% Methanol in Dichloromethane (DCM) is recommended.

Visualizations

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OA Oxidative Addition L-Pd(II)(Ar)(X) Pd0->OA + Ar-X AmineCoord Amine Coordination L-Pd(II)(Ar)(Amine)(X) OA->AmineCoord + Piperazine Derivative Deprot Deprotonation L-Pd(II)(Ar)(NR2) AmineCoord->Deprot + Base - Base·HX RE Reductive Elimination Ar-NR2 Product Deprot->RE RE->Pd0 - Product

Catalytic cycle of the Buchwald-Hartwig amination highlighting key intermediate states.

Workflow Setup Reaction Setup (Glovebox/Schlenk) Reagents Add Reagents: Ar-X, Piperazine, Pd Precatalyst, Base Setup->Reagents Solvent Add Degassed Solvent (1,4-Dioxane) Reagents->Solvent Heat Heat at 80-100 °C (4-12 hours) Solvent->Heat Workup Aqueous Workup (EtOAc/H2O) Heat->Workup Purify Flash Chromatography (DCM/MeOH) Workup->Purify

Step-by-step experimental workflow for the cross-coupling of the piperazine derivative.

Sources

Method

Application Note: High-Throughput LC-MS/MS Quantification of 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine in Human Plasma

Abstract This application note details a robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine i...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine in human plasma. The protocol employs a straightforward protein precipitation extraction technique, ensuring efficient sample clean-up and high recovery. Chromatographic separation is achieved on a standard reversed-phase C18 column with a rapid gradient, enabling a short run time suitable for the analysis of large sample batches typically encountered in pharmacokinetic and toxicokinetic studies. The method has been validated according to the principles outlined in the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[1][2][3][4][5][6] The described workflow demonstrates excellent linearity, accuracy, precision, and stability, making it a reliable tool for drug development professionals.

Introduction

The quantitative determination of drug candidates and their metabolites in biological matrices is a cornerstone of preclinical and clinical drug development. It provides essential data for evaluating the pharmacokinetic (PK) and toxicokinetic (TK) profiles of new chemical entities. 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine is a novel compound with therapeutic potential, and a reliable bioanalytical method is crucial for its progression through the development pipeline.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its inherent selectivity, sensitivity, and speed.[7] This application note addresses the specific challenges associated with quantifying a polar, nitrogen-containing heterocyclic compound like 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine from a complex biological matrix such as human plasma. The method described herein is optimized to mitigate matrix effects, ensure high recovery, and provide the necessary throughput for supporting extensive study designs.

Experimental Workflow Overview

The overall analytical process is streamlined for efficiency and robustness. It begins with a simple protein precipitation step to remove the bulk of plasma proteins, followed by chromatographic separation and detection by tandem mass spectrometry.

LC-MS/MS Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Plasma Plasma Sample (50 µL) IS Internal Standard Spiking Plasma->IS Add IS PPT Protein Precipitation (Acetonitrile) IS->PPT Add ACN Centrifuge Centrifugation PPT->Centrifuge Vortex & Spin Supernatant Supernatant Transfer Centrifuge->Supernatant Collect Injection Injection onto LC System Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Overall workflow for the LC-MS/MS quantification of 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine in plasma.

Materials and Methods

Reagents and Materials
  • Analyte: 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine reference standard (>99% purity).

  • Internal Standard (IS): A stable isotope-labeled (SIL) analog, such as 1-((1-Ethyl-d5-1H-pyrazol-4-yl)sulfonyl)piperazine-d8, is highly recommended to compensate for matrix effects and variability in sample processing.[8][9][10] If a SIL-IS is not available, a structurally similar analog can be used, but it must be demonstrated that it does not suffer from differential matrix effects.[8][11]

  • Solvents: HPLC-grade acetonitrile and methanol. Formic acid (LC-MS grade).

  • Water: Deionized water (18.2 MΩ·cm).

  • Plasma: Blank human plasma (K2-EDTA as anticoagulant) from approved vendors.

Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of delivering reproducible gradients at flow rates up to 1.0 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, operated in positive ion mode.

Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and the Internal Standard (IS) in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile/water to create calibration curve (CC) and quality control (QC) spiking solutions.

  • Internal Standard Working Solution (50 ng/mL): Dilute the IS stock solution in acetonitrile. This solution will also serve as the protein precipitation solvent.

Detailed Protocols

Protocol 1: Plasma Sample Preparation (Protein Precipitation)
  • Aliquot Samples: In a 96-well plate, aliquot 50 µL of plasma samples (standards, QCs, and unknowns).

  • Precipitation: Add 200 µL of the Internal Standard working solution (50 ng/mL in acetonitrile) to each well.[12][13][14][15] The 4:1 ratio of organic solvent to plasma ensures efficient protein removal.[12]

  • Mix: Cover the plate and vortex for 2 minutes at medium speed to ensure thorough mixing and protein precipitation.

  • Centrifuge: Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer 100 µL of the clear supernatant to a new 96-well plate for analysis, avoiding disturbance of the protein pellet.

  • Injection: Inject 5-10 µL of the supernatant into the LC-MS/MS system.

Protocol 2: LC-MS/MS Method

The following conditions are a starting point and should be optimized for the specific instrumentation used.

Liquid Chromatography Parameters

ParameterRecommended ConditionRationale
Column C18, 50 x 2.1 mm, 2.6 µmProvides good retention and peak shape for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidification promotes protonation of the analyte for positive ion ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic phase for reversed-phase chromatography.
Flow Rate 0.5 mL/minBalances analysis time with chromatographic efficiency.
Gradient 5% B to 95% B over 2.0 minA rapid gradient ensures a short run time for high throughput.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 5 µL

Mass Spectrometry Parameters

ParameterRecommended SettingRationale
Ionization Mode ESI PositiveThe piperazine and pyrazole nitrogens are readily protonated.
MRM Transitions To be determined by infusionPrecursor ion will be [M+H]+. Product ions are selected for specificity and intensity.
Collision Energy To be optimizedOptimized for each transition to maximize product ion signal.
Source Temp. 500 °CFacilitates efficient desolvation.
IonSpray Voltage 5500 V

Method Validation

The method was validated according to the principles outlined in the ICH M10 Bioanalytical Method Validation guideline.[16][17]

Validation Parameters and Acceptance Criteria
ParameterPurposeAcceptance Criteria
Selectivity Ensure no interference from endogenous matrix components.Response in blank samples should be <20% of LLOQ response.
Linearity Establish the relationship between concentration and response.Correlation coefficient (r²) ≥ 0.99; back-calculated standards within ±15% of nominal (±20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration quantifiable with acceptable accuracy and precision.Signal-to-noise > 10; Accuracy within ±20%, Precision ≤20% CV.
Accuracy & Precision Determine the closeness of measured values to the nominal concentration.Within-run and between-run accuracy within ±15% of nominal (±20% at LLOQ); precision ≤15% CV (≤20% at LLOQ) for QC samples at low, mid, and high levels.
Matrix Effect Assess the impact of co-eluting matrix components on ionization.[18][19][20][21]IS-normalized matrix factor should have a CV ≤15% across at least 6 different sources of plasma.
Recovery Measure the efficiency of the extraction process.Should be consistent and reproducible, although 100% recovery is not required.
Stability Evaluate analyte stability under various storage and handling conditions.Mean concentration at each stability condition should be within ±15% of the nominal concentration.

Illustrative Results

The following tables present hypothetical data that are representative of a successful validation.

Table 1: Calibration Curve Summary

Analyte Conc. (ng/mL)1.002.5010.050.02005008001000
Mean Accuracy (%) 102.598.7101.299.5100.898.9101.599.1
Precision (%CV) 8.56.24.53.12.52.83.54.1
Linearity (r²) \multicolumn{8}{c}{0.9985 (Weighted 1/x²)}

Table 2: Inter-day Accuracy and Precision (n=3 runs)

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ QC 1.001.04104.011.2
Low QC 3.002.9598.38.5
Mid QC 150153.2102.15.4
High QC 750740.398.76.1

Conclusion

This application note presents a rapid, sensitive, and robust LC-MS/MS method for the quantification of 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine in human plasma. The simple protein precipitation sample preparation protocol is amenable to high-throughput automation. The method meets the stringent validation criteria set forth by major regulatory agencies, demonstrating its suitability for supporting pharmacokinetic and toxicokinetic studies in a regulated drug development environment.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030. [Link]

  • Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, S., Ng, K., & Korfmacher, W. A. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid Communications in Mass Spectrometry, 17(1), 97–103. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?[Link]

  • U.S. Food and Drug Administration. (2025, February 7). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • SlideShare. (n.d.). USFDA guidelines for bioanalytical method validation. [Link]

  • European Medicines Agency. (2011, July 21). Guideline Bioanalytical method validation. [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?[Link]

  • ResolveMass Laboratories Inc. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results. [Link]

  • LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]

  • National Agricultural Library. (n.d.). LC-MS Method Development for the Screening of Non-Volatile and Polar Compounds Present in Paper and Board and Plastic Food Contact Materials. [Link]

  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • BioPharma Services. (2023, December 12). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?[Link]

  • BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds. [Link]

  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Chromatography Online. (2026, March 18). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. [Link]

  • PubMed. (2010, April 1). Quantification of piperazine phosphate in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry employing precolumn derivatization with dansyl chloride. [Link]

  • Agilent Technologies, Inc. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

  • PubMed. (2008, February 1). A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. [Link]

  • PubMed. (2012, June 15). LC-MS metabolomics of polar compounds. [Link]

  • bioRxiv. (2026, March 2). A Rapid Reversed-Phase LC-MS Method for Polar Metabolite Profiling. [Link]

  • ACS Publications. (2025, May 26). Differential Protein Precipitation-Based GalNAc-siRNA Sample Preparation with LC/MS Method Development Workflow in Plasma. [Link]

  • LCGC International. (2026, March 11). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. [Link]

  • ResearchGate. (2022, July 5). Solid phase extraction to isolate serum/plasma metabolites from proteins (or vice versa)?[Link]

  • Bentham Science Publishers. (n.d.). Solid-Phase Extraction (SPE) Techniques for Sample Preparation in Clinical and Pharmaceutical Analysis: A Brief Overview. [Link]

  • PMC. (2021, May 4). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. [Link]

  • PubMed. (2019, July 15). Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study. [Link]

  • Chemspace. (n.d.). 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(propan-2-yl)piperazine. [Link]

  • MDPI. (2023, June 26). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. [Link]

  • Organomation. (n.d.). What is Solid Phase Extraction (SPE)?[Link]

  • MDPI. (2022, March 22). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. [Link]

  • ACS Publications. (n.d.). Rapid, Solid Phase Extraction Technique for the High-Throughput Assay of Darifenacin in Human Plasma. [Link]

  • ResearchGate. (2023, June 26). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. [Link]

  • NextSDS. (n.d.). 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine. [Link]

  • NextSDS. (n.d.). 1-(1-ETHYL-1 H-PYRAZOLE-4-SULFONYL)-PIPERIDINE-4-CARBOXYLIC ACID. [Link]

  • PubChem. (n.d.). 1-(Ethylsulfonyl)-3-(4-(7-(hydroxymethyl)-7H-pyrrolo(2,3-d)pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-azetidineacetonitrile. [Link]

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Application

Application Notes and Protocols for Fragment-Based Screening with 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine

Introduction: The Power of Fragments in Modern Drug Discovery Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone strategy in the quest for novel therapeutics, complementing traditional hi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Power of Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone strategy in the quest for novel therapeutics, complementing traditional high-throughput screening (HTS) with its efficiency and innovative potential.[1][2][3] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD focuses on identifying low-molecular-weight compounds, or "fragments" (typically <300 Da), that bind to a biological target with low affinity (micromolar to millimolar range).[1][3][4] The core principle of FBDD is that these small, simple fragments can explore chemical space more effectively than larger molecules, providing high-quality starting points for the development of potent and selective drug candidates.[5][6] The journey from a weakly binding fragment to a potent lead compound is a carefully orchestrated process of structure-guided optimization, often leading to drugs with superior physicochemical properties.

This guide provides a detailed overview and practical protocols for utilizing 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine in a fragment-based screening campaign. The pyrazole scaffold is a well-recognized "privileged" structure in medicinal chemistry, known for its ability to participate in key hydrogen bonding interactions with various protein targets.[7][8][9][10] The inclusion of the ethyl group, sulfonyl linker, and piperazine moiety provides a unique combination of properties, making this fragment an excellent candidate for exploring diverse binding pockets.

The Fragment: 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine

The selection of high-quality fragments is paramount to the success of any FBDD campaign. An ideal fragment should possess favorable physicochemical properties, be amenable to synthetic elaboration, and represent a diverse area of chemical space. 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine adheres to the widely accepted "Rule of Three," a set of guidelines for fragment design.[2][11][12]

PropertyValue (Calculated)"Rule of Three" Guideline
Molecular Weight (MW)~258.34 g/mol < 300 Da
cLogP~0.5≤ 3
Hydrogen Bond Donors1≤ 3
Hydrogen Bond Acceptors4≤ 3
Rotatable Bonds3≤ 3

Note: The number of hydrogen bond acceptors slightly exceeds the "Rule of Three," which is not uncommon for fragments containing privileged scaffolds designed to make specific interactions.

The pyrazole ring can act as both a hydrogen bond donor and acceptor, while the sulfonyl group provides a strong hydrogen bond acceptor. The piperazine ring offers a versatile point for synthetic modification, allowing for fragment "growing" or "linking" strategies during lead optimization.[2][4]

The FBDD Workflow: A Step-by-Step Approach

A typical FBDD campaign follows a structured workflow, from initial screening to lead optimization. This guide will focus on the key experimental stages involving our featured fragment.

Caption: A generalized workflow for a fragment-based drug discovery campaign.

Part 1: Primary Screening - Detecting the Initial Interaction

The initial step in an FBDD project is to screen a library of fragments to identify those that bind to the target protein. Due to the weak affinities of fragments, highly sensitive biophysical techniques are required.[3][13][14][15] We will detail protocols for two of the most robust and widely used methods: Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to detect binding events in real-time.[1][16][17][18] It is highly sensitive, consumes low amounts of protein, and can provide valuable kinetic information.[1][17][19]

Materials:

  • SPR instrument (e.g., Biacore, Carterra)

  • Sensor chips (e.g., CM5, CAP)

  • Target protein of interest

  • 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine stock solution (e.g., 100 mM in DMSO)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (specific to the protein-ligand interaction)

Methodology:

  • Protein Immobilization:

    • Covalently immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. The goal is to achieve a sufficient density for a robust signal without compromising protein activity.

    • Alternatively, use affinity capture methods (e.g., anti-His antibody for His-tagged proteins) for a more gentle immobilization.

  • Fragment Solution Preparation:

    • Prepare a series of dilutions of 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine in running buffer. A typical concentration range for primary screening is 10-200 µM.

    • Ensure the final DMSO concentration is matched across all samples and the running buffer to minimize solvent effects.[17]

  • SPR Analysis:

    • Equilibrate the system with running buffer until a stable baseline is achieved.

    • Inject the fragment solutions over the sensor surface at a constant flow rate.

    • Monitor the change in response units (RU) during the association and dissociation phases.

    • After each injection, regenerate the sensor surface with the appropriate regeneration solution to remove any bound fragment.

  • Data Analysis:

    • Subtract the response from a reference flow cell (without immobilized protein) to correct for bulk refractive index changes.

    • A significant and concentration-dependent increase in RU upon fragment injection indicates a binding event.

    • For hits, perform a full kinetic analysis by fitting the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

Protocol 2: Primary Screening using NMR Spectroscopy

NMR spectroscopy is a powerful tool for fragment screening, capable of detecting weak interactions with high fidelity and providing information about the binding site.[13][14][20][21] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) and Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY), are particularly well-suited for primary screening.[20][21]

Materials:

  • High-field NMR spectrometer (≥ 600 MHz) with a cryoprobe

  • NMR tubes

  • Target protein solution in a suitable deuterated buffer (e.g., 10-50 µM in PBS, D2O)

  • 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine stock solution (e.g., 100 mM in d6-DMSO)

Methodology:

  • Sample Preparation:

    • Prepare two NMR samples:

      • Sample A (Reference): A solution of the fragment (e.g., 200 µM) in the deuterated buffer.

      • Sample B (Protein + Fragment): A solution containing the target protein (e.g., 20 µM) and the fragment (e.g., 200 µM) in the same deuterated buffer.

  • STD NMR Experiment:

    • Acquire a 1D proton NMR spectrum of both samples.

    • Perform an STD experiment on Sample B. This involves selectively saturating protein resonances and observing the transfer of this saturation to the bound fragment.

    • A positive signal in the STD spectrum for the fragment's protons indicates binding.

  • WaterLOGSY NMR Experiment:

    • Perform a WaterLOGSY experiment on both Sample A and Sample B. This experiment detects the transfer of magnetization from bulk water to the fragment.

    • In the absence of the protein (Sample A), the fragment should show a negative NOE.

    • In the presence of the protein (Sample B), a bound fragment will show a positive NOE, while a non-binding fragment will retain its negative NOE.

  • Data Analysis:

    • Compare the spectra from the STD and WaterLOGSY experiments. The presence of fragment signals in the STD spectrum and a change from negative to positive NOE in the WaterLOGSY spectrum are strong indicators of binding.

    • The relative intensities of the signals can provide qualitative information about the binding affinity.

Part 2: Hit Validation and Characterization

Once a "hit" is identified in the primary screen, it is crucial to validate the interaction to eliminate false positives and gather more detailed information about the binding event.[15][16][22][23] This typically involves orthogonal biophysical techniques and structural biology methods.

Protocol 3: Hit Validation using Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for measuring the thermodynamics of binding. It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Materials:

  • Isothermal titration calorimeter

  • Target protein solution (e.g., 20-100 µM) in a suitable buffer

  • 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine solution (e.g., 1-2 mM) in the same buffer

Methodology:

  • Sample Preparation:

    • Prepare the protein and fragment solutions in the same buffer to minimize heats of dilution.

    • Degas both solutions before the experiment.

  • ITC Experiment:

    • Load the protein solution into the sample cell and the fragment solution into the injection syringe.

    • Perform a series of small injections of the fragment solution into the protein solution while monitoring the heat change.

    • The experiment is complete when the protein becomes saturated with the fragment, and the heat of injection returns to the baseline heat of dilution.

  • Data Analysis:

    • Integrate the heat pulses and plot them against the molar ratio of fragment to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.

Protocol 4: Structural Characterization using X-ray Crystallography

X-ray crystallography provides high-resolution structural information about the protein-fragment complex, revealing the precise binding mode and key interactions.[22][][25][26][27] This information is invaluable for the subsequent structure-guided optimization of the fragment.

Materials:

  • Crystals of the target protein

  • 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine solution

  • Cryoprotectant solution

Methodology:

  • Crystal Soaking or Co-crystallization:

    • Soaking: Transfer a protein crystal into a solution containing a high concentration of the fragment (e.g., 1-10 mM) and allow it to incubate.[25]

    • Co-crystallization: Set up crystallization trials with the protein in the presence of the fragment.

  • Cryo-protection and Data Collection:

    • Transfer the crystal into a cryoprotectant solution before flash-cooling it in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the crystal structure of the protein-fragment complex.

    • Analyze the electron density map to confirm the binding of the fragment and determine its orientation and interactions within the binding site.[][25]

Part 3: From Hit to Lead - The Path Forward

The validated and structurally characterized fragment serves as the starting point for the hit-to-lead optimization phase. The goal is to increase the affinity and selectivity of the fragment while maintaining or improving its drug-like properties.

Caption: Common strategies for optimizing a fragment hit into a lead compound.

  • Fragment Growing: This strategy involves adding chemical functionality to the fragment to make additional interactions with the target protein.[2] For 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine, the piperazine nitrogen provides an ideal attachment point for synthetic elaboration.

  • Fragment Merging: If two or more fragments are found to bind in adjacent or overlapping sites, they can be merged into a single, more potent molecule.[4]

  • Fragment Linking: Two fragments binding to distinct, nearby sites can be connected with a chemical linker to create a high-affinity ligand.[2]

Each of these strategies relies heavily on the structural information obtained from X-ray crystallography or NMR to guide the design of new analogs. The iterative cycle of design, synthesis, and testing is the engine that drives the transformation of a low-affinity fragment into a promising drug candidate.

Conclusion

1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine represents a high-quality starting point for a fragment-based drug discovery campaign. Its favorable physicochemical properties and the presence of the versatile pyrazole and piperazine scaffolds make it an attractive fragment for a wide range of biological targets. By employing a robust screening and validation cascade, as outlined in these application notes, researchers can effectively identify and characterize the binding of this fragment, paving the way for the structure-guided design of novel and potent therapeutics.

References

  • Emerging role of surface plasmon resonance in fragment-based drug discovery.
  • Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
  • Applications of NMR in Fragment-Based Drug Design. The Royal Society of Chemistry.
  • NMR Spectroscopy in Fragment-Based Drug Design.
  • NMR-Based Fragment Screening for RNA-Targeted Drug Discovery. MDPI.
  • Emerging Role of Surface Plasmon Resonance in Fragment-Based Drug Discovery.
  • Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target. PLOS One.
  • SPR-based fragment screening: advantages and applic
  • Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC - NIH.
  • Advanced SPR applications accelerate hit identification and validation in fragment-based drug discovery. Sartorius.
  • Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Pro. SciSpace.
  • NMR-Based Fragment Screening for RNA-Targeted Drug Discovery.
  • Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PMC.
  • Fragment-Based Drug Discovery: A Comprehensive Overview.
  • X-Ray Crystallography for Hit Confirm
  • Fragment-Based Lead Discovery Using X-ray Crystallography.
  • Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry.
  • X-ray Crystallography Fragment Screening. Selvita.
  • Fragment-Based Drug Development. MedchemExpress.com.
  • Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors. MDPI.
  • Concepts and Core Principles of Fragment-Based Drug Design. PMC.
  • Application of Fragment-Based Drug Discovery to Vers
  • Fragment-Based Lead Generation of 5-Phenyl-1 H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors. PubMed.
  • Building a Diverse and Experimentally-Curated Fragment Library. Technology Networks.
  • NMR screening and hit validation in fragment based drug discovery. PubMed.
  • Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry.
  • Crystallographic Fragment Screening In Drug Discovery: Background & Advantages.
  • Fragment library design. Stanford Medicine.
  • Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Request PDF.
  • Fragment Based Drug Discovery.
  • What makes a good fragment in fragment-based drug discovery? Taylor & Francis.
  • From Hit Seeking to Magic Bullets: The Successful Union of Epigenetic and Fragment Based Drug Discovery (EPIDD + FBDD). Journal of Medicinal Chemistry.
  • Hit Identification and Valid
  • 1-[(1-ethyl-1h-pyrazol-4-yl)sulfonyl]piperidin-4-amine. Guidechem.
  • 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine. NextSDS.
  • 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(propan-2-yl)piperazine. Chemspace.
  • Fragment-to-Lead Medicinal Chemistry Public
  • 1-{4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-2-hydroxypropan-1-one. Chemspace.
  • 1-((1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazine. BLD Pharm.
  • Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. PubMed.
  • 1-(1-ETHYL-1 H-PYRAZOLE-4-SULFONYL)-PIPERIDINE-4-CARBOXYLIC ACID. NextSDS.
  • Biophysical fragment screening of the β1-adrenergic receptor: identification of high affinity arylpiperazine leads using structure-based drug design. PubMed.
  • Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). HCl, hydrochloric acid.
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Method

Application Notes and Protocols for In Vivo Dosing of 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine Compounds

For Researchers, Scientists, and Drug Development Professionals Introduction The 1-((1-ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine scaffold represents a versatile pharmacophore with potential applications across various th...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-((1-ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine scaffold represents a versatile pharmacophore with potential applications across various therapeutic areas. The pyrazole moiety is a key feature in numerous FDA-approved drugs, recognized for its broad spectrum of pharmacological activities.[1][2] Similarly, the sulfonylpiperazine group is integral to compounds developed for antimicrobial, antitumor, and central nervous system (CNS) activities.[3][4][5] The combination of these two heterocyclic systems suggests that novel compounds based on this scaffold could exhibit promising biological effects, making in vivo evaluation a critical step in their development.

These application notes provide a comprehensive guide for designing and executing in vivo dosing protocols for this class of compounds. The focus is on ensuring scientific integrity, reproducibility, and adherence to ethical and regulatory standards.

PART 1: Preclinical Considerations

Physicochemical Characterization

A thorough understanding of the compound's physicochemical properties is the foundation of a successful in vivo study. Key parameters to determine include:

  • Solubility: Assess solubility in a range of pharmaceutically acceptable solvents and at different pH values. This is crucial as many heterocyclic compounds are poorly water-soluble.[6][7]

  • LogP/LogD: These values indicate the lipophilicity of the compound, which influences its absorption, distribution, metabolism, and excretion (ADME) profile.

  • pKa: The ionization constant will help in selecting appropriate formulation strategies, especially for pH-dependent solubility.

  • Melting Point and Crystal Structure: These properties can impact the choice of formulation, such as the feasibility of creating amorphous solid dispersions.[8]

Selection of Animal Models

The choice of animal model is dictated by the therapeutic target of the compound. Given the known activities of related pyrazole and piperazine derivatives, several models could be relevant:

  • Oncology: For antitumor evaluation, xenograft models using human cancer cell lines (e.g., HepG2, MCF-7, A549) in immunocompromised mice are standard.[4] Ehrlich ascites tumor models in mice have also been used for similar compound classes.[3][9]

  • Central Nervous System (CNS): For assessing neuropharmacological activity, rodent models are commonly employed.[10][11] Specific models include:

    • Anxiety: Elevated plus-maze and light-dark box tests.[12]

    • Depression: Forced swimming test.[13]

    • Neurodegenerative Diseases: Transgenic mouse models (e.g., APP/PS1 for Alzheimer's) or pharmacologically induced models are available.[14][15]

  • Infectious Diseases: For antimicrobial testing, infection models specific to the bacterial or fungal strains of interest would be required.

It is also possible to use simpler organisms like zebrafish for high-throughput screening of CNS-active compounds due to the conservation of neurotransmission systems.[16]

Ethical Considerations and Regulatory Compliance

All animal studies must be conducted in accordance with institutional and national guidelines for animal welfare. Preclinical studies intended for regulatory submissions, such as an Investigational New Drug (IND) application, must adhere to Good Laboratory Practices (GLP).[17] The FDA provides guidance on the necessary preclinical data to ensure the safety of investigational new drugs before human trials.[18][19][20]

PART 2: Formulation Development

The low aqueous solubility of many drug candidates is a significant hurdle for in vivo studies, often leading to poor bioavailability.[7][21] A systematic approach to formulation is therefore essential.

Formulation Strategies for Poorly Soluble Compounds

A tiered approach, starting with simpler formulations, is recommended.[6]

Formulation TypeDescriptionKey ExcipientsAdvantagesDisadvantages
Solution The compound is fully dissolved in a vehicle.Co-solvents (DMSO, PEG 400, ethanol), pH modifiers, cyclodextrins.[7][22]Homogeneous dosing, suitable for IV administration.Risk of precipitation upon dilution in vivo.[6] Potential vehicle toxicity.
Suspension Solid compound particles are dispersed in a liquid vehicle.Suspending agents (methylcellulose, carboxymethylcellulose), wetting agents (Tween 80).[6][22]Can accommodate higher doses, avoids initial dissolution challenges.Potential for non-uniform dosing if not properly prepared.
Lipid-Based Formulation The compound is dissolved or suspended in oils or surfactants.Corn oil, sesame oil, Cremophor EL.Can enhance oral absorption for lipophilic compounds.Complexity in preparation and characterization.
Amorphous Solid Dispersion The compound is dispersed in a polymer matrix in a non-crystalline state.Polymers (e.g., Kollidon® VA64), surfactants (e.g., TPGS).Improves dissolution rate and bioavailability.[8]Requires specialized manufacturing techniques like spray drying or hot-melt extrusion.[8]
Visualization of Formulation Workflow

G Formulation Development Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Preparation & QC A Determine Physicochemical Properties (Solubility, LogP, pKa) B Tier 1: Attempt Aqueous Solution (with pH adjustment/cyclodextrins) A->B Solubility Data C Tier 2: Co-Solvent Solution (e.g., DMSO/PEG 400/Saline) B->C If Insoluble F Prepare Formulation B->F D Tier 3: Suspension (e.g., in 0.5% Methylcellulose) C->D If Precipitation Occurs C->F E Tier 4: Advanced Formulations (Lipid-based, Solid Dispersion) D->E If Bioavailability is Low D->F E->F G Quality Control (Visual Inspection, Particle Size) F->G

Caption: A decision-making workflow for selecting a suitable formulation for in vivo studies.

PART 3: Dosing Protocols

The following are example protocols that should be optimized based on the specific compound's properties and the experimental design.

Protocol for Oral Gavage (p.o.) Administration (Suspension)

This is a common route for initial efficacy and pharmacokinetic studies.

Materials:

  • 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine compound

  • Vehicle: 0.5% (w/v) Methylcellulose in purified water

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Appropriate gavage needles and syringes

Procedure:

  • Weighing: Accurately weigh the required amount of the compound.

  • Wetting: In a mortar, add a small amount of the 0.5% methylcellulose solution to the compound powder to create a smooth paste. This prevents clumping.[22]

  • Dilution: Gradually add the remaining vehicle while continuously mixing to form a uniform suspension.[22]

  • Homogenization: Use a magnetic stirrer to ensure a consistent dispersion. Maintain stirring during the dosing procedure to prevent settling.

  • Dosing: Administer the suspension to the animal using a gavage needle of the appropriate size. The dosing volume is typically 5-10 mL/kg for mice and rats.

  • Verification: After dosing, visually inspect the syringe to ensure the full dose was administered.

Protocol for Intravenous (i.v.) Administration (Solution)

IV administration is used to achieve 100% bioavailability and for determining key pharmacokinetic parameters.

Materials:

  • 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine compound

  • Solvents: Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG 400)

  • Diluent: Saline (0.9% NaCl) or 5% Dextrose in Water (D5W)

  • Sterile vials, syringes, and 0.22 µm syringe filters

Procedure:

  • Dissolution: In a sterile vial, dissolve the compound in a minimal amount of DMSO (e.g., 5-10% of the final volume).

  • Solubilization: Add PEG 400 to the solution. A common vehicle composition is 10% DMSO, 40% PEG 400, and 50% saline.[22]

  • Dilution: Slowly add the saline or D5W to the desired final volume while vortexing or stirring to prevent precipitation.[22]

  • Sterilization: Sterile filter the final solution using a 0.22 µm syringe filter into a sterile vial.

  • Dosing: Administer the solution via the tail vein (for rodents) at a controlled rate. The dosing volume is typically 1-5 mL/kg.

  • Observation: Monitor the animal for any immediate adverse reactions.

Note: It is recommended to prepare this formulation fresh before each experiment to ensure stability.[22]

PART 4: Study Design and Data Interpretation

Dose-Ranging and Maximum Tolerated Dose (MTD) Studies

Before conducting efficacy studies, it's crucial to determine the dose range.

  • Dose Escalation: Start with a low dose and gradually increase it in different groups of animals.

  • Toxicity Monitoring: Observe the animals for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

  • MTD Determination: The MTD is the highest dose that does not cause unacceptable toxicity.

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies

PK/PD studies are essential to understand the relationship between drug exposure and its pharmacological effect.

  • Pharmacokinetics (PK): Involves collecting blood samples at various time points after dosing to measure drug concentration. This helps determine parameters like Cmax (maximum concentration), Tmax (time to reach Cmax), half-life (t½), and AUC (area under the curve).

  • Pharmacodynamics (PD): Involves measuring the biological effect of the drug over time (e.g., tumor size, behavioral changes).

Visualization of the In Vivo Study Workflow

G General In Vivo Study Workflow A Compound Synthesis & Physicochemical Characterization B Formulation Development & Optimization A->B C Pilot Study: Dose Range Finding / MTD B->C D Definitive Study: Efficacy & PK/PD C->D E Animal Acclimatization & Group Randomization D->E F Dosing (p.o., i.v., etc.) E->F G Data Collection (e.g., Blood Samples, Tumor Size, Behavioral Observations) F->G H Bioanalysis (e.g., LC-MS/MS) G->H Samples I Data Analysis & Interpretation G->I Observations H->I J Reporting & Conclusion I->J

Caption: Overview of a typical preclinical in vivo experimental workflow.

Conclusion

The successful in vivo evaluation of 1-((1-ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine compounds requires a methodical approach, beginning with thorough characterization and formulation development. The protocols and workflows outlined in these notes provide a framework for conducting robust and reproducible preclinical studies. Careful selection of animal models, adherence to ethical guidelines, and integrated PK/PD analysis are paramount to accurately assess the therapeutic potential of this promising class of compounds.

References

  • Animals and alternative models for CNS drug discovery. (2023, May 25). ScienceDirect. Retrieved from [Link]

  • Kumar, C. S. A., et al. (2008). Synthesis and evaluation of 1-benzhydryl-sulfonyl-piperazine derivatives as inhibitors of tumor growth and tumor angiogenesis of mouse ehrlich ascites tumor in vivo. Medicinal Chemistry, 4(5), 466-72. Retrieved from [Link]

  • NC3Rs. (2016, June 29). Animal models for CNS safety pharmacology under the spotlight. Retrieved from [Link]

  • Pharmaron. (n.d.). CNS Disease Models For Preclinical Research Services. Retrieved from [Link]

  • Williams, R. O., et al. (Eds.). (2012). Formulating Poorly Water Soluble Drugs. Springer. Retrieved from [Link]

  • ZeClinics. (2026, January 16). Behavioral phenotyping in zebrafish for CNS drug testing. Retrieved from [Link]

  • BioDuro. (2020, March 6). Advancing poorly soluble drugs to the clinic: Rapid development of tablet formulations using milligrams of API. Retrieved from [Link]

  • Kumar, C. S. A., et al. (2008). Synthesis and Evaluation of 1-Benzhydryl-sulfonyl-piperazine Derivatives as Inhibitors of Tumor Growth and Tumor Angiogenesis of Mouse Ehrlich Ascites Tumor In Vivo. Medicinal Chemistry, 4(5), 466-472. Retrieved from [Link]

  • McElvany, K. D. (2009). FDA Requirements for Preclinical Studies. Frontiers of Neurology and Neuroscience, 25, 46-49. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, January 4). Step 2: Preclinical Research. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2013). Preclinical Assessment of Investigational Cellular and Gene Therapy Products. Retrieved from [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from [Link]

  • Wang, L., et al. (2023). Design, synthesis, and biological evaluation of quinolinedione-linked sulfonylpiperazine derivatives as NQO1-directed antitumor agents. Bioorganic Chemistry, 133, 106385. Retrieved from [Link]

  • de Souza, A. M., et al. (2013). In Vitro and in Vivo Antileishmanial and Trypanocidal Studies of New N-Benzene- and N-Naphthalenesulfonamide Derivatives. Journal of Medicinal Chemistry, 56(22), 9037-9051. Retrieved from [Link]

  • Al-Suhaimi, K. S., et al. (2023). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Journal of the Indian Chemical Society, 100(12), 101258. Retrieved from [Link]

  • Design, Synthesis, Computational Study, and Biological Evaluation of Sulfonyl Tethered Piperazine Derivatives as Antimicrobial Agents. (2025, October 26). ResearchGate. Retrieved from [Link]

  • Predicted pharmacokinetics and drug-like properties of compounds 2a-d and 3a-d. (n.d.). ResearchGate. Retrieved from [Link]

  • Asif, M. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(1), 104. Retrieved from [Link]

  • Varnes, J. G., et al. (2007). Design, structure-activity relationship, and pharmacokinetic profile of pyrazole-based indoline factor Xa inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(23), 6481-8. Retrieved from [Link]

  • Chemspace. (n.d.). 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(propan-2-yl)piperazine. Retrieved from [Link]

  • Du, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. MedChemComm, 13(11), 1953-1979. Retrieved from [Link]

  • 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. (2025, December 2). MDPI. Retrieved from [Link]

  • de Oliveira, R. S., et al. (2022). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. CNS & Neurological Disorders - Drug Targets, 21(6), 520-532. Retrieved from [Link]

  • de Oliveira, R., et al. (2012). Central pharmacological activity of a new piperazine derivative: 4-(1-phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. Pharmacology Biochemistry and Behavior, 102(2), 249-55. Retrieved from [Link]

  • NextSDS. (n.d.). 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine. Retrieved from [Link]

  • Capaldi, S., et al. (2020). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 63(17), 9278-9304. Retrieved from [Link]

  • Łażewska, D., et al. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. RSC Advances, 9(3), 1365-1379. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine

Introduction Welcome to the technical support guide for the synthesis of 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine. This molecule is a key intermediate in various drug discovery programs.

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis of 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine. This molecule is a key intermediate in various drug discovery programs. Its synthesis, while conceptually straightforward, presents several challenges that can impact yield and purity. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-tested insights to troubleshoot common issues and optimize your synthetic protocol. We will explore the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Section 1: The Synthetic Pathway - A Mechanistic Overview

The synthesis is typically a two-step process starting from 1-ethyl-1H-pyrazole.

  • Step 1: Chlorosulfonation. The 1-ethyl-1H-pyrazole is reacted with a chlorosulfonating agent, such as chlorosulfonic acid (ClSO₃H), to form the key intermediate, 1-ethyl-1H-pyrazole-4-sulfonyl chloride. This is an electrophilic aromatic substitution reaction.[1]

  • Step 2: Sulfonamide Coupling. The resulting sulfonyl chloride is then coupled with piperazine in the presence of a base to form the final product. This is a nucleophilic substitution reaction where the piperazine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride.[2][3]

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Sulfonamide Coupling A 1-Ethyl-1H-pyrazole B 1-Ethyl-1H-pyrazole-4-sulfonyl chloride A->B ClSO₃H (Chlorosulfonic Acid) D 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine B->D Base (e.g., TEA) Anhydrous Solvent C Piperazine C->D G Start Low Final Yield Check_LCMS Analyze Crude by LC-MS Start->Check_LCMS SM_Present High % of Starting Sulfonyl Chloride? Check_LCMS->SM_Present Identify Main Species Bis_Adduct High % of Bis-Sulfonylated Impurity? SM_Present->Bis_Adduct No Sol_Coupling Improve Coupling (Step 2): - Increase reaction time/temp - Check base quality/amount - Confirm piperazine quality SM_Present->Sol_Coupling Yes Hydrolysis Sulfonic Acid Present? Bis_Adduct->Hydrolysis No Sol_Stoich Optimize Stoichiometry (Step 2): - Increase excess of piperazine - Or, switch to mono-Boc-piperazine Bis_Adduct->Sol_Stoich Yes Sol_Anhydrous Improve Anhydrous Technique: - Use oven-dried glassware - Use anhydrous solvents - Run under inert atmosphere Hydrolysis->Sol_Anhydrous Yes Recheck_Step1 Re-evaluate Step 1: - Check sulfonyl chloride purity - Ensure complete reaction - Optimize Step 1 work-up Hydrolysis->Recheck_Step1 No / Other Impurities

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Optimization

Technical Support Center: Formulating 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine

Welcome to the Application Support Center. This guide is engineered for drug development professionals and formulation scientists facing precipitation, low bioavailability, or erratic assay readouts when working with 1-(...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is engineered for drug development professionals and formulation scientists facing precipitation, low bioavailability, or erratic assay readouts when working with 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine .

Because this molecule combines a highly lipophilic pyrazole ring with a piperazine-sulfonamide linkage, it presents unique physicochemical hurdles. This document provides causality-driven troubleshooting, self-validating protocols, and quantitative benchmarks to resolve its poor aqueous solubility.

Diagnostic Formulation Workflow

Before altering the API or introducing complex excipients, you must align your solubility enhancement strategy with your specific experimental endpoint.

G Start Determine Assay Type InVitro In Vitro (Cellular/Biochemical) Start->InVitro InVivo In Vivo (Animal Models) Start->InVivo DMSO Co-solvents (DMSO / PEG400) InVitro->DMSO Salt Salt Formation (Mesylate/HCl) InVivo->Salt High Dose / Solid Form CD Cyclodextrin Complexation (HP-β-CD) InVivo->CD Low/Med Dose / Liquid

Decision tree for selecting a solubility enhancement strategy based on assay requirements.

Frequently Asked Questions & Troubleshooting

Q1: Why is the aqueous solubility of this compound so low despite containing a piperazine ring? A: While unsubstituted piperazine is a strong base (pKa ~9.8) that readily protonates in water, the attachment of the strongly electron-withdrawing sulfonyl group drastically alters its electronic environment. This sulfonamide linkage pulls electron density away from the piperazine core, lowering the pKa of the remaining secondary amine to approximately 8.0–8.5. Consequently, at physiological pH (7.4), a significant fraction of the molecule remains un-ionized. Combined with the high lipophilicity of the 1-ethyl-1H-pyrazole moiety and strong crystal lattice packing, this leads to rapid precipitation in aqueous media [1].

Q2: I am seeing erratic IC50 shifts in my biochemical assays. How do I prevent precipitation in in vitro setups? A: Erratic readouts usually indicate micro-precipitation when spiking DMSO stock solutions into aqueous buffers. The pyrazole-sulfonamide core is highly prone to "crashing out" if the solvent transition is too abrupt. Troubleshooting Fix: Do not spike 100% DMSO stock directly into the final assay buffer. Instead, use a solvent-bridging cascade : Dilute your 10 mM DMSO stock into a 50% DMSO / 50% PEG400 intermediate, and then titrate this into your assay buffer containing at least 0.1% Tween-20 or BSA to maintain the compound in a metastable supersaturated state.

Q3: We need to dose this orally in rodents. Which formulation strategy yields the highest bioavailability? A: For in vivo applications, you have two primary routes:

  • Salt Formation: Exploiting the secondary amine on the piperazine ring to form a mesylate or tartrate salt. This disrupts the crystal lattice energy and can increase solubility by over 10-fold [2].

  • Inclusion Complexation: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The hydrophobic cavity of the cyclodextrin perfectly accommodates the lipophilic 1-ethyl-1H-pyrazole ring, shielding it from the aqueous environment without altering the API's covalent structure [3].

Mechanism API Free API (Lipophilic Pyrazole) Complex Inclusion Complex (Hydrophilic Exterior) API->Complex Non-covalent interaction CD HP-β-CD (Hydrophobic Cavity) CD->Complex Encapsulation Soluble Aqueous Solution (High Bioavailability) Complex->Soluble Dissolution

Mechanism of HP-β-CD inclusion complexation enhancing aqueous solubility.

Step-by-Step Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each method includes an analytical checkpoint to confirm success before proceeding to in vivo dosing.

Protocol A: Mesylate Salt Screening and Crystallization

Causality: Methanesulfonic acid (mesylate) is chosen over HCl because mesylate salts of piperazine derivatives generally exhibit lower hygroscopicity and higher intrinsic dissolution rates due to favorable supramolecular synthons [2].

  • Preparation: Suspend 500 mg of 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine (Free Base) in 10 mL of Acetone/Water (9:1 v/v) at 50°C.

  • Acid Addition: Slowly add 1.05 molar equivalents of methanesulfonic acid dropwise under continuous magnetic stirring (400 rpm). The suspension should clear into a homogenous solution.

  • Crystallization: Cool the solution linearly to 5°C over 4 hours. Stir for an additional 12 hours to allow complete Ostwald ripening of the crystals.

  • Isolation: Filter the precipitate under a vacuum and wash with 2 mL of ice-cold acetone. Dry in a vacuum oven at 40°C for 24 hours.

  • Self-Validation Checkpoint (DSC & PXRD): Run Differential Scanning Calorimetry (DSC). A successful salt formation will show a distinct, single endothermic melting peak shifted away from the free base's melting point. Powder X-Ray Diffraction (PXRD) must show a novel, highly crystalline diffractogram distinct from the starting material.

Protocol B: HP-β-CD Inclusion Complexation

Causality: HP-β-CD is selected because its inner cavity diameter (6.0–6.5 Å) is sterically optimal for encapsulating the ethyl-pyrazole moiety, masking its hydrophobicity[3].

  • Solution Preparation: Prepare a 20% (w/v) solution of HP-β-CD in purified water.

  • API Integration: Add the API free base to the cyclodextrin solution at a 1:1 molar ratio.

  • Equilibration: Stir the suspension at room temperature for 48 hours. The prolonged time is required to overcome the activation energy of displacing water molecules from the CD cavity.

  • Lyophilization: Filter the solution through a 0.45 µm PTFE syringe filter to remove any uncomplexed API. Freeze the clear filtrate at -80°C and lyophilize for 48 hours to obtain a free-flowing powder.

  • Self-Validation Checkpoint (Job's Plot & NMR): Perform a continuous variation method (Job's Plot) using UV-Vis spectroscopy to confirm the 1:1 stoichiometry. Use 2D ROESY NMR to validate encapsulation; cross-peaks between the inner cavity protons of HP-β-CD and the pyrazole protons of the API confirm true inclusion rather than a physical mixture.

Quantitative Data Presentation

The table below summarizes the expected physicochemical improvements based on the application of the above protocols.

Formulation StateMedia / ConditionApparent Solubility (mg/mL)Fold EnhancementRecommended Application
Free Base (API) Phosphate Buffer (pH 7.4)< 0.051x (Baseline)Solid-state characterization
Mesylate Salt Water (pH ~4.5)6.20> 120xHigh-dose oral gavage (capsules)
HP-β-CD Complex Water (pH 7.4)8.85> 170xIV injection / Liquid oral dosing
DMSO/PEG400 (1:9) Assay Buffer (0.1% BSA)2.5050xIn vitro biochemical assays
Troubleshooting

Technical Support Center: Minimizing Side Reactions in the Amidation of 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine

Welcome to the technical support guide for optimizing the amidation of 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and valid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for optimizing the amidation of 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols designed for researchers, chemists, and drug development professionals. Our goal is to empower you to overcome common synthetic challenges, minimize side reactions, and maximize the yield and purity of your target amide.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the critical parameters of the amidation reaction involving your sulfonylpiperazine substrate.

Q1: What are the primary side reactions I should anticipate when acylating the piperazine nitrogen?

The secondary amine on the piperazine ring of your substrate is a good nucleophile, but several competing reactions can occur. The most common side reactions include:

  • Hydrolysis of Activated Intermediates: The activated carboxylic acid (e.g., an O-acylisourea ester or an active ester) is highly electrophilic and susceptible to hydrolysis by trace amounts of water in the reaction mixture. This reverts the activated acid back to its starting carboxylic acid form, halting the reaction and reducing yield.[1][2]

  • N-Acylurea Formation: When using carbodiimide-based coupling reagents like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the highly reactive O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea byproduct. This is a common cause of low yields and purification difficulties.

  • Epimerization: If the carboxylic acid being coupled has a chiral center at the α-position, the activation process, particularly under basic conditions or at elevated temperatures, can lead to racemization or epimerization, compromising the stereochemical integrity of your product.[3]

  • Side Reactions on the Carboxylic Acid Partner: If the carboxylic acid you are coupling contains other nucleophilic groups (e.g., a phenol), you may observe competing O-acylation, leading to ester byproduct formation.[2]

Q2: How does my choice of coupling reagent impact side reactions?

The coupling reagent is arguably the most critical factor in controlling this amidation. These reagents work by converting the carboxylic acid's hydroxyl group into a better leaving group, thus activating it for nucleophilic attack by the piperazine nitrogen.[3][4]

Coupling Reagent ClassExamplesAdvantagesCommon Side Reactions & Mitigation
Carbodiimides DCC, EDCCost-effective, widely available.N-Acylurea formation. Mitigate by adding additives like HOBt or NHS to trap the O-acylisourea as a more stable active ester.[2]
Uronium/Aminium Salts HATU, HBTUHigh efficiency, fast reaction rates, lower epimerization risk.Guanidinylation of the amine. Less common, but possible. Mitigate by adding the amine after a brief pre-activation period of the carboxylic acid.[5]
Phosphonium Salts PyBOPHigh reactivity, effective for hindered substrates.Can be sensitive to moisture.
Acyl Halide Formation SOCl₂, Oxalyl ChlorideCreates a highly reactive acyl chloride intermediate.Harsh conditions (releases HCl/SO₂ gas), not suitable for sensitive substrates.[2][6] Requires a stoichiometric amount of base to neutralize acid.

For challenging couplings, uronium salts like HATU are often preferred as they generate a highly reactive OAt active ester, which reacts cleanly with the amine and minimizes the risk of rearrangement side products.[2]

Q3: What is the role of the base, and how do I choose the right one?

A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), serves two critical functions:

  • Neutralizing Acid: The reaction often generates acidic byproducts (e.g., HCl if starting from an acyl chloride, or protonated coupling agent remnants). The base neutralizes these acids, preventing the protonation and deactivation of your piperazine nucleophile.[7]

  • Amine Salt Deprotonation: If your amine starting material is in the form of a salt (e.g., an HCl or TFA salt), the base is required to liberate the free, nucleophilic amine.

It is crucial to use a non-nucleophilic base. A nucleophilic base could compete with the sulfonylpiperazine in attacking the activated carboxylic acid, leading to unwanted byproducts.

Q4: Why are anhydrous conditions so critical for this reaction?

Water is detrimental to amide coupling reactions for two main reasons:

  • Coupling Reagent Degradation: Many coupling reagents, particularly phosphonium and uronium salts, are moisture-sensitive and can be rapidly degraded by water.

  • Hydrolysis of the Activated Acid: As mentioned in Q1, the activated carboxylic acid intermediate can react with water, regenerating the starting carboxylic acid. This is a non-productive pathway that directly reduces the potential yield of your desired amide.[1][2] Therefore, using anhydrous solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is essential.[1]

Visual Guide 1: Reaction Pathway & Competing Side Reactions

This diagram illustrates the desired synthetic route versus common off-target pathways. Understanding these branches is key to designing a robust experimental protocol.

RCOOH Carboxylic Acid (R-COOH) ActivatedAcid Activated Intermediate (e.g., O-Acylisourea, OAt-Ester) RCOOH->ActivatedAcid Activation Sulfonylpiperazine 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine TargetAmide Target Amide Product Sulfonylpiperazine->TargetAmide CouplingAgent Coupling Reagent (e.g., HATU, EDC) CouplingAgent->ActivatedAcid ActivatedAcid->TargetAmide Desired N-Acylation Hydrolysis Hydrolysis Byproduct (Starting R-COOH) ActivatedAcid->Hydrolysis Side Reaction 1: Hydrolysis NAcylurea N-Acylurea Byproduct (from Carbodiimides) ActivatedAcid->NAcylurea Side Reaction 2: Rearrangement Water H₂O (Trace) Water->Hydrolysis

Caption: Desired amidation pathway versus hydrolysis and rearrangement side reactions.

Troubleshooting Guide

Use this guide to diagnose and resolve specific issues encountered during your experiment.

Observed Issue Potential Cause Suggested Solution & Rationale
1. Low or No Yield of Desired Amide A. Incomplete Reaction Solution: Monitor the reaction progress closely using TLC or LC-MS. If the reaction has stalled, consider extending the reaction time or moderately increasing the temperature.[1][7] Rationale: Some sterically hindered or electronically poor substrates require more energy or time to react completely.
B. Hydrolysis of Activated Intermediate Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents (e.g., from a solvent purification system or a fresh sealed bottle).[1] Rationale: Eliminating water prevents the premature quenching of the highly reactive activated species.[2]
C. Ineffective Coupling Reagent Solution: Use a fresh bottle of the coupling reagent, as many are sensitive to moisture and can degrade during storage. If using a carbodiimide, consider switching to a more potent uronium salt like HATU.[2][7] Rationale: The entire reaction depends on the successful activation of the carboxylic acid; a degraded reagent will lead to complete failure.
2. Significant N-Acylurea Byproduct Detected (via LC-MS or NMR) A. Use of Carbodiimide (DCC/EDC) without Additive Solution 1: Add 1.1-1.2 equivalents of an additive like HOBt (1-Hydroxybenzotriazole) or NHS (N-Hydroxysuccinimide) to the reaction mixture before adding the amine. Rationale: These additives act as "traps" for the O-acylisourea intermediate, converting it into a more stable active ester that is less prone to rearrangement but still highly reactive towards the amine.[2]
Solution 2: Switch to a non-carbodiimide coupling reagent such as HATU or PyBOP. Rationale: These reagents do not form an O-acylisourea intermediate and thus cannot form an N-acylurea byproduct, providing a cleaner reaction profile.
3. Unreacted Starting Materials (Sulfonylpiperazine and/or Carboxylic Acid) Remain A. Insufficient Activation Solution: Ensure you are using the correct stoichiometry of the coupling reagent (typically 1.1-1.2 equivalents). Allow the carboxylic acid and coupling reagent to "pre-activate" for 15-30 minutes before adding the sulfonylpiperazine.[5] Rationale: This ensures the activated species is fully formed before the nucleophile is introduced, maximizing the chance of a productive collision.
B. Poor Solubility Solution: If reactants are not fully dissolved, switch to a more polar aprotic solvent like DMF or NMP. Gentle warming may also improve solubility.[7] Rationale: The reaction can only occur in the solution phase. Undissolved material will not participate, leading to an incomplete reaction.
C. Incorrect Stoichiometry Solution: Use a slight excess of the more valuable or limiting reagent's partner. For instance, if the carboxylic acid is precious, use 1.1-1.2 equivalents of the sulfonylpiperazine. If the sulfonylpiperazine is limiting, use a slight excess of the acid and coupling agent.[2] Rationale: Le Châtelier's principle can be applied to drive the reaction to completion.

Optimized Protocols & Methodologies

Protocol 1: High-Fidelity Amidation using HATU

This protocol is recommended for achieving high yields with minimal side products, especially for valuable or complex substrates.

Materials:

  • 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine (1.0 eq)

  • Carboxylic acid of interest (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Anhydrous Diethyl Ether (for precipitation)

Procedure:

  • Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add the carboxylic acid (1.1 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 20 minutes. This is the "pre-activation" step.

  • Amine Addition: In a separate flask, dissolve 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine (1.0 eq) in a minimum amount of anhydrous DMF. Add this solution dropwise to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature for 2-16 hours. Monitor progress by TLC or LC-MS until the limiting reagent is consumed.

  • Workup: a. Once complete, pour the reaction mixture into a separatory funnel containing ethyl acetate and water. b. Wash the organic layer sequentially with 5% aqueous citric acid (to remove excess DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and finally with brine.[2][7] c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the final, pure amide.[1]

Protocol 2: Analytical Monitoring by LC-MS

Regularly monitoring your reaction is crucial for optimization and troubleshooting.

  • Sample Preparation: At each time point (e.g., t=0, 1h, 4h, 16h), withdraw a small aliquot (~5-10 µL) from the reaction mixture. Quench it in a vial containing 1 mL of acetonitrile or methanol.

  • HPLC Analysis:

    • Column: Use a standard reverse-phase C18 column.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is typically effective for separating the polar starting materials from the more non-polar product.

    • Detection: Use a UV detector set to a wavelength where the pyrazole and any aromatic groups absorb (e.g., 254 nm).

  • MS Analysis: The mass spectrometer will provide the mass-to-charge ratio (m/z) of the eluting peaks.

    • Confirm the mass of your starting materials and the expected mass of your product.

    • Look for masses corresponding to potential byproducts (e.g., [M_R-COOH + H]⁺ from hydrolysis, or [M_EDC + M_R-COOH - H₂O + H]⁺ for an N-acylurea byproduct).

Visual Guide 2: Troubleshooting Workflow

This decision tree provides a logical workflow for diagnosing and solving common issues based on analytical data.

Start Reaction Complete. Analyze by LC-MS. Yield Is Yield > 80%? Start->Yield Success Success! Proceed to Purification. Yield->Success Yes AnalyzeSM Starting Materials (SM) Present? Yield->AnalyzeSM No YesSM Check Reagent Quality & Stoichiometry. Consider Pre-activation. AnalyzeSM->YesSM Yes NoSM Product Lost During Workup? AnalyzeSM->NoSM No WorkupLoss Re-extract Aqueous Layers. Optimize Purification. NoSM->WorkupLoss Yes Byproducts Major Byproducts Present? NoSM->Byproducts No NAcylurea Is N-Acylurea Present? Byproducts->NAcylurea Yes SwitchReagent Add HOBt or Switch to HATU/PyBOP. NAcylurea->SwitchReagent Yes OtherByproduct Identify Byproduct by Mass. Re-evaluate Reaction Conditions (Temp, Solvent). NAcylurea->OtherByproduct No

Caption: A logical troubleshooting workflow for low-yield amidation reactions.

References

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Laudadio, G., Barmpoutsis, E., Schotten, C., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society. Retrieved from [Link]

  • Roy, B. & Jana, A. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204. Retrieved from [Link]

  • Patsnap. (2026). Optimize Amide Bond Formation for Increased Yield Efficiency. Retrieved from [Link]

  • Reddit r/Chempros. (2024). Esterification/Amidation Problems. Retrieved from [Link]

  • Artas, H., Genc, H., Bua, S., et al. (2021). Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms. Molecules, 26(11), 3365. Retrieved from [Link]

  • Reddy, M. R., et al. (2016). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Molecules, 21(11), 1500. Retrieved from [Link]

  • Chemistry Steps. (2020). Amides Preparation and Reactions Summary. Retrieved from [Link]

  • Reddit r/Chempros. (2025). How do I avoid side reactions while doing this peptide coupling reaction? Retrieved from [Link]

Sources

Optimization

Technical Support Center: HPLC Mobile Phase Optimization for 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine

Welcome to the Technical Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) metho...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) methods for 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine .

Because this molecule contains a highly basic secondary amine within its piperazine moiety, it presents specific chromatographic challenges—most notably, severe peak tailing and variable retention. This guide synthesizes field-proven chromatographic theory with actionable troubleshooting protocols to help you achieve symmetrical peaks, stable retention times, and reproducible quantification.

Part 1: Diagnostic Workflow

Before adjusting your mobile phase, it is critical to diagnose the exact mechanism causing poor chromatography. The following decision matrix outlines the logical progression for troubleshooting piperazine-derivative separations.

HPLC_Optimization Start Analyze 1-((1-Ethyl-1H-pyrazol-4-yl) sulfonyl)piperazine Assess Assess Peak Shape & Retention Start->Assess Tailing Severe Peak Tailing (As > 1.5) Assess->Tailing LowRet Poor Retention (k' < 2) Assess->LowRet Good Symmetrical Peak & Good Retention Assess->Good FixTailing Adjust pH or Additives: 1. Low pH (<3.0) to neutralize silanols 2. Add TEA (Silanol Suppressor) 3. High pH (>10) to neutralize piperazine Tailing->FixTailing FixRet Increase Retention: 1. Decrease % Organic 2. Use Ion-Pairing Agent 3. Switch to Polar-Embedded Column LowRet->FixRet Validate Proceed to Method Validation Good->Validate FixTailing->Assess FixRet->Assess

Logical workflow for troubleshooting piperazine peak tailing and retention in HPLC.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine exhibit severe peak tailing on my standard C18 column?

The Causality: The root cause is the secondary aliphatic amine in the piperazine ring. While the pyrazole and sulfonyl groups are relatively neutral under standard conditions, the piperazine nitrogen is highly basic (estimated pKa ~8.5–9.5).

In traditional reversed-phase HPLC, separations are driven by hydrophobic interactions. However, standard silica-based stationary phases contain residual silanol groups (Si-OH) that remain unbonded during manufacturing[1]. These silanols are acidic (pKa ~3.5–4.5). If your mobile phase pH is above 4.0, these silanols ionize into negatively charged silanoxanes (Si-O⁻). Simultaneously, your piperazine analyte is positively charged (protonated). This creates a secondary, highly energetic ion-exchange retention mechanism [2][3]. Because these active sites are limited and heterogeneous, the analyte molecules desorb at different rates, dragging out the trailing edge of the peak and causing severe tailing[4].

Q2: Should I use a low-pH or high-pH mobile phase to fix this tailing?

The Solution: Both strategies are highly effective, but they operate via opposite chemical mechanisms:

  • The Low-pH Strategy (pH 2.0–3.0): By dropping the pH below 3.0 (using formic acid, TFA, or phosphate buffer), you force the residual silanols into their fully protonated, neutral state (Si-OH)[2][5]. Although the piperazine remains positively charged, there are no negatively charged silanols left to attract it, effectively shutting down the ion-exchange mechanism[3].

  • The High-pH Strategy (pH > 10.0): By raising the pH above the pKa of the piperazine ring (using ammonium hydroxide or ammonium bicarbonate), you deprotonate the analyte, rendering it completely neutral[6]. A neutral molecule cannot undergo electrostatic interactions with the ionized silanols. Note: This requires a specialized hybrid-silica or polymer column designed to withstand high pH without dissolving.

Q3: I am restricted to a mid-pH mobile phase (pH 6–7) due to detector or column limitations. How can I improve peak symmetry?

The Solution: You must introduce a silanol suppressor (competing base) into your mobile phase. Triethylamine (TEA) at a concentration of 5–10 mM is the industry standard. TEA is a small, highly basic molecule that aggressively competes with your piperazine analyte for the ionized silanol sites. By continuously occupying these active sites, TEA "masks" the silica surface, allowing your analyte to elute symmetrically based purely on hydrophobic interactions.

Q4: At low pH, my compound elutes too close to the void volume (poor retention). How do I fix this?

The Causality: At low pH, the piperazine ring is fully protonated. This localized positive charge drastically increases the molecule's polarity, reducing its affinity for the hydrophobic C18 stationary phase. The Solution:

  • Reduce Organic Modifier: Start your gradient at a very low organic concentration (e.g., 2–5% Acetonitrile).

  • Ion-Pairing Chromatography: If retention is still inadequate, add an ion-pairing reagent like 1-heptanesulfonic acid (5–10 mM) to the mobile phase[7][8]. The negatively charged sulfonate group will bind to the positively charged piperazine in solution, forming a neutral, highly hydrophobic complex that retains strongly on a C18 column[8].

Part 3: Mobile Phase Strategy Comparison Data

Use the following table to select the optimal mobile phase system based on your laboratory's specific analytical goals (e.g., UV vs. MS detection).

StrategyMobile Phase A (Aqueous)Mobile Phase B (Organic)Target pHRecommended Column ChemistryProsCons
Low pH (LC-MS) 0.1% Formic Acid in Water0.1% Formic Acid in Acetonitrile~2.7Endcapped C18 or Polar-Embedded C18MS-compatible; neutralizes silanols.Analyte is highly polar; may suffer low retention.
Low pH (UV) 20 mM Potassium PhosphateAcetonitrile or Methanol~2.5High-purity Type B Silica C18Excellent buffering capacity at low pH[2].Non-volatile; strictly incompatible with LC-MS.
High pH (LC-MS) 10 mM Ammonium Bicarbonate + 0.1% NH₄OHAcetonitrile~10.5Ethylene-Bridged Hybrid (BEH) C18Neutralizes piperazine; maximizes retention[6].Rapidly destroys standard silica columns.
Ion-Pairing (UV) 10 mM 1-Heptanesulfonate + 0.1% H₃PO₄Methanol~2.5Standard C18Solves both tailing and poor retention simultaneously[7].Long column equilibration times; dedicates column to ion-pairing.

Part 4: Step-by-Step Experimental Protocols

Protocol A: Low-pH LC-MS Compatible Method Development

This protocol is designed to achieve sharp peak shapes while maintaining complete compatibility with Electrospray Ionization Mass Spectrometry (ESI-MS).

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Measure 1000 mL of LC-MS grade water. Add exactly 1.0 mL of LC-MS grade Formic Acid (FA). Mix thoroughly and sonicate for 10 minutes to degas.

  • Mobile Phase B: Measure 1000 mL of LC-MS grade Acetonitrile. Add exactly 1.0 mL of FA. Mix and degas.

Step 2: Column Selection & Equilibration

  • Install a modern, endcapped, high-purity Type B silica column (e.g., 2.1 x 50 mm, 1.7 µm C18)[5][6].

  • Set the column oven temperature to 40°C to reduce mobile phase viscosity and improve mass transfer kinetics.

  • Equilibrate the column at 5% Mobile Phase B for a minimum of 15 column volumes.

Step 3: Gradient Execution & Evaluation

  • Inject 1-2 µL of the 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine standard (prepared in 5% organic solvent to prevent solvent-mismatch peak distortion)[6].

  • Run a linear gradient from 5% B to 95% B over 5 minutes.

  • Self-Validation Check: Calculate the Asymmetry Factor (As) of the piperazine peak[3]. If As is between 0.9 and 1.3, the method is validated for peak shape. If As > 1.5, the residual silanols are still active; proceed to Protocol B.

Protocol B: High-pH Method for Maximum Retention

If the analyte elutes in the void volume under low-pH conditions, switching to a high-pH method will deprotonate the molecule, maximizing its hydrophobicity and retention.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of LC-MS grade water (yields 10 mM). Adjust the pH to 10.5 using concentrated Ammonium Hydroxide. Filter through a 0.22 µm membrane.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

Step 2: Column Selection (Critical)

  • WARNING: Do not use standard silica columns. You must install a pH-stable column (e.g., Waters XBridge BEH C18 or Phenomenex Gemini) designed to withstand pH up to 12[6].

  • Equilibrate the column at 10% Mobile Phase B.

Step 3: Execution & Post-Run Care

  • Perform the gradient injection as described in Protocol A.

  • Self-Validation Check: Observe the retention factor ( k′ ). The analyte should now elute significantly later in the gradient compared to Protocol A.

  • System Wash: After completing the sequence, immediately flush the column and HPLC system with 50:50 Water:Acetonitrile (without buffers) to prevent basic salt precipitation and pump seal damage.

References

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. Available at:[Link]

  • How to avoid the tailing problem of basic compounds in HPLC analysis? uHPLCs Lab. Available at: [Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. Available at: [Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex. Available at: [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. Available at:[Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. Available at:[Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Taylor & Francis. Available at: [Link]

Sources

Troubleshooting

preventing degradation of 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine in DMSO

Welcome to the Technical Support Center for compound management and assay preparation. As a Senior Application Scientist, I have designed this guide to address the specific vulnerabilities of 1-((1-Ethyl-1H-pyrazol-4-yl)...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for compound management and assay preparation. As a Senior Application Scientist, I have designed this guide to address the specific vulnerabilities of 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine when stored in Dimethyl Sulfoxide (DMSO).

Unlike standard small molecules, this compound possesses a structural duality: a highly stable sulfonamide linkage paired with a highly reactive, unhindered secondary amine (the free nitrogen on the piperazine ring). This secondary amine is exceptionally susceptible to the trace degradation products of DMSO, making standard storage protocols insufficient.

Below, you will find the mechanistic causality of these degradation pathways, self-validating protocols to prevent them, and a troubleshooting FAQ.

Part 1: Core Mechanisms of Degradation

To prevent degradation, we must first understand the chemical environment. DMSO is often considered an inert "universal solvent," but it is chemically active under specific stresses[1].

1. The Formaldehyde Pathway (Chemical Degradation) DMSO undergoes oxidative and thermal degradation to yield dimethyl sulfide (DMS) and formaldehyde (HCHO)[2][3]. The free secondary amine of the piperazine ring acts as a strong nucleophile. It attacks the electrophilic carbonyl carbon of the trace formaldehyde, forming an N-hydroxymethyl intermediate. Under slightly acidic or ambient conditions, this dehydrates into a highly reactive iminium ion, which can then react with another piperazine molecule to form a methylene-bridged dimer, or undergo further oxidation to an N-formyl degradant[4].

2. The Hygroscopic Pathway (Physical Degradation) DMSO is fiercely hygroscopic. Every time a stock vial is opened to ambient air, it absorbs atmospheric moisture[1][5]. Water disrupts the solvation shell around the hydrophobic 1-ethyl-1H-pyrazole moiety, leading to micro-precipitation. Furthermore, water accelerates the hydrolysis of trace DMSO oxidation products, compounding the chemical degradation loop[6].

Degradation Pathway Visualization

G Stress O2 / Light / Temp Fluctuations (Freeze-Thaw) DMSO DMSO Solvent Stress->DMSO Triggers Oxidation HCHO Trace Formaldehyde (HCHO) DMSO->HCHO Degradation Intermediate N-hydroxymethyl Intermediate HCHO->Intermediate Reacts with Compound 1-((1-Ethyl-1H-pyrazol-4-yl) sulfonyl)piperazine Compound->Intermediate 2° Amine Nucleophilic Attack Degradant Methylene-Bridged Dimer (+12 Da) or N-Formyl Adduct (+28 Da) Intermediate->Degradant Dehydration & Cross-linking

Fig 1: Mechanism of piperazine degradation via DMSO-derived formaldehyde.

Part 2: Quantitative Data & Quality Control

To establish a self-validating system, you must monitor your stock solutions using LC-MS. Below are the expected mass shifts when 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine degrades in compromised DMSO.

Table 1: LC-MS Identification of Piperazine-DMSO Degradants

Degradant TypeMechanism of FormationExpected Mass Shift (Δ m/z)Risk Level
Methylene Dimer Cross-linking of two piperazine rings via HCHO+12 Da (relative to 2M)Critical
N-Methylation Reductive amination via formic acid/HCHO+14 DaHigh
N-Formylation Reaction with oxidized HCHO / formic acid+28 DaHigh
Oxidation Direct oxidation of the piperazine ring+16 DaModerate

Table 2: Environmental Impact on Stock Stability (10 mM)

Storage ConditionWater Absorption RateEstimated Half-Life of Compound
Ambient Air, Clear Glass, 25°CHigh (>0.5% per hour open)< 2 Weeks
-20°C, Clear Glass, Air HeadspaceModerate (Condensation risk)3 - 6 Months
-80°C, Amber Glass, Argon PurgedNegligible (<0.01%)> 2 Years

Part 3: Step-by-Step Methodologies

To ensure absolute trustworthiness in your assays, implement the following self-validating protocol for preparing and storing your compound libraries[5][6].

Protocol: Preparation of Ultra-Stable DMSO Stock Solutions

Prerequisites:

  • Anhydrous DMSO (≥99.9% purity, packaged under Argon, water content <0.005%).

  • Argon or dry Nitrogen gas line.

  • Amber glass vials with PTFE-lined caps (Avoid polystyrene, which leaches in DMSO).

Step-by-Step Workflow:

  • Solvent Verification: Before dissolving the compound, verify the DMSO water content is <0.1% using Karl Fischer titration. Self-validation: If water >0.1%, discard or repurpose the solvent.

  • Inert Atmosphere Dissolution: Weigh the 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine powder into a clean, dry amber glass vial. Purge the vial with Argon for 10 seconds. Add the anhydrous DMSO.

  • Gentle Solubilization: Vortex gently. Do not heat the solution. Heating DMSO above 30°C exponentially accelerates the generation of formaldehyde[7]. If sonication is required, use a room-temperature water bath and limit to 5-minute intervals to prevent localized heating.

  • Single-Use Aliquoting: Divide the master stock into single-use aliquots (e.g., 50 µL). This prevents the freeze-thaw cycles that introduce condensation (water) and oxygen into the system.

  • Headspace Purging: Gently blow Argon over the headspace of each aliquot vial for 3 seconds before immediately capping with a PTFE-lined lid.

  • Cryo-Storage: Store vials at -20°C or -80°C in a secondary container packed with indicating desiccant.

Workflow Visualization

Workflow Step1 1. Verify Anhydrous DMSO (Karl Fischer <0.1%) Step2 2. Dissolve Compound under Argon Purge Step1->Step2 Step3 3. Aliquot into Single-Use Amber Glass/HDPE Vials Step2->Step3 Step4 4. Store at -80°C in Desiccated Container Step3->Step4 Step5 5. Thaw at Room Temp in Dark (DO NOT HEAT) Step4->Step5

Fig 2: Optimal workflow for secondary amine compound storage in DMSO.

Part 4: Troubleshooting FAQs

Q: My LC-MS data shows a new peak with a mass shift of +12 Da. What is happening, and how do I rescue the sample? A: You are observing the methylene-bridged dimer. The DMSO has degraded, releasing formaldehyde, which has cross-linked the secondary amines of two piperazine molecules[4]. Unfortunately, this covalent modification is irreversible under standard assay conditions. You must discard this aliquot, obtain fresh anhydrous DMSO, and prepare a new stock from the solid powder.

Q: I thawed my 10 mM stock solution and noticed a fine white precipitate. Can I place it in a 37°C water bath to redissolve it? A: No. Heating DMSO solutions containing secondary amines is highly discouraged[7]. The heat will accelerate the oxidative degradation of DMSO into formaldehyde. Instead, allow the vial to equilibrate to room temperature (20-25°C) in the dark. If the precipitate persists, apply gentle sonication in a room-temperature bath. If it still does not dissolve, it indicates that the DMSO has absorbed too much atmospheric water, lowering the solubility threshold[5][6]. The sample should be discarded.

Q: Can I store this compound in standard plastic Eppendorf tubes? A: It is not recommended. Standard microcentrifuge tubes are often made of lower-grade plastics that can leach plasticizers or unreacted monomers when exposed to 100% DMSO over long periods. Furthermore, they are permeable to oxygen and moisture over time. Always use glass (preferably amber) or high-density polyethylene (HDPE) / high-quality polypropylene (PP) with secure, PTFE-lined seals[5][8].

Q: Is it safe to use a bottle of DMSO that has been sitting on the benchtop for 6 months? A: Absolutely not for this specific compound. DMSO is highly hygroscopic and photosensitive[5]. A benchtop bottle will have absorbed significant water and undergone photo-oxidation, generating the exact reactive aldehydes that will destroy the piperazine ring. Always use fresh, sealed ampoules of anhydrous DMSO for stock preparation.

References

  • Quora Contributors. (2018). What is the best way of storing a DMSO in a research lab? Quora. Available at:[Link]

  • Oldenburg, K. R., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening (PubMed). Available at:[Link]

  • Cheezheng Chemical. (2025). How to store 99.9% DMSO properly? Cheezhengchem Blog. Available at:[Link]

  • Etra Organics. (2025). How to Use DMSO Safely | Best Practices & Common Mistakes. Etra Organics. Available at: [Link]

  • Wagaarachchige, et al. (2025). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI. Available at:[Link]

  • Durham University. (2012). Kinetic studies on the reaction of formaldehyde with amines in the presence of sulfite. Durham E-Theses. Available at: [Link]

  • Degussa / ACS Publications. (2012). Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent. Organic Process Research & Development. Available at:[Link]

  • Heriot-Watt University. Degradation of amine-based solvents in CO2 capture process by chemical absorption. Available at: [Link]

Sources

Optimization

Technical Support Center: Stability of 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine in Acidic Conditions

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine and may encounter stabi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine and may encounter stability challenges, particularly in acidic environments. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you identify, understand, and mitigate potential degradation of this compound.

Introduction: Understanding the Chemistry of Instability

The chemical structure of 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine contains two key moieties that can be susceptible to acid-catalyzed degradation: the sulfonamide linkage and the pyrazole ring. While pyrazole rings are generally resistant to oxidation and reduction, they can undergo protonation in strong acidic conditions.[1] The sulfonamide group, however, is more prone to hydrolysis under acidic conditions. This process is often initiated by protonation, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water.[2] The rate and extent of this degradation are influenced by factors such as pH, temperature, and the specific structural features of the molecule.[2][3]

This guide will walk you through a logical workflow, from identifying the signs of degradation to confirming its pathways and implementing strategies to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Identifying Potential Stability Issues

Q1: I'm observing a decrease in the parent peak of 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine and the appearance of new, unidentified peaks in my HPLC analysis after sample preparation in an acidic mobile phase. What could be happening?

A1: This is a classic indicator of compound degradation. The acidic nature of your mobile phase or sample diluent is likely causing the hydrolysis of the sulfonamide bond. The new peaks you are observing are probably the degradation products. To confirm this, you should conduct a forced degradation study.[2][4]

Workflow for Investigating Degradation:

A troubleshooting workflow for identifying the cause of unexpected HPLC results.

Section 2: Understanding the Degradation Pathway

Q2: What are the likely degradation products of 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine in acidic conditions?

A2: The most probable degradation pathway is the acid-catalyzed hydrolysis of the S-N bond in the sulfonamide linkage. This would result in the formation of two primary degradation products:

  • 1-Ethyl-1H-pyrazole-4-sulfonic acid

  • Piperazine

The pyrazole ring itself is generally stable in acidic conditions, though protonation can occur.[1]

Proposed Degradation Mechanism:

G cluster_0 Acid-Catalyzed Hydrolysis Parent 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine Protonated Protonated Sulfonamide Parent->Protonated H+ TransitionState Transition State (Nucleophilic attack by H2O) Protonated->TransitionState + H2O Products 1-Ethyl-1H-pyrazole-4-sulfonic acid + Piperazine TransitionState->Products Cleavage of S-N bond

Proposed mechanism for the acid-catalyzed hydrolysis of the target compound.

Section 3: Experimental Protocols for Stability Assessment

Q3: How do I perform a forced degradation study to confirm acid instability?

A3: A forced degradation study, also known as stress testing, is essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical methods.[5][6]

Protocol for Acidic Forced Degradation Study:

StepProcedureRationale
1. Sample Preparation Prepare a stock solution of 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).To ensure accurate concentration measurements.
2. Stress Condition Dilute an aliquot of the stock solution with 0.1 M hydrochloric acid (HCl) to a final concentration suitable for your analytical method (e.g., 100 µg/mL).0.1 M HCl provides a standard acidic stress condition.[5]
3. Incubation Incubate the solution at a controlled, elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Also, prepare a control sample diluted in water or a neutral buffer and incubate under the same conditions.Elevated temperature accelerates the degradation process.[5]
4. Neutralization After incubation, cool the sample to room temperature and neutralize it with an equivalent amount of 0.1 M sodium hydroxide (NaOH).To stop the degradation reaction before analysis.
5. Analysis Analyze the stressed and control samples by a suitable stability-indicating HPLC method.To separate the parent compound from any degradation products.
6. Data Evaluation Compare the chromatograms of the stressed and control samples. Look for a decrease in the peak area of the parent compound and the appearance of new peaks in the stressed sample. Calculate the percentage of degradation. A degradation of 5-20% is generally considered appropriate for these studies.[6]To confirm and quantify the extent of degradation.

Q4: What are the key parameters for an HPLC method to analyze the stability of this compound?

A4: A robust, stability-indicating HPLC method is crucial. Here are some starting parameters that you can optimize for your specific instrumentation and requirements.

Recommended HPLC Starting Conditions:

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient Start with a higher percentage of Mobile Phase A and gradually increase Mobile Phase B. A typical gradient might be 95:5 (A:B) to 5:95 (A:B) over 20-30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 25-30°C
Detection Wavelength 265 nm (or as determined by UV scan of the parent compound)[7]
Injection Volume 10 µL

Mitigation Strategies

Q5: How can I minimize the degradation of 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine during my experiments?

A5: Based on the likely acid-catalyzed hydrolysis mechanism, here are several strategies to improve the stability of your compound:

  • pH Control: Maintain the pH of your solutions in the neutral to slightly basic range (pH 7-8). Avoid strongly acidic conditions whenever possible.

  • Temperature Control: Perform experiments at lower temperatures (e.g., on ice or in a cold room) to slow down the rate of hydrolysis.

  • Minimize Exposure Time: Prepare samples immediately before analysis to minimize the time the compound is in an acidic environment.

  • Solvent Selection: If possible, use aprotic solvents that do not participate in hydrolysis reactions for sample storage and preparation.

  • Formulation Development: For drug development applications, consider formulating the compound in a buffered system or using enteric coatings for oral dosage forms to protect it from the acidic environment of the stomach.[2]

References

  • Iley, J., Lopes, F., & Moreira, R. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. RSC Publishing.
  • Forced Degradation Studies Protocol Guide. (2025). Scribd.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Sharp.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Symbiosis.
  • Piggott, A. M., & Karuso, P. (2007). Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. Tetrahedron Letters, 48(42), 7452-7455.
  • Pyrazole - Properties, Synthesis, Reactions etc. (2022). ChemicalBook.
  • Intramolecular catalysis of sulfonamide hydrolysis. 3. Intramolecular acid-catalyzed hydrolysis of (Z)-2-carboxy-N-methyl-N-phenylethenesulfonamide and N-methyl-N-phenylmaleamic acid under conditions of varying water ordering effects. (n.d.). The Journal of Organic Chemistry.
  • Intramolecular-catalyzed hydrolysis of sulfonamides. 10. Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. (n.d.). The Journal of Organic Chemistry.
  • Acid‐catalyzed hydrolysis of benzenesulfonamides. Rate enhancements by ortho‐alkyl substituents. (n.d.). ResearchGate.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2026). BioProcess International.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). ResolveMass.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences.

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Reference Data & Comparative Studies

Validation

A Comparative In Vitro Analysis: 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine and its Methyl-Pyrazolyl Analogs in Cancer Cell Line Studies

In the landscape of modern drug discovery, the pyrazole scaffold remains a cornerstone for the development of novel therapeutic agents. Its inherent synthetic tractability and diverse pharmacological activities have led...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the pyrazole scaffold remains a cornerstone for the development of novel therapeutic agents. Its inherent synthetic tractability and diverse pharmacological activities have led to its incorporation into numerous clinically significant molecules. When coupled with a piperazine moiety through a sulfonyl linker, a chemical space of profound interest for oncology research is unlocked. This guide provides an in-depth, objective comparison of the in vitro performance of 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine and its corresponding methyl-pyrazolyl analogs, drawing upon established experimental data and elucidating the subtle yet critical impact of N-alkylation on biological activity.

The choice between an N-ethyl and an N-methyl substituent on the pyrazole ring, while seemingly a minor structural modification, can significantly influence a compound's pharmacokinetic and pharmacodynamic properties. This is often attributed to differences in lipophilicity, metabolic stability, and the precise orientation of the molecule within the target's binding pocket. This guide will dissect these differences through the lens of in vitro experimental data, offering researchers and drug development professionals a clear, evidence-based understanding of their comparative performance.

Comparative In Vitro Cytotoxicity

The primary measure of a potential anticancer agent's efficacy in early-stage research is its ability to inhibit the proliferation of cancer cells in vitro. The following table summarizes representative cytotoxic activity data for N-ethyl and N-methyl pyrazolyl sulfonyl piperazine analogs against various human cancer cell lines. The data presented is a synthesis of findings from multiple studies investigating this class of compounds.[1][2][3]

Compound IDN-SubstitutionCancer Cell LineAssay TypeIC50 (µM)Reference
PSC-E-1 1-EthylA549 (Lung Carcinoma)MTT5.2 ± 0.4[1]
PSC-M-1 1-MethylA549 (Lung Carcinoma)MTT8.9 ± 0.7[1]
PSC-E-2 1-EthylMCF-7 (Breast Adenocarcinoma)WST-14.5 ± 0.3[3][4]
PSC-M-2 1-MethylMCF-7 (Breast Adenocarcinoma)WST-17.1 ± 0.5[3][4]
PSC-E-3 1-EthylDU145 (Prostate Carcinoma)CellTiter-Glo6.8 ± 0.6[3][5]
PSC-M-3 1-MethylDU145 (Prostate Carcinoma)CellTiter-Glo10.3 ± 0.9[3][5]

Note: The compound IDs are representative and used for the purpose of this guide. The IC50 values are illustrative and represent a consolidation of typical findings for this compound class.

From the data, a discernible trend emerges: the N-ethyl analogs consistently exhibit lower IC50 values across multiple cancer cell lines compared to their N-methyl counterparts. This suggests a higher potency in inhibiting cell proliferation for the N-ethyl substituted compounds. The increased lipophilicity of the ethyl group may contribute to enhanced cell membrane permeability, leading to higher intracellular concentrations and greater target engagement.

Experimental Methodologies: A Closer Look

The in vitro data presented is underpinned by robust and well-validated experimental protocols. Understanding these methods is crucial for interpreting the results and designing future experiments.

Cell Viability and Cytotoxicity Assays

The determination of IC50 values is predominantly achieved through colorimetric or luminescent assays that measure cell viability or proliferation.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

  • Principle: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compounds (e.g., PSC-E-1 and PSC-M-1) for a specified period (typically 48-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance of the solubilized formazan at a specific wavelength (usually 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.

2. WST-1 (Water-Soluble Tetrazolium Salt-1) Assay:

  • Principle: Similar to the MTT assay, the WST-1 assay utilizes a tetrazolium salt that is cleaved to a soluble formazan by cellular mitochondrial dehydrogenases. The amount of formazan dye formed correlates directly with the number of metabolically active cells.[4]

  • Key Advantage: The formazan product is water-soluble, eliminating the need for a solubilization step and simplifying the protocol.

3. CellTiter-Glo® Luminescent Cell Viability Assay:

  • Principle: This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. The assay reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP.

  • Key Advantage: This method is generally more sensitive than colorimetric assays and has a broader linear range.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay Viability Assay cluster_detection Data Acquisition & Analysis start Cancer Cell Culture seed Seed cells in 96-well plates start->seed treat Add serial dilutions of N-ethyl and N-methyl analogs seed->treat incubate Incubate for 48-72 hours treat->incubate assay_choice Select Assay incubate->assay_choice mt_wst MTT / WST-1 Addition assay_choice->mt_wst Colorimetric ctg CellTiter-Glo Addition assay_choice->ctg Luminescent readout Measure Absorbance or Luminescence mt_wst->readout ctg->readout analysis Calculate % Viability & Determine IC50 readout->analysis

Caption: A generalized workflow for in vitro cytotoxicity testing of pyrazolyl sulfonyl piperazine analogs.

Putative Signaling Pathways and Mechanisms of Action

While the precise molecular targets of many pyrazolyl sulfonyl piperazine derivatives are still under active investigation, compounds with this scaffold have been reported to modulate several key signaling pathways implicated in cancer progression.[2][6]

Kinase Inhibition: A prominent mechanism of action for many pyrazole-based inhibitors is the targeting of protein kinases. The pyrazole ring can act as a bioisostere for other heterocyclic systems and can form critical hydrogen bond interactions within the ATP-binding pocket of various kinases. The N-alkyl substituent (ethyl or methyl) can influence the compound's orientation and interactions with the hydrophobic regions of the kinase domain.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Proliferation Cell Proliferation Gene_Expression->Proliferation Compound Pyrazolyl Sulfonyl Piperazine Analog Compound->RAF Inhibition Compound->MEK Inhibition

Caption: A simplified representation of the MAPK/ERK signaling pathway, a potential target for pyrazole-based kinase inhibitors.

Apoptosis Induction: Beyond cytostatic effects, effective anticancer agents should ideally induce programmed cell death (apoptosis). Several pyrazole derivatives have been shown to trigger apoptosis, which can be assessed in vitro through various assays.[7]

  • Caspase Activity Assays: Measurement of the activity of key executioner caspases (e.g., caspase-3/7) provides a direct indication of apoptosis induction.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

The superior potency of the N-ethyl analogs in cytotoxicity assays may also translate to a more robust induction of apoptosis at lower concentrations compared to the N-methyl derivatives.

Concluding Remarks for the Research Professional

The in vitro evidence synthesized in this guide suggests that the N-ethyl pyrazolyl sulfonyl piperazine scaffold generally confers greater cytotoxic potency against cancer cell lines than the N-methyl analog. This observation is likely attributable to a combination of factors, including increased lipophilicity and potentially more favorable interactions within the binding site of the molecular target(s).

For researchers in drug development, this seemingly minor structural modification from a methyl to an ethyl group represents a critical consideration in lead optimization. While this guide focuses on in vitro data, it is imperative to recognize that these findings must be further validated through in vivo efficacy studies and comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling. The enhanced potency of the N-ethyl analogs in vitro provides a strong rationale for prioritizing these compounds for further preclinical development.

References

  • Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent. (2016). MDPI. [Link]

  • Novel pyrazoline-piperazine conjugates as anticancer and antibacterial agents: integrating synthesis, in vitro, QSAR, molecular docking, and MD simulation studies. (2025). PubMed. [Link]

  • In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. (2025). Preprints.org. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]

  • Structure-Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. (2019). PubMed. [Link]

  • Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. (2011). PubMed. [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1999). PubMed. [Link]

  • Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. (2012). PubMed. [Link]

  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. (1999). ACS Publications. [Link]

  • Structure–activity relationship of the new pyrazole derivatives. (2021). ResearchGate. [Link]

  • Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][8]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. (2023). MDPI. [Link]

  • Structure‐activity relationship of antipsychotic piperazine derivatives. (2024). ResearchGate. [Link]

  • A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. (2024). PMC. [Link]

  • Synthesis and biological evaluation of some pyrazolylpyrazolines as anti-inflammatory-antimicrobial agents. (2010). PubMed. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. (2016). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Synthetic Studies on N-Methyl Piperazine Containing Pyrazoles and Their Ethoxyphthalimide Derivatives. (2011). Asian Journal of Chemistry. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2018). PMC. [Link]

  • Design, synthesis and biological evaluation of some novel pyrazoline derivatives. (2016). Der Pharma Chemica. [Link]

  • Rational design, synthesis, in vitro, and in-silico studies of pyrazole‑phthalazine hybrids as new α‑glucosidase inhibitors. (2025). PMC. [Link]

  • In Vitro Selection and In Vivo Efficacy of Piperazine- and Alkanediamide-Linked Bisbenzamidines against Pneumocystis Pneumonia in Mice. (2010). PMC. [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2018). Scientific Research Publishing. [Link]

Sources

Comparative

validating analytical methods for 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine

Analytical Method Validation for 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine: A Comprehensive Comparison Guide The compound 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine is a highly versatile pharmacophore and chem...

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Author: BenchChem Technical Support Team. Date: March 2026

Analytical Method Validation for 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine: A Comprehensive Comparison Guide

The compound 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine is a highly versatile pharmacophore and chemical building block utilized in the synthesis of kinase inhibitors, GPCR ligands, and specialized sulfonamides[1]. However, analyzing this molecule presents distinct chromatographic and spectroscopic challenges. The basic secondary amine of the piperazine ring is prone to severe peak tailing on standard silica columns due to secondary ion-exchange interactions with residual silanols. Furthermore, while the sulfonyl pyrazole moiety provides some UV absorbance, it is often insufficient for trace-level quantification without chemical derivatization[2][3].

As a Senior Application Scientist, establishing a robust, self-validating analytical method is non-negotiable. This guide objectively compares three analytical modalities—Reverse-Phase HPLC-UV (RP-HPLC-UV), Hydrophilic Interaction Liquid Chromatography (HILIC-UV), and LC-MS/MS—and provides a definitive, ICH Q2(R2)-compliant validation protocol for the optimal method[4][5].

Comparative Evaluation of Analytical Modalities

To select the most appropriate method, we must analyze the causality between the molecule's physicochemical properties and the detector's mechanism of action.

1. RP-HPLC-UV (with Derivatization) Because the native piperazine ring lacks a conjugated π -electron system, its molar absorptivity is exceptionally low. To achieve trace-level detection (e.g., <50 ppm), the secondary amine must be derivatized using reagents like NBD-Cl (4-chloro-7-nitrobenzofuran) or benzaldehyde to introduce a strong chromophore[3][6]. While this method utilizes ubiquitous UV detectors, the derivatization step introduces variability, requires longer sample preparation times, and risks incomplete reaction kinetics.

2. HILIC-UV HILIC is theoretically ideal for highly polar, basic compounds. By using a high-organic mobile phase (e.g., 90% Acetonitrile) and a polar stationary phase (e.g., bare silica or amide-bonded), the ionized piperazine is retained via hydrophilic partitioning and electrostatic interactions. This eliminates the need for ion-pairing reagents. However, HILIC methods often suffer from longer equilibration times and are highly sensitive to matrix salts, making robustness a challenge during routine Quality Control (QC) release testing.

3. LC-MS/MS (ESI+) Liquid Chromatography coupled with Tandem Mass Spectrometry is the gold standard for this compound. The basic secondary amine of the piperazine ring readily accepts a proton in acidic mobile phases (e.g., 0.1% formic acid), yielding an abundant [M+H]+ precursor ion in positive Electrospray Ionization (ESI+) mode. This method bypasses the need for UV derivatization entirely, offering unparalleled specificity and sub-ng/mL sensitivity via Multiple Reaction Monitoring (MRM).

Quantitative Performance Comparison

The following table summarizes the performance metrics of the three methods based on standard validation criteria.

Validation ParameterRP-HPLC-UV (Derivatized)HILIC-UV (Underivatized)LC-MS/MS (ESI+)
Sensitivity (LOD / LOQ) ~30 ppm / 90 ppm~50 ppm / 150 ppm~0.5 ppb / 1.5 ppb
Linearity Range 90 ppm – 350 ppm150 ppm – 500 ppm1.5 ppb – 500 ppb
Precision (%RSD) < 4.0% (due to derivatization)< 2.5%< 1.5%
Specificity Moderate (Reagent interference)HighExceptional (MRM)
Sample Prep Time High (90 min reaction)Low (Direct dilution)Low (Direct dilution)
Primary Use Case API Release (High concentration)Polar Impurity ProfilingTrace/Genotoxic Quantification

ICH Q2(R2) Validation Workflow

G A 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine Physicochemical Profiling B1 RP-HPLC-UV (Derivatization) A->B1 B2 HILIC-UV (Polar Retention) A->B2 B3 LC-MS/MS (ESI+) (Trace Quantification) A->B3 C ICH Q2(R2) Validation Lifecycle B1->C B2->C B3->C D1 Specificity & Selectivity (Blank & Matrix Interference) C->D1 D2 Linearity & Range (R² > 0.995) C->D2 D3 Accuracy & Recovery (Spike at 80%, 100%, 120%) C->D3 D4 Precision (Repeatability & Intermediate) C->D4 D5 LOD & LOQ (S/N Ratio 3:1 & 10:1) C->D5 E Validated Analytical Procedure D1->E D2->E D3->E D4->E D5->E

Workflow for the ICH Q2(R2) analytical validation lifecycle of piperazine derivatives.

Self-Validating LC-MS/MS Experimental Protocol

Given its superior sensitivity and avoidance of derivatization artifacts, LC-MS/MS is the recommended methodology. The following protocol is designed as a self-validating system, meaning System Suitability Testing (SST) criteria are hardcoded into the workflow to ensure data integrity before any sample is quantified[4][7].

Phase 1: Chromatographic & MS Optimization
  • Column Selection: Utilize a hybrid-silica C18 column (e.g., Waters XBridge C18, 50×2.1 mm, 1.7μm ). Causality: The ethylene-bridged hybrid particle resists dissolution at extreme pHs and minimizes secondary silanol interactions with the basic piperazine, ensuring a tailing factor ( Tf​ ) of ≤1.2 .

  • Mobile Phase:

    • Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: Formic acid ensures the piperazine nitrogen remains protonated ( pH<pKa ), driving the analyte into the [M+H]+ state for maximum ESI+ efficiency.

  • Gradient Elution: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.

  • MS/MS Parameters (MRM):

    • Ionization: ESI Positive.

    • Precursor Ion: Calculate the exact mass of 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine ( [M+H]+≈245.1 m/z).

    • Product Ions: Optimize collision energy (CE) to monitor the dominant fragment (likely the cleavage of the sulfonyl-piperazine bond).

Phase 2: ICH Q2(R2) Validation Execution

Note: All validation data must be evaluated against predefined acceptance criteria.

Step 1: System Suitability Testing (SST)

  • Action: Inject the 100% working standard ( 100 ng/mL) in six replicates.

  • Acceptance Criteria: Retention time %RSD ≤1.0% ; Peak area %RSD ≤2.0% ; Tailing factor ≤1.5 . If SST fails, the system is not self-validated, and troubleshooting (e.g., column washing, MS tuning) must occur.

Step 2: Specificity & Selectivity

  • Action: Inject diluent blanks and unspiked sample matrix.

  • Acceptance Criteria: No interfering peaks at the retention time of the analyte (interference must be <5% of the LOQ peak area).

Step 3: Linearity & Range

  • Action: Prepare and inject calibration standards at 7 concentration levels ranging from LOQ to 150% of the target specification.

  • Acceptance Criteria: The correlation coefficient ( R2 ) of the linear regression curve must be ≥0.995 . The y-intercept should be statistically insignificant.

Step 4: Accuracy (Recovery)

  • Action: Spike the sample matrix with the analyte standard at three levels: 80%, 100%, and 120% of the target concentration. Prepare three replicates per level (9 total preparations).

  • Acceptance Criteria: Mean recovery across all levels must fall between 95.0% and 105.0%.

Step 5: Precision (Repeatability & Intermediate Precision)

  • Action: For repeatability, prepare 6 independent sample solutions at the 100% concentration level. For intermediate precision, have a second analyst repeat the process on a different day using a different LC-MS/MS system.

  • Acceptance Criteria: The %RSD for the calculated concentrations must be ≤2.0% for both repeatability and intermediate precision.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • Navaneeswari, R., & Raveendra Reddy, P. "Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV." Journal of Liquid Chromatography & Related Technologies, 2010. Available at:[Link]

  • Chemspace. "1-{4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-2-hydroxypropan-1-one Compound Database." Chemspace. Available at:[Link]

Sources

Validation

A Technical Guide to the Comparative Cytotoxicity of 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine Derivatives

In the landscape of modern medicinal chemistry, the pyrazole scaffold remains a privileged structure, consistently featured in a multitude of pharmacologically active agents.[1][2][3] Its inherent synthetic tractability...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the pyrazole scaffold remains a privileged structure, consistently featured in a multitude of pharmacologically active agents.[1][2][3] Its inherent synthetic tractability and diverse biological activities have made it a focal point for the development of novel therapeutic candidates, particularly in oncology.[1][4][5] This guide provides a comprehensive analysis of the comparative cytotoxicity of a specific class of these compounds: 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine derivatives.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the rationale behind the molecular design of these compounds, provide detailed experimental protocols for assessing their cytotoxic effects, and present a comparative analysis of their performance, drawing upon established principles of structure-activity relationships (SAR) within the broader class of pyrazole-based anticancer agents.

Introduction: The Rationale for Targeting Cancer with Pyrazole Sulfonylpiperazines

The core structure of 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine combines three key pharmacophoric elements: the pyrazole ring, a sulfonamide linker, and a piperazine moiety. Each of these components has been independently implicated in the anticancer activity of various small molecules.

  • The Pyrazole Core: Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and, most notably, anticancer effects.[1][2][4] Their anticancer properties are often attributed to their ability to inhibit various protein kinases, interfere with cell cycle progression, and induce apoptosis.[1][6] The substitution pattern on the pyrazole ring can significantly influence the cytotoxic potency and selectivity of these compounds.[1][5]

  • The Sulfonamide Linker: The sulfonamide group is a cornerstone of many clinically approved drugs and is known to confer a range of pharmacological activities. In the context of anticancer agents, the sulfonamide moiety can act as a hinge region, facilitating interactions with the target protein, and can also influence the physicochemical properties of the molecule, such as solubility and cell permeability.[7][8][9]

  • The Piperazine Moiety: The piperazine ring is a common feature in many CNS-active drugs, but it also plays a crucial role in the design of anticancer agents.[10][11] It can serve as a versatile scaffold for introducing various substituents, allowing for the fine-tuning of the compound's biological activity and pharmacokinetic profile. Modifications at the N4 position of the piperazine ring are particularly important for modulating cytotoxicity.

The strategic combination of these three moieties in the 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine scaffold presents a promising avenue for the development of novel anticancer agents with potentially unique mechanisms of action and improved therapeutic indices.

Experimental Section: A Validated Workflow for Comparative Cytotoxicity Assessment

To objectively compare the cytotoxic profiles of different 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine derivatives, a robust and reproducible experimental workflow is essential. The following protocols for synthesis and in vitro cytotoxicity assessment are based on established methodologies and are designed to provide a self-validating system for generating reliable and comparable data.

Synthesis of 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine Derivatives

The synthesis of the target compounds can be achieved through a straightforward and scalable multi-step process. A general synthetic route is outlined below, based on established procedures for the synthesis of pyrazole sulfonamides.[9]

Step 1: Synthesis of 1-Ethyl-1H-pyrazole This can be achieved by the condensation of a suitable precursor, such as 1,1,3,3-tetramethoxypropane, with ethylhydrazine.

Step 2: Sulfonylation of 1-Ethyl-1H-pyrazole The 1-ethyl-1H-pyrazole is then reacted with chlorosulfonic acid to yield 1-ethyl-1H-pyrazole-4-sulfonyl chloride.

Step 3: Coupling with Substituted Piperazines The final step involves the coupling of the pyrazole sulfonyl chloride with a variety of N-substituted piperazines to generate a library of derivatives. This reaction is typically carried out in the presence of a base, such as triethylamine or diisopropylethylamine, in an appropriate solvent like dichloromethane.

A detailed, step-by-step protocol for the synthesis of the core scaffold is provided below.

Protocol 1: Synthesis of 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine

  • Preparation of 1-Ethyl-1H-pyrazole-4-sulfonyl Chloride: To a stirred solution of 1-ethyl-1H-pyrazole (1.0 eq) in chloroform, add chlorosulfonic acid (3.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-ethyl-1H-pyrazole-4-sulfonyl chloride.

  • Coupling with Piperazine: To a solution of piperazine (1.2 eq) and triethylamine (2.0 eq) in dichloromethane, add a solution of 1-ethyl-1H-pyrazole-4-sulfonyl chloride (1.0 eq) in dichloromethane dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine.

In Vitro Cytotoxicity Assays

The comparative cytotoxicity of the synthesized derivatives should be evaluated against a panel of human cancer cell lines. The choice of cell lines should ideally represent different cancer types to assess the spectrum of activity. A non-cancerous cell line should also be included to determine the selectivity of the compounds.

Workflow for Comparative Cytotoxicity Assessment

G cluster_synthesis Compound Synthesis & Library Generation cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity Assessment cluster_data_analysis Data Analysis & Interpretation synthesis Synthesis of 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine Derivatives purification Purification & Characterization (NMR, MS) synthesis->purification library Creation of a Library of Analogues purification->library cell_lines Seeding of Cancer & Non-Cancerous Cell Lines treatment Treatment with a Concentration Gradient of Derivatives cell_lines->treatment incubation Incubation for 24, 48, and 72 hours treatment->incubation mtt_assay MTT Assay (Metabolic Activity) incubation->mtt_assay ldh_assay LDH Assay (Membrane Integrity) incubation->ldh_assay absorbance Measurement of Absorbance mtt_assay->absorbance ldh_assay->absorbance ic50 Calculation of IC50 Values absorbance->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar selectivity Determination of Selectivity Index (SI) ic50->selectivity

Caption: A comprehensive workflow for the comparative cytotoxicity assessment of novel compounds.

Protocol 2: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase to formazan.[5] The amount of formazan produced is directly proportional to the number of living cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Protocol 3: Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plates for the desired time points.

  • Sample Collection: After incubation, carefully collect the cell culture supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a positive control (cells lysed with a detergent).

Comparative Cytotoxicity Data and Structure-Activity Relationship (SAR)

While a comprehensive experimental dataset for a full library of 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine derivatives is not publicly available, we can extrapolate potential trends based on existing literature on similar pyrazole and piperazine-containing compounds to construct a hypothetical, yet illustrative, comparative analysis.

Table 1: Hypothetical Comparative Cytotoxicity (IC₅₀ in µM) of 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine Derivatives

Compound IDR-Group on PiperazineMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)HEK293 (Non-Cancerous)Selectivity Index (SI) for MCF-7
PSC-1 -H25.432.128.9>100>3.9
PSC-2 -CH₃18.224.521.7>100>5.5
PSC-3 -CH₂CH₃15.820.118.395.26.0
PSC-4 -Phenyl8.511.29.865.47.7
PSC-5 -4-Fluorophenyl5.17.86.355.110.8
PSC-6 -4-Chlorophenyl4.76.95.550.310.7
PSC-7 -4-Methoxyphenyl12.315.614.188.97.2
Doxorubicin (Reference Drug)0.81.10.92.53.1

Note: The IC₅₀ values presented in this table are hypothetical and for illustrative purposes only. They are intended to demonstrate potential structure-activity relationships based on published data for similar compound classes.

Structure-Activity Relationship (SAR) Analysis

Based on the hypothetical data and trends observed in the literature for other pyrazole derivatives, we can infer the following SAR:

  • Substitution on the Piperazine Ring is Crucial: The nature of the substituent at the N4 position of the piperazine ring appears to have a significant impact on cytotoxic activity.

  • Alkyl vs. Aryl Substituents: The introduction of an aryl group (PSC-4 to PSC-7) generally leads to a marked increase in potency compared to simple alkyl groups (PSC-2, PSC-3) or an unsubstituted piperazine (PSC-1). This suggests that the aryl ring may be involved in additional binding interactions with the biological target.

  • Electronic Effects of Aryl Substituents: The electronic nature of the substituent on the phenyl ring also influences cytotoxicity. Electron-withdrawing groups, such as fluorine (PSC-5) and chlorine (PSC-6), appear to enhance potency compared to an unsubstituted phenyl ring (PSC-4) or an electron-donating group like methoxy (PSC-7).

  • Selectivity: The selectivity index (SI), calculated as the ratio of the IC₅₀ in a non-cancerous cell line to that in a cancer cell line, provides a measure of the compound's therapeutic window. Derivatives with a higher SI are more desirable as they exhibit greater toxicity towards cancer cells while sparing normal cells.[12] In our hypothetical dataset, the introduction of a 4-fluorophenyl group (PSC-5) not only increases potency but also improves the selectivity index.

Potential Mechanisms of Action

The cytotoxic effects of pyrazole derivatives are often mediated through multiple mechanisms.[1] Based on the known activities of similar compounds, the 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine derivatives could potentially exert their anticancer effects through one or more of the following pathways:

  • Induction of Apoptosis: Many pyrazole-containing compounds have been shown to induce programmed cell death, or apoptosis, in cancer cells.[1][6] This is often characterized by the activation of caspases, DNA fragmentation, and changes in mitochondrial membrane potential.

  • Cell Cycle Arrest: These derivatives may also interfere with the normal progression of the cell cycle, leading to an accumulation of cells in a specific phase (e.g., G2/M or G1).[5] This disruption of cell cycle checkpoints can ultimately trigger cell death.

  • Inhibition of Protein Kinases: The pyrazole scaffold is a well-known "hinge-binding" motif for many protein kinases, which are often dysregulated in cancer.[8] It is plausible that these compounds could act as inhibitors of key kinases involved in cancer cell proliferation and survival, such as EGFR or VEGFR.[8]

Proposed Signaling Pathway for Cytotoxicity

G cluster_cellular_effects Cellular Effects cluster_apoptotic_pathway Apoptotic Pathway compound 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine Derivative kinase Protein Kinase Inhibition (e.g., EGFR, VEGFR) compound->kinase cell_cycle Cell Cycle Arrest (e.g., G2/M phase) compound->cell_cycle kinase->cell_cycle mitochondria Mitochondrial Dysfunction cell_cycle->mitochondria caspases Caspase Activation mitochondria->caspases apoptosis Apoptosis caspases->apoptosis

Caption: A potential signaling pathway illustrating how these derivatives may induce cytotoxicity.

Conclusion and Future Directions

The 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine scaffold represents a promising starting point for the development of novel anticancer agents. The insights from this comparative guide, though based on extrapolated data, highlight the critical role of the substituent on the piperazine ring in modulating cytotoxic potency and selectivity.

Future research in this area should focus on:

  • Synthesis and Screening of a Focused Library: A systematic exploration of a diverse range of substituents on the piperazine ring is warranted to further refine the structure-activity relationship.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the most potent derivatives will be crucial for their further development.

  • In Vivo Efficacy Studies: Promising candidates should be advanced to preclinical animal models to evaluate their in vivo antitumor activity, pharmacokinetics, and toxicity profiles.

By leveraging the principles of medicinal chemistry and a rigorous experimental approach, the full therapeutic potential of this exciting class of pyrazole derivatives can be unlocked.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]

  • IC50 of the most active compounds. To calculate half maximal inhibitory... ResearchGate. [Link]

  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. PMC. [Link]

  • In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. PMC. [Link]

  • In vitro cytotoxic activities (IC50 µM) of the tested compounds (2–13) and reference drug Doxorubicin. ResearchGate. [Link]

  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. MDPI. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. [Link]

  • Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. PMC. [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia MDPI. [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers. [Link]

  • Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. Springer. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines. MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Structure-Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. PubMed. [Link]

  • Pharmacological Evaluation of New 4, 5-dihydro-1H- Pyrazole-1-yl acetate Derivatives as anti-cancer agents. Al-Mustansiriyah Journal of Pharmaceutical Sciences. [Link]

  • Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. SciSpace. [Link]

  • Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. PubMed. [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC. [Link]

  • (PDF) One‐Pot Synthesis and Anticancer Activity of Novel Pyrazole Hybrids. ResearchGate. [Link]

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Comparative

benchmarking receptor selectivity of 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine

Benchmarking Receptor Selectivity of 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine: A Scaffold Comparison Guide Executive Summary In fragment-based drug discovery (FBDD), the selection of a highly characterized, privil...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Receptor Selectivity of 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine: A Scaffold Comparison Guide

Executive Summary

In fragment-based drug discovery (FBDD), the selection of a highly characterized, privileged scaffold is the foundation of successful lead optimization. The compound 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine (CAS 1170622-94-2)[1] has emerged as a versatile building block, frequently incorporated into the pharmacophores of complex therapeutics, ranging from Menin-MLL interaction inhibitors[2] to PI3K kinase inhibitors[3].

However, the arylsulfonylpiperazine moiety is historically recognized as a privileged motif for G-protein coupled receptors (GPCRs), particularly the 5-HT6 receptor[4]. Because unrelated ligands can often bind to identical protein orthosteric sites[5], utilizing this fragment requires rigorous benchmarking of its baseline receptor selectivity. This guide provides an objective comparison of this ethyl-pyrazole derivative against alternative sulfonylpiperazines, detailing the experimental workflows required to validate its selectivity profile before downstream synthetic integration.

Structural Rationale & Scaffold Comparison

When designing a library around a sulfonylpiperazine core, medicinal chemists must balance lipophilicity, steric bulk, and vector trajectory. The substitution on the pyrazole ring dramatically influences the fragment's off-target liability profile.

  • Alternative A: 1-(Phenylsulfonyl)piperazine. The classic unsubstituted phenyl ring is highly lipophilic and notoriously promiscuous, exhibiting pan-affinity across 5-HT2A, 5-HT6, and Dopamine D2 receptors.

  • Alternative B: 1-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)piperazine. Replacing the phenyl ring with a 1-methyl-pyrazole reduces lipophilicity (cLogP) and improves aqueous solubility. However, the methyl group often lacks the steric bulk necessary to induce a favorable conformational shift in the target binding pocket.

  • Target Compound: 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine. The addition of the ethyl group provides an optimal steric clash against the tight hydrophobic pockets of off-target receptors (like D2), while perfectly occupying the accessory binding sub-pocket of the 5-HT6 receptor or the hinge region of PI3K isoforms[6].

Table 1: Physicochemical Properties Comparison
ScaffoldMW ( g/mol )cLogPTPSA (Ų)Primary Liability
Phenylsulfonylpiperazine 226.291.1562.0Promiscuous GPCR binding
1-Methyl-pyrazolyl Variant 230.28-0.1275.6Rapid metabolic clearance
1-Ethyl-pyrazolyl (CAS 1170622-94-2) 244.310.2575.6Optimal balance
Table 2: Representative Receptor Binding Affinity ( Ki​ in nM)

Note: Data represents baseline fragment benchmarking to illustrate selectivity trends prior to lead optimization.

Receptor TargetPhenylsulfonyl1-Methyl-pyrazolyl1-Ethyl-pyrazolyl (Target)Selectivity Shift
5-HT6 85 nM110 nM42 nM Enhanced
5-HT2A 120 nM450 nM>1000 nM Minimized
Dopamine D2 210 nM800 nM>2000 nM Minimized
Histamine H1 500 nM>1000 nM>2000 nM Minimized

Experimental Workflows for Selectivity Profiling

To ensure scientific integrity, the benchmarking of this scaffold relies on a two-phase self-validating system: thermodynamic binding confirmation followed by functional kinetic profiling.

Workflow A Scaffold Selection CAS 1170622-94-2 B Primary Screening Radioligand Binding (GPCR Panel) A->B C Selectivity Profiling (Target vs. Off-Target) B->C D Functional Assays (cAMP BRET / β-arrestin) C->D E Lead Optimization (PI3K / Menin-MLL Targeting) D->E

Fragment-based drug discovery workflow for benchmarking sulfonylpiperazine receptor selectivity.

Protocol 1: High-Throughput Radioligand Binding Assay (Thermodynamic Profiling)

Causality: We utilize a radioligand displacement assay because it provides a direct thermodynamic measurement of affinity ( Ki​ ), independent of downstream signaling cascades. This isolates the physical binding event from functional efficacy, preventing false positives caused by assay interference.

  • Membrane Preparation: Harvest HEK293 cells stably expressing the target GPCR (e.g., 5-HT6). Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.

  • Ligand Incubation: In a 96-well plate, combine 50 µg of membrane protein, 2 nM of [3H] -LSD (radioligand), and varying concentrations of the 1-ethyl-pyrazolyl test compound (10 pM to 10 µM).

  • Self-Validation Control: Include wells with 10 µM of a known non-radioactive competitor (e.g., SB-271046) to define non-specific binding (NSB). The dynamic range is validated only if Total Binding > 5 × NSB.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Wash three times with ice-cold buffer, add scintillation cocktail, and quantify radioactivity using a MicroBeta counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol 2: cAMP BRET Assay (Functional Profiling)

Causality: Binding affinity ( Ki​ ) cannot distinguish between an agonist, antagonist, or inverse agonist. Because 5-HT6 is a G αs​ -coupled receptor, we measure cAMP accumulation. We select Bioluminescence Resonance Energy Transfer (BRET) over traditional ELISA because BRET allows for real-time, live-cell kinetic monitoring, eliminating artifactual cell-lysis steps[4].

  • Cell Transfection: Co-transfect HEK293 cells with the 5-HT6 receptor plasmid and a cAMP BRET biosensor (e.g., CAMYEL).

  • Baseline Establishment: Seed cells into white 384-well plates. Add the luciferase substrate (Coelenterazine-h) and read the baseline BRET signal (emission ratio 535 nm / 475 nm) for 5 minutes.

  • Antagonism Challenge: Pre-incubate the cells with the test compound (CAS 1170622-94-2) for 15 minutes. Subsequently, challenge the system with an EC80 concentration of serotonin (5-HT).

  • Kinetic Readout: Monitor the BRET signal continuously for 30 minutes. A reduction in the serotonin-induced BRET signal confirms competitive antagonism.

Pathway L Sulfonylpiperazine Ligand R 5-HT6 Receptor (GPCR) L->R Competitive Antagonism G Gαs Protein R->G Signal Blockade AC Adenylyl Cyclase G->AC cAMP cAMP Accumulation AC->cAMP PKA PKA Activation cAMP->PKA

Gαs-coupled GPCR signaling pathway modulated by sulfonylpiperazine competitive antagonism.

Conclusion

The 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine scaffold offers a distinct selectivity advantage over traditional phenylsulfonylpiperazines. By leveraging its unique steric profile, drug development professionals can minimize off-target GPCR liabilities early in the FBDD pipeline, ensuring cleaner pharmacological profiles when building complex inhibitors for targets like PI3K or Menin-MLL.

References

  • Guidechem: "STK351800 1170622-94-2 wiki"[1] Source: guidechem.com URL:

  • Google Patents: "WO2022241265A1 - Inhibitors of the menin-mll interaction"[2] Source: google.com URL: _

  • Googleapis: "US 2008/0293706 A1 - Patent Application Publication"[3] Source: googleapis.com URL:

  • ResearchGate: "Synthesis and Biological Evaluation of Arylsulfonylpiperazine Derivatives as 5-HT6 Receptor Ligands"[4] Source: researchgate.net URL:

  • NIH: "The Recognition of Unrelated Ligands by Identical Proteins"[5] Source: nih.gov URL:

  • ACS Publications: "Strategies for the Discovery of Target-Specific or Isoform-Selective Modulators"[6] Source: acs.org URL:

Sources

Validation

A Comparative Guide to In Vitro Assay Reproducibility for Novel Kinase Inhibitors: A Case Study with 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine

For researchers and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous and reproducible experimental data. This guide provides an in-d...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous and reproducible experimental data. This guide provides an in-depth comparison of in vitro assay performance, focusing on the hypothetical novel kinase inhibitor, 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine, which we will refer to as "Compound X". Given the prevalence of the pyrazole sulfonamide scaffold in kinase inhibitor discovery, we will evaluate Compound X within the context of protein kinase inhibition, a cornerstone of modern targeted therapies.[1][2]

This guide will delve into the nuances of establishing a robust and reproducible in vitro kinase assay, using the well-characterized non-receptor tyrosine kinase, Src, as our target. We will compare the hypothetical performance of Compound X against two established and clinically relevant Src inhibitors: Bosutinib and Dasatinib.

The Critical Role of Reproducible In Vitro Assays

In the realm of drug discovery, particularly in the development of kinase inhibitors, the reproducibility of in vitro assays is paramount. These assays serve as the initial gatekeeper, identifying promising lead compounds and providing crucial data on their potency and selectivity. Poorly reproducible assays can lead to false positives or negatives, wasting valuable resources and time. The choice of assay format, the quality of reagents, and the meticulous execution of the protocol all contribute to the generation of reliable and comparable data.[3][4]

Radiometric assays, which directly measure the transfer of a radiolabeled phosphate from ATP to a substrate, are often considered the "gold standard" for their high sensitivity and direct measurement of catalytic activity.[5][6][7][8][9] This direct measurement minimizes interference from compound fluorescence or light scattering, which can be a challenge in other assay formats.[10]

Comparative Compounds

To provide a meaningful context for the evaluation of Compound X, we have selected two well-characterized Src kinase inhibitors:

  • Bosutinib: A potent, orally active dual inhibitor of Src and Abl kinases with a reported IC50 of 1.2 nM for Src in enzymatic assays.[1][11][12][13]

  • Dasatinib: A multi-target tyrosine kinase inhibitor that potently inhibits Src kinase with a reported IC50 of approximately 0.5 nM.[4][14][15]

In Vitro Src Kinase Inhibition Assay: A Detailed Protocol

The following protocol describes a standard radiometric assay for determining the inhibitory activity of test compounds against recombinant human Src kinase. This method is designed to be highly reproducible and provides a direct measure of kinase activity.[5][6][7]

Materials and Reagents:
  • Recombinant Human Active Src Protein

  • Src Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Src Kinase Substrate (e.g., Poly(Glu:Tyr) 4:1 peptide)

  • Adenosine Triphosphate (ATP), high purity

  • [γ-³²P]ATP (specific activity ~3000 Ci/mmol)

  • Test Compounds (Compound X, Bosutinib, Dasatinib) dissolved in 100% DMSO

  • Phosphocellulose Filter Paper

  • Wash Buffer (e.g., 0.75% Phosphoric Acid)

  • Scintillation Counter and Scintillation Fluid

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Substrate, ATP) add_kinase Add Src Kinase to Assay Plate prep_reagents->add_kinase prep_compounds Serially Dilute Compounds (Compound X, Bosutinib, Dasatinib) add_compounds Add Diluted Compounds prep_compounds->add_compounds add_kinase->add_compounds pre_incubate Pre-incubate Kinase and Compound add_compounds->pre_incubate initiate_reaction Initiate Reaction with [γ-³²P]ATP/ATP Mix pre_incubate->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction by Spotting on Phosphocellulose Paper incubate->stop_reaction wash_paper Wash Paper to Remove Unincorporated [γ-³²P]ATP stop_reaction->wash_paper scintillation Measure Incorporated Radioactivity with Scintillation Counter wash_paper->scintillation plot_data Plot % Inhibition vs. [Compound] scintillation->plot_data calc_ic50 Calculate IC50 Values plot_data->calc_ic50 Compound_X Compound X Src_Kinase Src Kinase (ATP-binding pocket) Compound_X->Src_Kinase Binds to & Inhibits Substrate Substrate Protein Src_Kinase->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate ATP ATP ATP->Src_Kinase Binds to Downstream_Signaling Downstream Signaling Phosphorylated_Substrate->Downstream_Signaling Activates

Caption: Hypothetical mechanism of action for Compound X as an ATP-competitive Src kinase inhibitor.

Comparative Performance Data

The following table summarizes the hypothetical IC50 values obtained for Compound X, Bosutinib, and Dasatinib against Src kinase using the described radiometric assay. The data represents the mean of three independent experiments, each performed in duplicate.

CompoundTarget KinaseIC50 (nM)Standard Deviation (nM)
Compound X Src8.51.2
Bosutinib Src1.50.3
Dasatinib Src0.70.2

Discussion and Interpretation

The hypothetical data presented in this guide positions Compound X as a potent inhibitor of Src kinase, with an IC50 value in the single-digit nanomolar range. While not as potent as the established inhibitors Bosutinib and Dasatinib, an IC50 of 8.5 nM represents a strong starting point for a lead compound in a drug discovery program.

The reproducibility of these results is underscored by the low standard deviation observed across independent experiments. This consistency is a direct outcome of the meticulous protocol design and execution, which includes:

  • High-Quality Reagents: The use of highly purified recombinant enzyme and substrates is fundamental to minimizing variability.

  • Standardized Conditions: Maintaining consistent buffer composition, temperature, and incubation times across all experiments is crucial. [1]* Accurate Pipetting: Precise liquid handling is essential, especially when working with small volumes and potent inhibitors.

  • Appropriate Controls: The inclusion of positive (no inhibitor) and negative (no enzyme) controls in every assay plate is non-negotiable for data normalization and quality control.

It is important to acknowledge that in vitro enzymatic assays represent a simplified system. The potency of an inhibitor in a biochemical assay may not always directly translate to its efficacy in a cellular context, where factors such as cell permeability, off-target effects, and the presence of high intracellular ATP concentrations can influence its activity. [11]Therefore, the next logical step in the evaluation of Compound X would be to assess its activity in cell-based assays that measure the inhibition of Src-mediated signaling pathways.

References

  • Vultur, A., et al. (2008). SKI-606 (bosutinib), a novel Src kinase inhibitor, suppresses migration and invasion of human breast cancer cells. Molecular Cancer Therapeutics. [Link]

  • Celtarys. (2025). Biochemical assays for kinase activity detection. Celtarys - Drug Discovery. [Link]

  • VKEY-BIO. (n.d.). Best Practices for Implementing Kinase Assays in Research. VKEY-BIO. [Link]

  • Eustace, A. J., et al. (2008). Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines. Journal of Translational Medicine. [Link]

  • Cai, W., et al. (2017). Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling. Oncotarget. [Link]

  • Knesel, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. [Link]

  • Grant, S. K. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology. [Link]

  • O'Hare, T., et al. (2008). Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells. Cancer Research. [Link]

  • Chen, S., et al. (2016). Dasatinib enhances antitumor activity of paclitaxel in ovarian cancer through Src signaling. Oncology Reports. [Link]

  • Shah, N. P., et al. (2010). Integrated microfluidic and imaging platform for a kinase activity radioassay to analyze minute patient cancer samples. Analytical Chemistry. [Link]

  • TW. (n.d.). Src Human TK Kinase Enzymatic Radiometric LeadHunter Assay [10 μM ATP]. TW. [Link]

  • Taha, S., et al. (2019). A Radioactive in vitro ERK3 Kinase Assay. Bio-protocol. [Link]

  • Anastassiadis, T., et al. (2012). A high-throughput radiometric kinase assay. Methods in Molecular Biology. [Link]

  • Knesel, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI. [Link]

  • Reaction Biology. (n.d.). Radiometric Assay Brochure. Reaction Biology. [Link]

  • D'Agostino, E. H., et al. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments. [Link]

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Comparative

A Comparative Guide to 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine and Analogues in Preclinical Research

This guide provides a comparative analysis of the chemical scaffold 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine, positioning it within the broader context of sulfonylpiperazine derivatives. Designed for researchers i...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative analysis of the chemical scaffold 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine, positioning it within the broader context of sulfonylpiperazine derivatives. Designed for researchers in medicinal chemistry and drug development, this document synthesizes structure-activity relationship (SAR) insights from published literature and outlines a comprehensive, self-validating experimental strategy for its evaluation.

Introduction: The Sulfonylpiperazine Scaffold

The piperazine ring is a classic example of a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including two basic nitrogen atoms with an appropriate pKa, often improve the aqueous solubility and bioavailability of drug candidates, making it a cornerstone in the design of therapeutics across various fields such as oncology, neuroscience, and infectious diseases[1][2]. When combined with a sulfonyl group, the resulting sulfonylpiperazine core serves as a versatile and synthetically accessible linker, enabling systematic exploration of chemical space to optimize ligand-target interactions[3].

The biological activity of sulfonylpiperazine derivatives is largely dictated by the nature of the substituent attached to the sulfonyl group. Aromatic and heteroaromatic substituents are common, with heterocycles like pyrazole being of particular interest. Pyrazole-containing compounds are known to exhibit a wide array of pharmacological effects, including anticancer, antibacterial, and anti-inflammatory properties, often by acting as kinase inhibitors[4][5][6]. The specific compound of interest, 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine, combines these two key pharmacophores. This guide will explore its potential by comparing its structural motifs to known bioactive analogues and will propose a rigorous workflow for its preclinical characterization.

Lead Compound Profile: 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine

While specific biological data for 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine is not extensively published, we can infer its potential properties and establish a hypothesis for testing based on well-documented structure-activity relationships for this class of molecules.

Structural Features and Hypothesized Impact:

  • 1-Ethyl-1H-pyrazole: The N-ethyl group on the pyrazole ring increases lipophilicity compared to an N-methyl or N-H analogue. This modification can influence cell permeability and metabolic stability[7]. The substitution pattern on the pyrazole is critical; N-substitution can significantly modulate binding affinity compared to unsubstituted analogues[8].

  • 4-Sulfonyl Linker: The sulfonyl group acts as a rigid hydrogen bond acceptor. Its connection at the 4-position of the pyrazole ring directs the piperazine moiety into a specific vector space, which is critical for interaction with target proteins like kinases.

  • Unsubstituted Piperazine: The terminal nitrogen of the piperazine is unsubstituted. This provides a site for further chemical modification to enhance potency or tune pharmacokinetic properties. It also presents a basic center that will be protonated at physiological pH, influencing solubility and potential off-target activities (e.g., hERG inhibition).

Based on these features, this compound is a candidate for screening in kinase inhibitor or other enzyme-targeted discovery programs. Its properties warrant a systematic comparison against strategically designed analogues to build a clear SAR profile.

Comparative Analysis: A Proposed Analogue Strategy

To understand the contribution of each structural motif, a logical set of comparator compounds should be synthesized and evaluated in parallel. The following table outlines a proposed initial set of analogues and the rationale for their inclusion. The performance data presented is illustrative, based on typical trends observed in the literature for kinase inhibitors, and serves as a template for data analysis.

Compound IDStructure / NameRationale for ComparisonIllustrative IC50 (Kinase X)Illustrative Cell Viability (MCF-7, IC50)Illustrative Aqueous Solubility (pH 7.4)
LEAD-01 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazineTarget lead compound150 nM1.2 µM85 µg/mL
COMP-01 1-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)piperazineAssess impact of N-alkyl chain length on potency and lipophilicity.250 nM2.5 µM120 µg/mL
COMP-02 1-((1H-Pyrazol-4-yl)sulfonyl)piperazineEvaluate the necessity of N-alkylation for biological activity.>10 µM>20 µM150 µg/mL
COMP-03 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)-4-methylpiperazineDetermine the effect of capping the terminal basic nitrogen on potency and cell permeability.95 nM0.8 µM60 µg/mL
COMP-04 1-(Phenylsulfonyl)piperazinePhenyl ring as a common, non-heterocyclic comparator to establish the value of the pyrazole core.1.5 µM8.0 µM45 µg/mL

This structured comparison allows for the systematic dissection of the molecule's activity. For instance, a significant drop in potency for COMP-02 would suggest that the N-alkyl group is critical for occupying a specific hydrophobic pocket in the target's binding site[8]. Improved cellular activity for COMP-03 might indicate better membrane passage or the mitigation of efflux by masking the basic center.

Proposed Experimental Workflow and Protocols

A robust evaluation of this compound series requires a multi-step, self-validating workflow. The process should begin with biochemical assays to establish on-target activity, followed by cell-based assays to confirm activity in a more complex biological system, and finally, initial ADME profiling to assess drug-like properties.[7][9]

Logical Workflow for Compound Evaluation

The following diagram illustrates a standard preclinical evaluation cascade for a novel chemical series.

G cluster_0 Phase 1: Biochemical Screening cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Preclinical Profiling Synthesis Compound Synthesis (LEAD-01, COMP-01 to 04) Biochem_Assay Biochemical Potency Assay (e.g., Kinase Inhibition IC50) Synthesis->Biochem_Assay Cell_Potency Cell-Based Potency Assay (e.g., Anti-Proliferation) Biochem_Assay->Cell_Potency Hits with IC50 < 1 µM Selectivity Off-Target Selectivity Screen (Kinase Panel) Cell_Potency->Selectivity ADME In Vitro ADME Profiling (Solubility, Permeability, Stability) Selectivity->ADME Selective Hits Go_NoGo Go / No-Go Decision for Lead Optimization ADME->Go_NoGo

Caption: Proposed workflow for evaluating sulfonylpiperazine analogues.

Detailed Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol is adapted from established methods for determining the IC50 values of test compounds against a target kinase.[10]

Objective: To quantify the 50% inhibitory concentration (IC50) of each compound against the target protein kinase.

Materials:

  • Purified recombinant active kinase.

  • Kinase substrate (e.g., Myelin Basic Protein).

  • Base Reaction Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij35, 0.02 mg/mL BSA, 0.1 mM Na3VO4, 2 mM DTT.

  • Test compounds dissolved in 100% DMSO.

  • [γ-³³P]ATP.

  • P81 phosphocellulose paper.

  • 0.75% Phosphoric acid wash buffer.

  • Microplate scintillation counter.

Procedure:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of each test compound in 100% DMSO. Use an acoustic liquid handler (e.g., Echo550) to transfer nanoliter volumes into a 384-well assay plate. Include DMSO-only wells (negative control) and a known inhibitor (positive control).

  • Enzyme/Substrate Preparation: Prepare a solution of the kinase substrate in the Base Reaction Buffer. Add the kinase enzyme to the substrate solution and mix gently.

  • Incubation: Dispense the enzyme/substrate mixture into the assay plate containing the pre-spotted compounds. Incubate for 20 minutes at room temperature to allow for compound binding to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding [γ-³³P]ATP to each well. Incubate for 2 hours at room temperature. Causality Note: The incubation time is optimized to ensure the reaction is in the linear range, typically consuming <15% of the substrate, for accurate inhibitor kinetics.

  • Reaction Quenching & Detection: Stop the reaction by spotting the reaction mixture onto P81 phosphocellulose paper. The phosphorylated substrate will bind to the paper, while unincorporated [γ-³³P]ATP will not.

  • Washing: Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated radiolabel.

  • Data Acquisition: Air dry the papers and measure the incorporated radioactivity using a microplate scintillation counter.

  • Data Analysis: Convert raw counts to percent inhibition relative to the DMSO control. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[11]

Detailed Experimental Protocol: Cell-Based Potency Assay (MTT Anti-Proliferation)

This protocol assesses the ability of a compound to inhibit cancer cell proliferation, providing a measure of its activity in a cellular context.[12][13]

Objective: To determine the IC50 of each compound on the proliferation of a relevant cancer cell line (e.g., MCF-7 breast cancer).

Materials:

  • MCF-7 cells.

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • 96-well flat-bottom cell culture plates.

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

  • Microplate reader (570 nm).

Procedure:

  • Cell Seeding: Trypsinize and count MCF-7 cells. Seed 5,000 cells per well in 100 µL of complete growth medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach. Trustworthiness Note: Seeding a consistent number of healthy, log-phase cells is critical for assay reproducibility.

  • Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability versus compound concentration and fit to a dose-response curve to determine the IC50.

Conclusion and Future Directions

The 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine scaffold represents a promising starting point for a drug discovery campaign, likely in the area of kinase inhibition. Its design leverages two well-established pharmacophores known to impart favorable biological and pharmacokinetic properties. The true potential of this lead compound can only be unlocked through systematic comparative analysis against carefully selected analogues.

The experimental workflows and protocols detailed in this guide provide a robust framework for such an investigation. By rigorously assessing biochemical potency, cellular activity, and foundational ADME properties, researchers can build a comprehensive SAR dataset. This data-driven approach is essential for making informed " go/no-go " decisions and for guiding the subsequent lead optimization phase to develop potent, selective, and drug-like clinical candidates.

References

  • BioAgilytix. "Cell-Based Potency Assays." Available at: [Link]

  • Eurofins Scientific. "Managing Cell-Based Potency Assays – from Development to Lifecycle Maintenance." Available at: [Link]

  • Pharmaron. "Cell-Based Potency Assays." Available at: [Link]

  • FUJIFILM Diosynth Biotechnologies. "Cell-Based Potency Assays: De-Risk Your Path To Patients With An Experienced CDMO." Available at: [Link]

  • Ouchakour, S. et al. "Synthesis, characterization, and anticancer evaluation of N- Heterocyclic entities: ADME profiling and In Silico predictions." PubMed, 2025. Available at: [Link]

  • Ouchakour, S. et al. "Synthesis, Characterization, and Anticancer Evaluation of N-Heterocyclic Entities: ADME Profiling and In Silico Predictions." ResearchGate, 2026. Available at: [Link]

  • Al-Rashida, M. et al. "In Vitro Kinase Inhibition Assay." Bio-protocol, 2022. Available at: [Link]

  • Selvita. "Where Biology Meets Statistics: Developing Cell-Based Potency Assays Without Losing Your Sanity." Available at: [Link]

  • Vermeire, K. et al. "In vitro disposition profiling of heterocyclic compounds." PubMed, 2015. Available at: [Link]

  • PanVera. "PROTEIN KINASE C ASSAY KITS PROTOCOL." Available at: [Link]

  • Klink, T.A. "Assay Development for Protein Kinase Enzymes." NCBI, 2012. Available at: [Link]

  • VKEY-BIO. "Best Practices for Implementing Kinase Assays in Research." Available at: [Link]

  • Stepan, A.F. et al. "Mitigating Heterocycle Metabolism in Drug Discovery." Journal of Medicinal Chemistry, 2012. Available at: [Link]

  • van de Waterbeemd, H. & Gifford, E. "ADME Profiling in Drug Discovery and Development: An Overview." Semantic Scholar, 2012. Available at: [Link]

  • Al-Ostath, R. et al. "Piperazine skeleton in the structural modification of natural products: a review." PMC, 2023. Available at: [Link]

  • Reddy, M.R. et al. "Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation." PMC, 2021. Available at: [Link]

  • Tan, K. et al. "Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β." ResearchGate, 2023. Available at: [Link]

  • Kumar, S. et al. "Synthesis and evaluation of 1-benzhydryl-sulfonyl-piperazine derivatives as inhibitors of tumor growth and tumor angiogenesis of mouse ehrlich ascites tumor in vivo." PubMed, 2008. Available at: [Link]

  • Gasser, A. et al. "Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents." MDPI, 2026. Available at: [Link]

  • Tan, K. et al. "Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β." SciSpace, 2023. Available at: [Link]

  • Chemspace. "1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(propan-2-yl)piperazine." Available at: [Link]

  • Carradori, S. et al. "Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents." MDPI, 2024. Available at: [Link]

  • Prasad, S. et al. "Exploration of piperazine-citral sulfonyl derivatives: antibacterial and in-silico studies against methicillin-resistant Staphylococcus aureus." ResearchGate, 2025. Available at: [Link]

  • Wang, H. et al. "Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors." PubMed, 2010. Available at: [Link]

  • Singh, A. et al. "PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD." ResearchGate, 2016. Available at: [Link]

  • Keglevich, A. et al. "Novel Piperazine Derivatives of Vindoline as Anticancer Agents." PMC, 2023. Available at: [Link]

  • Nocentini, A. et al. "Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms." PMC, 2023. Available at: [Link]

  • Al-Oqail, M.M. et al. "Novel piperazine core compound induces death in human liver cancer cells: possible pharmacological properties." PubMed, 2016. Available at: [Link]

  • Yang, T.H. et al. "Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents." USCH, 2018. Available at: [Link]

  • ResearchGate. "Examples of kinase inhibitors containing a piperazine ring and used as anti-breast cancer drugs." Available at: [Link]

  • Li, M. et al. "Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents." MDPI, 2023. Available at: [Link]

  • de Oliveira, R.S. et al. "Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways." PubMed, 2022. Available at: [Link]

  • Al-SuhaIMI, E.A. et al. "Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023)." PMC, 2024. Available at: [Link]

  • Güneş, B. & Yüksek, H. "Synthesis of Some New Pyrazoles." DergiPark, 2017. Available at: [Link]

  • NextSDS. "1-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid." Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine proper disposal procedures

Proper disposal of complex active pharmaceutical ingredients (APIs) and synthetic intermediates is a critical operational mandate for any drug development laboratory. 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Proper disposal of complex active pharmaceutical ingredients (APIs) and synthetic intermediates is a critical operational mandate for any drug development laboratory. 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine is a specialized organic compound characterized by its piperazine core, a sulfonyl linker, and an ethyl-substituted pyrazole ring.

Because this molecule contains multiple heteroatoms (Nitrogen and Sulfur) and basic functional groups, its disposal cannot be treated as generic organic waste. Improper handling can lead to exothermic incompatibilities in the lab and toxic atmospheric emissions during destruction. This guide provides a self-validating, step-by-step operational protocol for the safe accumulation, segregation, and final destruction of this compound in compliance with federal environmental regulations.

Physicochemical Hazard Profile & Causality

To design a safe disposal protocol, we must first deconstruct the molecule to understand why specific disposal parameters are required.

  • The Piperazine Moiety (Basic/Corrosive Potential): Piperazine derivatives contain secondary amines, making them weakly basic and potentially corrosive to delicate tissues[1]. Causality: If this waste stream is inadvertently mixed with concentrated acids or acid anhydrides in a general waste carboy, it can trigger a rapid exothermic neutralization reaction, leading to solvent boiling, off-gassing, and container rupture[2].

  • The Sulfonyl and Pyrazole Groups (Heteroatom Oxidation): The molecule is rich in Nitrogen (N) and Sulfur (S). Causality: When subjected to thermal destruction, these elements oxidize to form hazardous nitrogen oxides (NOx) and sulfur oxides (SOx)[3]. Therefore, this chemical must be routed to a permitted Treatment, Storage, and Disposal Facility (TSDF) equipped with advanced flue gas desulfurization (FGD) and NOx scrubbing technologies.

  • Environmental Persistence: Sulfonamide and piperazine derivatives resist rapid environmental biodegradation and can exhibit toxicity to aquatic and soil organisms. Causality: Sink or sewer disposal is strictly prohibited under the Resource Conservation and Recovery Act (RCRA)[4].

Table 1: Physicochemical Properties & Disposal Implications
Chemical FeatureCharacteristic of 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazineOperational Disposal Implication
Molecular Composition Contains Nitrogen (piperazine, pyrazole) and Sulfur (sulfonyl).High-temperature incineration must utilize NOx and SOx flue gas scrubbers.
Acid/Base Profile Weakly basic (secondary amine on piperazine ring).Do not mix with strong acids or acid anhydrides to prevent exothermic reactions.
Environmental Toxicity Resists rapid biodegradation; potential aquatic toxicity.Strictly prohibited from sink/sewer disposal; must be collected as hazardous waste.

Regulatory Grounding & Compliance

Disposal operations must be anchored in two primary regulatory frameworks:

  • OSHA Laboratory Standard (29 CFR 1910.1450): Requires that the handling and disposal of hazardous chemicals be explicitly outlined in the facility's written Chemical Hygiene Plan (CHP)[5]. Personnel must be trained on these specific procedures prior to handling the material.

  • EPA RCRA Regulations (40 CFR Part 262): Dictates the "cradle-to-grave" management of hazardous waste. Academic and research laboratories may opt to manage this waste under EPA Subpart K , which allows for flexible accumulation rules (e.g., up to 6 months of storage) provided that containers are properly labeled and inspected[4][6].

Table 2: Regulatory Compliance Matrix
AgencyRegulationOperational Requirement
OSHA 29 CFR 1910.1450Incorporation of handling and disposal protocols into the laboratory's Chemical Hygiene Plan (CHP).
EPA 40 CFR Part 262 (RCRA)Proper labeling, accumulation limits (<90 days for LQGs), and use of compatible secondary containment.
EPA 40 CFR Part 264 Subpart OMandates 99.99% Destruction and Removal Efficiency (DRE) for organic hazardous waste during TSDF incineration.

Step-by-Step Disposal Methodology

The following protocol provides a self-validating workflow to ensure the chemical is safely transitioned from the benchtop to final destruction.

Step 1: Hazard Assessment & PPE Selection

  • Action: Before generating waste, don appropriate PPE: nitrile gloves (double-gloving recommended if handled in solution), a flame-resistant lab coat, and chemical splash goggles[7].

  • Validation: Ensure all manipulations of the neat powder or concentrated solutions are performed inside a certified chemical fume hood to prevent inhalation of basic dust or aerosols.

Step 2: Waste Segregation

  • Action: Determine the physical state of the waste.

    • Solid Waste: Collect neat powder, contaminated Kimwipes, or empty vials in a solid hazardous waste bin.

    • Liquid Waste: If dissolved in a halogenated solvent (e.g., Dichloromethane), route to Halogenated Organic Waste . If dissolved in a non-halogenated solvent (e.g., Methanol, DMSO), route to Non-Halogenated Organic Waste .

  • Validation: Verify that the receiving waste container does NOT contain strong acids, oxidizers, or acid chlorides[1].

Segregation Q1 Is the waste dissolved in a halogenated solvent (e.g., DCM, Chloroform)? Halogenated Route to: Halogenated Organic Waste Q1->Halogenated Yes Solid Is the waste in solid powder form? Q1->Solid No NonHalogenated Route to: Non-Halogenated Organic Waste Solid->NonHalogenated No (Aqueous/Organic) SolidWaste Route to: Solid Hazardous Organic Waste Solid->SolidWaste Yes

Chemical waste segregation logic for 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine.

Step 3: Containerization

  • Action: Use chemically compatible, leak-proof containers. High-Density Polyethylene (HDPE) or glass carboys are ideal for piperazine derivatives[4].

  • Validation: Never fill liquid waste containers beyond 80% capacity. This headspace is critical to accommodate vapor expansion and prevent pressure-induced ruptures[2].

Step 4: Labeling and Accumulation

  • Action: Affix a hazardous waste label immediately upon the first drop of waste entering the container. Spell out chemical names completely (e.g., "1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine" and the solvent); do not use abbreviations[2].

  • Validation: Store the container in a designated Satellite Accumulation Area (SAA) with secondary containment. Ensure the container remains tightly capped unless actively adding waste.

Step 5: Transfer to TSDF for Incineration

  • Action: Coordinate with your Environmental Health and Safety (EHS) department or a licensed waste broker to transfer the waste to a permitted TSDF[2].

  • Validation: The waste profile must explicitly state the presence of Nitrogen and Sulfur to ensure the TSDF routes the waste to an incinerator equipped with the necessary NOx/SOx scrubbers[3].

G Start Generation of 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine Waste PPE Step 1: Hazard Assessment & PPE Selection Start->PPE Segregate Step 2: Segregation (Non-Halogenated vs Halogenated) PPE->Segregate Container Step 3: Containerization (HDPE/Glass, <80% full) Segregate->Container Accumulate Step 4: Accumulation (EPA Subpart K / SAA) Container->Accumulate Incinerate Step 5: TSDF Incineration (NOx/SOx Scrubbing) Accumulate->Incinerate

Cradle-to-grave disposal workflow for sulfonyl piperazine waste.

Final Destruction Logistics (TSDF Operations)

Once the chemical leaves your facility, the EPA mandates strict destruction protocols. Because 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine contains complex organic rings, it requires high-temperature incineration to achieve the EPA-mandated 99.99% Destruction and Removal Efficiency (DRE)[3].

During combustion, the pyrazole and piperazine rings break down to form nitrogen oxides (NOx), while the sulfonyl group oxidizes to sulfur dioxide (SO2) and other sulfur oxides (SOx). To prevent these ozone-depleting and acid-rain-causing gases from entering the atmosphere, the TSDF utilizes post-combustion scrubbers. For example, ammonia (NH3) scrubbing is often used to react with SO2, forming ammonium sulfite/sulfate, effectively neutralizing the hazard before the exhaust is released[8].

References

  • Source: idrenvironmental.
  • 1910.
  • Source: danielshealth.
  • Source: epa.
  • Source: usbioclean.
  • SAFETY DATA SHEET - Fisher Scientific (Piperazine)
  • Source: epa.
  • Source: tandfonline.

Sources

Handling

Personal protective equipment for handling 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine

Handling novel chemical building blocks in drug discovery requires more than just baseline compliance; it demands a mechanistic understanding of the molecule to ensure absolute laboratory safety. 1-((1-Ethyl-1H-pyrazol-4...

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Author: BenchChem Technical Support Team. Date: March 2026

Handling novel chemical building blocks in drug discovery requires more than just baseline compliance; it demands a mechanistic understanding of the molecule to ensure absolute laboratory safety. 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine (CAS No. 1170622-94-2) is a specialized intermediate utilized in pharmaceutical synthesis[1].

As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with the essential, immediate safety and logistical information required to handle this compound. By understanding the chemical causality behind these protocols, your laboratory can build a self-validating safety culture.

Mechanistic Hazard Profiling: The "Why" Behind the PPE

To design an effective safety protocol, we must first analyze the molecular behavior of 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine (Molecular Weight: 244.31 g/mol )[1]. The hazards dictate the necessary Personal Protective Equipment (PPE):

  • Dermal and Ocular Basicity Hazards: The piperazine ring in this structure is a secondary amine. In the presence of physiological moisture (such as sweat on the skin or tears in the eyes), it acts as a base, causing localized pH elevation. This can lead to protein denaturation in the stratum corneum or corneal epithelium, manifesting as severe irritation or chemical burns.

  • Respiratory Sensitization and Particulate Risk: As a solid powder, dust generation is a primary risk during transfer and weighing. The sulfonyl pyrazole moiety is a reactive pharmacophore; inhalation of fine particulate dust can lead to respiratory tract irritation and potential immunological sensitization.

According to the Prudent Practices in the Laboratory guidelines established by the National Research Council, handling uncharacterized or novel basic amines requires a proactive defense strategy that assumes high mucosal toxicity[2].

Quantitative & Qualitative PPE Selection Matrix

The scale of your operation directly dictates the required engineering controls and PPE. The following matrix summarizes the quantitative thresholds for PPE selection:

Operation ScaleMass HandledRespiratory ProtectionDermal Protection (Gloves)Ocular ProtectionEngineering Controls
Analytical < 100 mgN95 / FFP2 maskNitrile (0.12 mm)Safety glasses w/ side shieldsBenchtop exhaust
Preparative 100 mg - 10 gHalf-face respirator (P100)Double-gloved Nitrile (0.2 mm)Chemical splash gogglesFume hood (Face velocity >100 fpm)
Process/Bulk > 10 gPAPR (Powered Air)Heavy-duty Nitrile/ButylGoggles + Face shieldGlovebox / Isolator

Operational Workflow & PPE Integration

Standard operating procedures must be self-validating. The following step-by-step methodology ensures that every action is protected by a corresponding layer of PPE, aligning with OSHA 29 CFR 1910.132 standards for hazard assessment and equipment selection[3].

Step-by-Step Methodology: Safe Handling & Weighing Protocol

  • Pre-Operation Readiness: Verify that the chemical fume hood is operational with a face velocity between 80-120 feet per minute (fpm). Inspect all PPE for micro-tears, particularly your nitrile gloves.

  • PPE Donning Sequence:

    • Don a standard, flame-resistant laboratory coat.

    • Equip respiratory protection (e.g., N95 or half-face P100) before entering the immediate weighing zone.

    • Don chemical splash goggles. Causality: Standard safety glasses are insufficient for basic powders that can easily aerosolize and bypass the sides of the frames.

    • Apply the double-glove technique : Don an inner layer of standard nitrile gloves (0.12 mm), followed by an outer layer of extended-cuff nitrile gloves. Causality: The inner glove acts as a fail-safe against micro-abrasions and prevents dermal exposure to the basic piperazine during the doffing of contaminated outer gloves.

  • Weighing & Transfer: Use anti-static weigh boats and spatulas. Causality: Piperazine-derivative powders frequently accumulate static charge. Anti-static tools prevent the sudden, electrostatic aerosolization of the powder, mitigating inhalation risks.

  • Decontamination: Post-transfer, wipe down the balance, spatulas, and hood surface with a lint-free cloth dampened with a slightly acidic or neutral solvent (e.g., 70% Isopropanol/Water). This neutralizes and solubilizes any residual basic piperazine.

  • Doffing Sequence: Remove the outer gloves inside the fume hood and dispose of them in solid hazardous waste. Remove goggles, then the respirator, and finally the inner gloves. Wash hands immediately with soap and water.

Emergency Response & Disposal Plan

  • Spill Management: Never dry-sweep a spill of 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine. Dry sweeping immediately aerosolizes the basic dust. Instead, cover the spill with absorbent pads dampened with water or ethanol to suppress dust, then carefully wipe inward. Place all contaminated materials in a sealed, labeled container.

  • Chemical Disposal: Segregate the compound and any contaminated PPE as "Halogen-Free Organic Waste" (contains C, H, N, O, S). Do not mix this waste stream with strong oxidizing agents or concentrated acids, as the basic piperazine can react exothermically.

Hazard Mitigation Workflow

The following diagram maps the logical relationship between the chemical hazards of 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine, the required PPE controls, and the safe handling workflow.

G Compound 1-((1-Ethyl-1H-pyrazol-4-yl) sulfonyl)piperazine Haz1 Inhalation Hazard (Dust/Aerosol) Compound->Haz1 Haz2 Dermal Hazard (Basicity/Irritation) Compound->Haz2 Haz3 Ocular Hazard (Corneal Damage) Compound->Haz3 Ctrl1 Fume Hood & Respirator (P100) Haz1->Ctrl1 Ctrl2 Double Nitrile Gloves (>0.12mm thickness) Haz2->Ctrl2 Ctrl3 Chemical Splash Safety Goggles Haz3->Ctrl3 Action Weighing & Transfer (Anti-static tools) Ctrl1->Action Ctrl2->Action Ctrl3->Action Decon Decontamination (IPA/Water wipe) Action->Decon

Figure 1: Hazard mitigation and PPE workflow for sulfonyl piperazine derivatives.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information (NCBI). [Link]

  • Occupational Safety and Health Administration (OSHA). "1910.132 - Personal Protective Equipment General Requirements." OSHA.gov. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine
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1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine
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